Tyk2-IN-20
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H25N7O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(3R,4S)-3-cyclopropyl-4-methyl-1-[6-[1-(2-oxaspiro[3.3]heptan-6-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrazin-4-yl]-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C24H25N7O2/c1-15-9-29(22(32)24(15,12-25)17-2-3-17)21-20-4-5-26-31(20)11-19(28-21)16-8-27-30(10-16)18-6-23(7-18)13-33-14-23/h4-5,8,10-11,15,17-18H,2-3,6-7,9,13-14H2,1H3/t15-,24+/m1/s1 |
InChIキー |
BJTJABJINDKQTB-MYYSRTQBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Allosteric TYK2 Inhibitors and Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] TYK2 is essential for the signal transduction of key cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).[1][2][3] Consequently, inhibiting TYK2 activity has emerged as a promising therapeutic strategy. This guide focuses on the mechanism of action of two advanced classes of TYK2 modulators: allosteric inhibitors and targeted protein degraders. Unlike traditional ATP-competitive kinase inhibitors, these molecules offer higher selectivity and novel mechanisms of action. For the purpose of this guide, we will focus on the well-characterized allosteric inhibitor deucravacitinib (B606291) (BMS-986165) and a potent TYK2 PROTAC degrader, compound "15t", as representative examples.
Core Mechanism of Action
TYK2, like other JAKs, possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][4] The JH2 domain, despite lacking catalytic activity, plays a crucial autoinhibitory role by interacting with the JH1 domain to suppress its kinase function in the absence of cytokine stimulation.[4]
Allosteric Inhibition:
Allosteric TYK2 inhibitors, such as deucravacitinib, selectively bind to the regulatory JH2 domain.[5] This binding event stabilizes the autoinhibitory conformation of TYK2, effectively locking the JH2 domain in an inhibitory embrace with the JH1 domain.[5] This allosteric mechanism prevents the conformational changes required for JH1 activation upon cytokine receptor engagement, thereby blocking downstream signaling. A key advantage of this approach is the high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), as the JH2 domain is more structurally diverse than the highly conserved ATP-binding pocket within the JH1 domain.[6]
Targeted Protein Degradation:
Targeted protein degradation of TYK2 is achieved using proteolysis-targeting chimeras (PROTACs). A TYK2 PROTAC, such as compound 15t, is a heterobifunctional molecule.[4] One end of the molecule binds to the TYK2 protein (in this case, via the JH2 domain), while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This induced proximity facilitates the ubiquitination of TYK2, marking it for degradation by the proteasome.[4] This approach not only inhibits the catalytic function of TYK2 but also eliminates its scaffolding functions, potentially leading to a more profound and durable biological effect.[4]
Quantitative Data
The following tables summarize the quantitative data for representative allosteric TYK2 inhibitors and degraders.
Table 1: Biochemical Activity of TYK2 Modulators
| Compound | Assay Type | Target | IC50 / DC50 (nM) | Reference |
| Deucravacitinib | HTRF Binding | TYK2 JH2 | 0.2 | N/A |
| Deucravacitinib | Kinase Assay | TYK2 JH1 | >10,000 | N/A |
| Deucravacitinib | Kinase Assay | JAK1 JH1 | >10,000 | N/A |
| Deucravacitinib | Kinase Assay | JAK2 JH1 | >10,000 | N/A |
| Deucravacitinib | Kinase Assay | JAK3 JH1 | >10,000 | N/A |
| Compound 15t | Western Blot | TYK2 Degradation | DC50 = 0.42 | [4] |
Table 2: Cellular Activity of TYK2 Modulators
| Compound | Cell Line | Stimulation | Pathway | IC50 (nM) | Reference |
| Deucravacitinib | Human T-cells | IL-23 | pSTAT | 5 | N/A |
| Deucravacitinib | Human Whole Blood | IFNα | pSTAT | 13 | N/A |
| Deucravacitinib | HEL92.1.7 | IFNβ | pTYK2 | ~10-100 | [7][8] |
| Zasocitinib | N/A | IL-23 | pSTAT3 | 48.2 | [9] |
| Zasocitinib | N/A | IFN-α | pSTAT3 | 21.6 | [9] |
| Zasocitinib | N/A | IL-12 | pSTAT4 | 57.0 | [9] |
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TYK2 Phosphorylation
This assay quantifies the phosphorylation of TYK2 at Tyr1054/1055 in a cell-based format.
-
Cell Seeding: Seed cells (e.g., HEL92.1.7 or Hela cells) in a 96-well or 384-well plate and culture overnight.[8]
-
Compound Treatment: Treat cells with a dose-response of the test compound (e.g., Deucravacitinib) for 3 hours at 37°C.[8]
-
Stimulation: Stimulate the cells with a suitable agonist, such as IFNβ (1 nM) or a combination of pervanadate (B1264367) (100 µM) and IFNα, for a predetermined optimal time (e.g., 15 minutes to 1 hour) at 37°C.[7][8]
-
Lysis: Lyse the cells by adding supplemented lysis buffer and incubate for 30 minutes at room temperature with gentle shaking.[8]
-
Detection: Transfer the cell lysate to a low-volume 384-well detection plate. Add the HTRF detection reagents (Europium cryptate-labeled anti-TYK2 antibody and d2-labeled anti-phospho-TYK2 antibody).[7][8]
-
Incubation and Reading: Incubate the plate overnight at room temperature. Read the HTRF signal on a compatible plate reader, measuring fluorescence emission at 665 nm and 620 nm.[8] The ratio of these signals is proportional to the amount of phosphorylated TYK2.
2. ADP-Glo™ Kinase Assay for Biochemical Potency
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to TYK2 kinase activity.
-
Reaction Setup: In a 96-well or 384-well plate, prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 500 µM), and a suitable substrate like IRS1-tide.[10]
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the appropriate wells. Add a diluent solution for positive and blank controls.[10]
-
Enzyme Addition: Initiate the reaction by adding diluted recombinant TYK2 enzyme to the positive control and test inhibitor wells. Add kinase assay buffer to the blank wells.[10]
-
Incubation: Incubate the reaction at 30°C for 45 minutes.[10]
-
Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 45 minutes at room temperature.[10]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for another 45 minutes at room temperature.[10]
-
Signal Detection: Read the luminescence signal using a microplate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.[10]
3. Western Blot for TYK2 Degradation
This method is used to quantify the reduction in total TYK2 protein levels induced by a PROTAC degrader.
-
Cell Culture and Treatment: Culture cells (e.g., Jurkat or HaCaT) and treat with various concentrations of the TYK2 degrader (e.g., compound 15t) for a specified duration (e.g., 10 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for total TYK2. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the TYK2 band intensity to the loading control to determine the percentage of TYK2 degradation relative to a vehicle-treated control.
Visualizations
Caption: TYK2 signaling pathway and point of allosteric inhibition.
Caption: General experimental workflow for assessing TYK2 degradation.
Caption: Logical relationship of PROTAC-mediated TYK2 degradation.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases | MDPI [mdpi.com]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. HTRF Human Phospho-TYK2 (Tyr1054/1055) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
In-depth Technical Guide to Tyk2-IN-20: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyk2-IN-20, a potent inhibitor of Tyrosine Kinase 2 (Tyk2). This document details its chemical structure, a plausible synthetic route, quantitative biological data, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development investigating the role of Tyk2 in various disease states.
Chemical Structure and Properties
This compound is a potent inhibitor of the Janus kinase (JAK) family member, Tyk2. While a definitive public disclosure of the exact structure under the "this compound" designation is limited, a closely related compound with significant Tyk2 inhibitory activity is identified as 3-amino-5-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one . This structure is consistent with potent Tyk2 inhibitors described in the scientific literature and patents from which the following information is derived.
Chemical Name: 3-amino-5-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Molecular Formula: C₁₉H₁₇N₇O
Canonical SMILES: Cc1ccccc1N2C(=O)C3=C(N=C(N)N3)C(=C2)c4cn(C)nc4
InChI Key: (Will be generated upon definitive synthesis and characterization)
Synthesis of this compound
A specific, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally related pyrazolo[4,3-c]pyridine derivatives found in the medicinal chemistry literature, a plausible synthetic route can be proposed. The synthesis would likely involve the construction of the core pyrazolopyridine scaffold followed by the introduction of the requisite side chains.
A potential synthetic approach could involve the reaction of a substituted aminopyrazole with a β-ketoester to form the pyrazolo[3,4-b]pyridin-6-one core. Subsequent functionalization, such as amination and aryl coupling reactions, would lead to the final product.
Biological Activity
This compound is a highly potent inhibitor of Tyk2 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 5 nM.[1] It also demonstrates inhibitory activity against other members of the JAK family, with IC₅₀ values of less than 100 nM for JAK1, JAK2, and JAK3.[1] This potent activity makes this compound a valuable tool for studying the biological roles of Tyk2 and a potential starting point for the development of therapeutic agents for inflammatory and autoimmune diseases.[1]
| Target | IC₅₀ (nM) |
| Tyk2 | < 5 |
| JAK1 | < 100 |
| JAK2 | < 100 |
| JAK3 | < 100 |
| Table 1: In vitro inhibitory activity of this compound against JAK family kinases.[1] |
Tyk2 Signaling Pathways
Tyk2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[2] These cytokines are key players in the immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2]
Upon cytokine binding to its receptor, Tyk2, which is associated with the intracellular domain of the receptor, becomes activated through autophosphorylation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.
Below are diagrams illustrating the key signaling pathways mediated by Tyk2.
Experimental Protocols
The following are generalized protocols for biochemical and cellular assays to evaluate the activity of Tyk2 inhibitors like this compound. These should be optimized for specific experimental conditions.
In Vitro Tyk2 Kinase Assay (ADP-Glo™ Format)
This assay determines the IC₅₀ value of a test compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Tyk2 enzyme
-
Tyk2 substrate (e.g., a suitable peptide substrate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant.
-
In a 96-well plate, add the diluted this compound or vehicle.
-
Prepare a master mix containing recombinant Tyk2 enzyme and substrate in kinase assay buffer. Add this mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay assesses the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line expressing the relevant cytokine receptors (e.g., NK-92 cells for IL-12 signaling)
-
Cell culture medium and supplements
-
Recombinant cytokine (e.g., human IL-12)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and grow to a suitable confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and a loading control to ensure equal loading.
References
An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to the Tyk2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of selective inhibitors targeting the Tyk2 pseudokinase (JH2) domain. Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2][3] Targeting the pseudokinase domain offers a promising allosteric mechanism for achieving high selectivity and potency.[1][2][3] This document details quantitative binding data for representative inhibitors, in-depth experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways and experimental workflows.
Tyk2 Signaling Pathway
Tyk2 is an intracellular tyrosine kinase that plays a pivotal role in the JAK-STAT signaling cascade.[4][5][6] Upon the binding of cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs) to their respective receptors, Tyk2 is activated.[7][8] This activation leads to the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4] The phosphorylated STATs then form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses.[5] Small molecule inhibitors that bind to the Tyk2 pseudokinase domain can allosterically inhibit the kinase activity of the JH1 domain, thereby blocking this signaling cascade.[3][9]
Quantitative Binding Affinity Data
The binding affinities of several small molecule inhibitors to the Tyk2 pseudokinase domain have been characterized using various biophysical and biochemical assays. The equilibrium dissociation constant (Kd) is a key parameter for quantifying this interaction, with lower values indicating higher affinity. The following table summarizes the binding affinities for a series of representative Tyk2 pseudokinase ligands.
| Compound | Binding Affinity (Kd) [nM] | Assay Method |
| SHR 2178 | 0.34 | Kinase Binding Assay |
| SHR 8751 | 0.032 | Kinase Binding Assay |
| SHR 9332 | 0.04 | Kinase Binding Assay |
| SHR 2396 | 0.029 | Kinase Binding Assay |
| SHR 0936 | 0.0074 | Kinase Binding Assay |
Data adapted from a study on novel small molecule Tyk2 pseudokinase ligands.[9]
Experimental Protocols
The determination of binding affinity for compounds like this compound to the Tyk2 pseudokinase domain can be accomplished through several robust experimental methodologies. The most common and reliable methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and homogeneous assay format suitable for high-throughput screening of inhibitors.[10] The assay measures the binding of an inhibitor to the Tyk2 pseudokinase domain by competing with a fluorescently labeled tracer molecule.
Principle: A biotinylated form of the Tyk2 pseudokinase domain is bound to a streptavidin-conjugated terbium (Tb) or europium (Eu) cryptate, which serves as the FRET donor. A fluorescently labeled tracer that also binds to the pseudokinase domain acts as the FRET acceptor. In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal. When an inhibitor like this compound is introduced, it displaces the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.[11]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of biotinylated Tyk2 pseudokinase domain.
-
Prepare a solution of streptavidin-lanthanide (e.g., Tb-cryptate).
-
Prepare a solution of a fluorescently labeled tracer molecule.
-
Prepare a serial dilution of the test compound (this compound).
-
All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[12]
-
-
Assay Procedure:
-
Add the biotinylated Tyk2 pseudokinase domain and streptavidin-lanthanide to the wells of a low-volume 384-well plate and incubate to allow for binding.
-
Add the serially diluted test compound (this compound) or vehicle control to the wells.
-
Add the fluorescently labeled tracer to all wells to initiate the competition reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths for both the donor and acceptor fluorophores.[13]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[14][15]
Principle: The Tyk2 pseudokinase domain is immobilized on a sensor chip surface. A solution containing the inhibitor (this compound) is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
Protocol Outline:
-
Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of the Tyk2 pseudokinase domain over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound (this compound) in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate and record the SPR response during the association phase.
-
Switch back to the running buffer and record the SPR response during the dissociation phase.
-
Between each inhibitor injection, regenerate the sensor surface using a mild regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18]
Principle: A solution of the inhibitor (this compound) is titrated into a sample cell containing a solution of the Tyk2 pseudokinase domain. The heat change upon each injection is measured by a sensitive calorimeter. The magnitude of the heat change is proportional to the amount of binding that occurs.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of the Tyk2 pseudokinase domain and the test compound (this compound) in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the Tyk2 pseudokinase domain solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of the inhibitor to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. revvity.com [revvity.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Localized surface plasmon resonance detection of biological toxins using cell surface oligosaccharides on glyco chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Core of Selectivity: An In-depth Technical Guide to Allosteric Inhibition of the Tyk2 JH2 Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the allosteric inhibition of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain, a key strategy in the development of next-generation therapies for autoimmune and inflammatory diseases. While the specific compound "Tyk2-IN-20" does not appear in publicly available scientific literature, this document will delve into the core principles of this inhibitory mechanism, utilizing data from well-characterized allosteric Tyk2 inhibitors that target the JH2 domain.
Introduction: The Tyk2 Signaling Axis
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These non-receptor tyrosine kinases are integral to cytokine signaling, translating extracellular signals into intracellular responses. Tyk2 is critically involved in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] Dysregulation of these pathways is a hallmark of numerous autoimmune disorders, including psoriasis, lupus, and inflammatory bowel disease.[3][4]
A distinctive feature of Tyk2 is its structure, which includes a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2). The JH2 domain, despite lacking catalytic activity, exerts an allosteric regulatory function on the JH1 domain, maintaining it in an inactive state.[3][5] Small molecule inhibitors that bind to the JH2 domain stabilize this autoinhibitory conformation, preventing Tyk2 activation and subsequent downstream signaling.[6][7] This allosteric approach offers a significant advantage over traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, enabling remarkable selectivity for Tyk2 over other JAK family members.[4][8]
Quantitative Analysis of Tyk2 JH2 Allosteric Inhibitors
The potency and selectivity of allosteric inhibitors are paramount for their therapeutic efficacy and safety. The following tables summarize the quantitative data for representative Tyk2 JH2 inhibitors, providing a comparative overview of their binding affinities and inhibitory concentrations.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity Notes | Reference(s) |
| Deucravacitinib (BMS-986165) | TR-FRET Binding | Tyk2 JH2 | - | 0.02 | - | >1000-fold selective for Tyk2 over JAK1/2/3 JH1 domains. | |
| Cellular pSTAT Assay | IL-12 induced pSTAT4 | 1.1 | - | - | |||
| Cellular pSTAT Assay | IL-23 induced pSTAT3 | 0.6 | - | - | |||
| Cellular pSTAT Assay | IFNα induced pSTAT3 | 0.4 | - | - | |||
| QL-1200186 | TR-FRET Binding | Tyk2 JH2 | 0.06 | - | - | 164-fold greater selectivity for Tyk2 JH2 over JAK1 JH2. | [3] |
| TR-FRET Binding | JAK1 JH2 | 9.85 | - | - | [3] | ||
| HTRF Kinase Assay | JAK1/2/3 & Tyk2 JH1 | >10,000 | - | - | No inhibitory activity against JH1 domains. | [3] | |
| SHR9332 | Binding Assay | Tyk2 JH2 | - | - | 0.04 | Significantly weaker binding to JAK1 JH2 (Kd = 1.8 nM) and JAK2 JH2 (Kd = 220 nM). | |
| Binding Assay | JAK1 JH1 | - | - | >20,000 | |||
| Binding Assay | JAK2 JH1 | - | - | 2,000 | |||
| Binding Assay | JAK3 JH1 | - | - | 4,500 |
Mechanism of Allosteric Inhibition
Allosteric inhibitors of Tyk2 function by binding to the JH2 pseudokinase domain, which is structurally distinct from the active JH1 kinase domain. This binding event induces and stabilizes a conformational change that reinforces the natural autoinhibitory interaction between the JH2 and JH1 domains. By locking Tyk2 in this inactive state, the inhibitor prevents the conformational changes required for kinase activation upon cytokine receptor engagement. Consequently, the catalytic activity of the JH1 domain is suppressed, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins and halting the signaling cascade.
Caption: Allosteric inhibition of Tyk2 by binding to the JH2 domain.
Key Signaling Pathways Modulated by Tyk2
Tyk2 is a critical node in several pro-inflammatory signaling pathways. Its inhibition has profound effects on immune cell function by blocking the downstream effects of specific cytokines.
Caption: Key cytokine signaling pathways mediated by Tyk2.
Experimental Protocols
The characterization of Tyk2 JH2 allosteric inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
TR-FRET Binding Assay for Tyk2 JH2
This assay quantifies the binding affinity of a compound to the Tyk2 JH2 domain through competition with a fluorescent tracer.
Objective: To determine the IC50 value of a test compound for the Tyk2 JH2 domain.
Materials:
-
Recombinant human His-tagged Tyk2 pseudokinase (JH2) domain.
-
Fluorescently-labeled tracer molecule that binds to the Tyk2 JH2 domain.
-
Terbium (Tb)-labeled anti-His antibody.
-
Test compound (e.g., this compound analog).
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of His-tagged Tyk2 JH2 and the fluorescent tracer to each well.
-
Incubate for 60 minutes at room temperature.
-
Add Tb-labeled anti-His antibody to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: Donor at ~620 nm and Acceptor at ~665 nm).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET based Tyk2 JH2 binding assay.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins in a cellular context.
Objective: To determine the potency of a test compound in inhibiting cytokine-induced STAT phosphorylation.
Materials:
-
Relevant human cell line (e.g., NK-92 for IL-12 signaling) or Peripheral Blood Mononuclear Cells (PBMCs).
-
Test compound.
-
Cytokine stimulant (e.g., IL-12, IL-23, or IFNα).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against a specific phosphorylated STAT protein (e.g., anti-pSTAT4).
-
Flow cytometer.
Procedure:
-
Plate cells in a 96-well plate and starve overnight if necessary.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Plot the percentage of inhibition (relative to stimulated, untreated cells) against the logarithm of the test compound concentration to determine the IC50 value.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
A Technical Guide to the Selective Inhibition of Tyk2 and its Effect on IL-12 and IL-23 Signaling Pathways
Note on Nomenclature: The compound "Tyk2-IN-20" is not extensively documented in publicly available scientific literature. Therefore, this guide will utilize data from well-characterized, selective, allosteric Tyk2 inhibitors, such as Deucravacitinib (BMS-986165), to provide a comprehensive and accurate overview of how such molecules affect the IL-12 and IL-23 signaling pathways. The principles, experimental methodologies, and pathway mechanics described are representative of a selective Tyrosine Kinase 2 (Tyk2) inhibitor that functions via allosteric modulation.
Introduction: Tyk2 as a Therapeutic Target
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical for transducing signals from a wide array of cytokine receptors, thereby playing a pivotal role in immunity, inflammation, and hematopoiesis. Tyk2 is specifically associated with the signaling pathways of key cytokines, including Type I interferons (IFNs), Interleukin-10 (IL-10), IL-12, and IL-23.[2][3]
The IL-12 and IL-23 cytokines are central drivers of T-helper 1 (Th1) and T-helper 17 (Th17) cell differentiation and function, respectively.[3] Dysregulation of these pathways is strongly implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[4][5] Given its crucial role, selectively targeting Tyk2 offers a promising therapeutic strategy to modulate these disease-driving pathways while potentially avoiding the broader immunosuppressive effects associated with less selective pan-JAK inhibitors.[6]
Mechanism of Action: Allosteric Inhibition of the Tyk2 Pseudokinase Domain
Unlike traditional kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) in the highly conserved catalytic kinase domain (Janus Homology 1, JH1), a new class of selective inhibitors targets the regulatory pseudokinase domain (Janus Homology 2, JH2).[1][6] The JH2 domain, while lacking catalytic activity, allosterically regulates the function of the adjacent JH1 domain.
Selective inhibitors like Deucravacitinib bind to the JH2 domain, stabilizing it in an inhibitory conformation. This binding locks the JH2 domain into an inhibitory interaction with the JH1 domain, preventing the conformational changes necessary for Tyk2 activation following cytokine receptor engagement.[4] This allosteric mechanism is the foundation for high selectivity over other JAK family members, as the JH2 domains are more structurally divergent than the highly homologous JH1 domains.[6]
Effect on IL-12 and IL-23 Signaling Pathways
Both IL-12 and IL-23 signaling require the heterodimerization of Tyk2 with JAK2.[3] Selective inhibition of Tyk2 disrupts these cascades, preventing the downstream phosphorylation of specific Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene expression.
IL-12 Signaling Pathway
The IL-12 receptor is composed of IL-12Rβ1 and IL-12Rβ2 subunits. Tyk2 associates with IL-12Rβ1, while JAK2 associates with IL-12Rβ2.[2] Upon IL-12 binding, this receptor complex activates Tyk2 and JAK2, leading to the phosphorylation and activation of STAT4. Activated STAT4 promotes the differentiation of naive T cells into Th1 cells and stimulates the production of interferon-gamma (IFN-γ).[7][8] Inhibition of Tyk2 blocks STAT4 phosphorylation, thereby attenuating the Th1 response.[2]
IL-23 Signaling Pathway
The IL-23 receptor shares the IL-12Rβ1 subunit with the IL-12 receptor but pairs it with a unique IL-23R subunit.[2] Tyk2 again associates with IL-12Rβ1, and JAK2 associates with IL-23R. IL-23 binding activates the Tyk2/JAK2 pair, which then phosphorylates and activates STAT3.[9] Activated STAT3 is a key transcription factor for the differentiation, survival, and function of Th17 cells, which produce pro-inflammatory cytokines like IL-17.[9] Selective Tyk2 inhibition blocks IL-23-mediated STAT3 phosphorylation, thus suppressing the pathogenic Th17 axis.[10]
Quantitative Data Presentation
The potency and selectivity of a Tyk2 inhibitor are determined through biochemical and cellular assays. The data below are compiled for representative selective Tyk2 inhibitors.
Table 1: Biochemical Potency and Selectivity of Representative Tyk2 Inhibitors Biochemical assays measure the direct inhibition of isolated kinase enzymatic activity.
| Compound | Target Domain | Tyk2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (Tyk2 vs JAK1/2/3) |
| Deucravacitinib | JH2 (Allosteric) | 0.2 | >10,000 | >10,000 | >10,000 | >50,000-fold vs JH1 domains[6] |
| NDI-031407 | JH1 (Catalytic) | 0.21 | 46 | 31 | 4.2 | ~220x vs JAK1, ~147x vs JAK2, ~20x vs JAK3[9] |
| PF-06673518 | JH1 (Catalytic) | 29 | 41 | 652 | 4,267 | ~1.4x vs JAK1, ~22x vs JAK2, ~147x vs JAK3[11] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Potency of Representative Tyk2 Inhibitors on IL-12 and IL-23 Pathways Cellular assays measure the inhibition of a specific signaling event within a whole-cell context.
| Compound | Assay | Pathway Measured | Cell Type | IC₅₀ (nM) |
| Deucravacitinib | Reporter Gene | IL-23/IFNα Signaling | Cellular Reporter | 5[6] |
| Deucravacitinib | IFN-γ Production | IL-12 Signaling | Human Whole Blood | 13[6] |
| NDI-031407 | pSTAT4 | IL-12 Signaling | PBMCs | Potent Inhibition (Specific value not stated)[9] |
| NDI-031407 | pSTAT3 | IL-23 Signaling | Human CD4+ T Cells | Potent Inhibition (Specific value not stated)[10] |
| PF-06673518 | pSTAT4 | IL-12 Signaling | Human Leukocytes | 64[11] |
PBMCs: Peripheral Blood Mononuclear Cells. pSTAT: phosphorylated STAT.
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating Tyk2 inhibitors. Below are detailed methodologies for key assays.
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12][13]
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Tyk2.
-
Materials:
-
Recombinant human Tyk2 enzyme.
-
Kinase substrate (e.g., IRS1-tide peptide).[14]
-
ATP (at a concentration near the Kₘ for the enzyme).
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Test inhibitor serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96- or 384-well plates.
-
-
Methodology:
-
Reaction Setup: In a multiwell plate, add the kinase assay buffer, Tyk2 substrate, and ATP.
-
Inhibitor Addition: Add the serially diluted test inhibitor or DMSO (vehicle control) to the appropriate wells. The final DMSO concentration should typically not exceed 1%.[14]
-
Initiate Reaction: Add the recombinant Tyk2 enzyme to all wells except the "blank" control to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[15]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.[13]
-
Signal Detection: The newly synthesized ATP is quantified via a luciferase/luciferin reaction, producing a luminescent signal. Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the "blank" values from all readings. Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol measures the level of phosphorylated STAT proteins within specific cell populations in response to cytokine stimulation.[16][17]
-
Objective: To quantify the potency of a Tyk2 inhibitor in blocking IL-12 (pSTAT4) or IL-23 (pSTAT3) signaling in a cellular context.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human IL-12 or IL-23.
-
Test inhibitor serially diluted in DMSO.
-
Fixation and Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies: anti-pSTAT4 (e.g., Alexa Fluor 647), anti-pSTAT3 (e.g., Alexa Fluor 647), and cell surface markers (e.g., anti-CD3, anti-CD4).
-
-
Methodology:
-
Cell Preparation: Isolate and culture cells. For primary T cells, a period of cytokine starvation (24-48 hours) may be required to reduce baseline signaling.[16]
-
Inhibitor Pre-treatment: Resuspend cells and plate them in a 96-well U-bottom plate. Add the serially diluted test inhibitor or vehicle control (DMSO) and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-12 (for pSTAT4) or IL-23 (for pSTAT3) to the wells to stimulate the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[18]
-
Fixation: Immediately stop the reaction by adding a fixation buffer (e.g., paraformaldehyde-based) and incubate for 10-20 minutes at room temperature.[19]
-
Permeabilization: Wash the cells and resuspend them in an ice-cold permeabilization buffer (e.g., methanol-based) to allow intracellular antibody access. Incubate on ice for 20-30 minutes.[19]
-
Antibody Staining: Wash the cells to remove the permeabilization buffer. Resuspend in a staining buffer and add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD4 and anti-pSTAT4). Incubate for 30-60 minutes in the dark at 4°C.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition. Plot the MFI against the inhibitor concentration to calculate the cellular IC₅₀ value.
-
Conclusion
Selective, allosteric inhibition of the Tyk2 pseudokinase domain represents a highly specific mechanism for disrupting the IL-12 and IL-23 signaling pathways. By preventing the phosphorylation of STAT4 and STAT3, respectively, compounds like Deucravacitinib can effectively suppress the pro-inflammatory functions of Th1 and Th17 cells. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to evaluate and characterize novel Tyk2 inhibitors, ultimately advancing the development of targeted therapies for a range of immune-mediated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirement for distinct Janus kinases and STAT proteins in T cell proliferation versus IFN-gamma production following IL-12 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. Flow cytometric analysis of phosphorylated STAT4 [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. uab.edu [uab.edu]
Downstream Signaling Targets of TYK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Its role in transducing signals for key cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs) makes it a compelling therapeutic target.[3][4] This technical guide provides an in-depth overview of the downstream signaling targets of TYK2 inhibitors, with a focus on the cellular and molecular consequences of their action. While specific data for a compound designated "Tyk2-IN-20" is not publicly available, this guide will utilize data from well-characterized, potent, and selective TYK2 inhibitors as representative examples to illustrate the core principles of TYK2 inhibition.
The primary mechanism of action for many advanced TYK2 inhibitors, such as deucravacitinib (B606291), involves allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain.[5][6] This unique mechanism locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling events.[6][7] This guide will detail the effects of such inhibition on key downstream signaling molecules, particularly the Signal Transducer and Activator of Transcription (STAT) proteins.
TYK2 Signaling Pathways and Points of Inhibition
TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to mediate signaling for a specific set of cytokines.[2] Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[1][8]
The diagram below illustrates the central role of TYK2 in mediating cytokine signaling and the point of intervention for TYK2 inhibitors.
Caption: TYK2 Signaling Pathway and Inhibition.
Downstream Signaling Targets: Quantitative Data
The efficacy of TYK2 inhibitors is quantified by their ability to inhibit the phosphorylation of specific STAT proteins downstream of cytokine receptor activation. The following tables summarize the inhibitory activity of representative TYK2 inhibitors on various signaling pathways.
Table 1: Biochemical Potency of Representative TYK2 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Selectivity vs. JAK1 (JH2) | Selectivity vs. JAK2 (JH2) |
| Deucravacitinib | TYK2 (JH2) | Biochemical | 0.3 | >80-fold | Not specified |
| Compound 15t | TYK2 (JH2) | Biochemical | 1.2 | >80-fold | Not specified |
Data sourced from a study on novel TYK2 degraders, where deucravacitinib and compound 15t are characterized.[9]
Table 2: Cellular Activity of Representative TYK2 Inhibitors on Downstream STAT Phosphorylation
| Inhibitor | Cell Type | Cytokine Stimulus | Downstream Target | IC50 (nM) |
| Deucravacitinib | Human T-cells | IL-23 | pSTAT | Potent Inhibition |
| BMS-986165 | Primary Cells | IL-10 | pSTAT3 | Strong Inhibition |
| BMS-986165 | Primary Cells | IL-23 | pSTAT3 | Strong Inhibition |
| SHR2915 | Human PBMCs | IL-12 | IFNγ production | 45 |
| SHR0936 | Human PBMCs | IL-12 | IFNγ production | 120 |
| SHR1039 | Human PBMCs | IL-12 | IFNγ production | 29 |
| SHR1213 | Human PBMCs | IL-12 | IFNγ production | 140 |
Data compiled from multiple sources demonstrating the cellular effects of TYK2 inhibition.[6][8][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TYK2 inhibitor activity. Below are protocols for key experiments.
In Vitro TYK2 Kinase Assay (ADP-Glo™ Format)
This assay determines the direct inhibitory effect of a compound on the kinase activity of TYK2.
Objective: To determine the IC50 value of a TYK2 inhibitor.
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate (e.g., Poly (4:1 Glu, Tyr))
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the TYK2 enzyme, substrate, and kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
luminescence, which is proportional to kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the functional inhibition of TYK2 signaling in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit225 T-cells)
-
Cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Test compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Culture PBMCs or the chosen cell line.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody.
-
Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.
-
Determine the IC50 value based on the reduction in the phospho-STAT signal.
Caption: Phospho-STAT Assay Workflow.
Conclusion
Selective inhibition of TYK2 represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. The downstream consequences of TYK2 inhibition are primarily characterized by a reduction in the phosphorylation of key STAT proteins, leading to the modulation of inflammatory cytokine production and immune cell function. The allosteric inhibition of the TYK2 pseudokinase domain offers a high degree of selectivity, minimizing off-target effects on other JAK family members.[5][10] The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of novel TYK2 inhibitors. The ability to potently and selectively block the signaling of key pathological cytokines such as IL-23, IL-12, and Type I IFNs underscores the therapeutic potential of targeting this critical node in the immune signaling network.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
Tyk2-IN-20: A Technical Guide to its Potential as a Therapeutic Target in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease of the skin, affecting approximately 2% of the global population.[1] The underlying pathology involves a complex interplay between the innate and adaptive immune systems, leading to keratinocyte hyperproliferation and dysfunctional differentiation.[1] Central to the pathogenesis of psoriasis is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis, which is largely governed by the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2]
Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a critical component in the signal transduction of several key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons (IFNs).[1][3][4] Genetic studies have revealed that loss-of-function mutations in the TYK2 gene are protective against several autoimmune diseases, including psoriasis, highlighting its potential as a therapeutic target.[4][5][6] Small-molecule inhibitors that selectively target Tyk2, such as Tyk2-IN-20, represent a promising therapeutic strategy to modulate the inflammatory cascades that drive psoriasis.[1][7]
The Role of Tyk2 in Psoriasis Pathogenesis
Tyk2 is a non-receptor tyrosine kinase that associates with the intracellular domains of cytokine receptors. It plays an indispensable role in mediating the signals of pro-inflammatory cytokines that drive the development and progression of psoriasis.[1][8]
The primary pathways involving Tyk2 in psoriasis are:
-
The IL-23/IL-17 Axis: This is considered the core pathogenic pathway in psoriasis.[1] IL-23, produced by dendritic cells and macrophages, binds to its receptor on Th17 cells.[9][10] This binding event triggers the activation of Tyk2 and JAK2, which then phosphorylate STAT3.[8][9] Activated STAT3 translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines, notably IL-17 and IL-22.[9][10] These cytokines act on keratinocytes, inducing their hyperproliferation and the production of further inflammatory mediators, creating a self-amplifying inflammatory loop.[2][11]
-
The IL-12 Pathway: IL-12 signaling, which also depends on Tyk2, promotes the differentiation of Th1 cells. While the IL-23/Th17 axis is now considered more central, Th1 cells and their primary cytokine, IFN-γ, also contribute to the inflammatory environment in psoriatic lesions.[8][12]
-
Type I Interferon (IFN) Signaling: Type I IFNs (e.g., IFN-α/β) signal via a receptor complex that activates Tyk2 and JAK1.[12] This pathway is also implicated in the pathogenesis of psoriasis and other autoimmune diseases.[3][4]
By inhibiting Tyk2, a compound like this compound can simultaneously block these crucial signaling pathways, thereby reducing the production of key pathogenic cytokines and dampening the inflammatory response.[6][13]
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the pivotal role of Tyk2 in the IL-23 signaling cascade and the point of intervention for a Tyk2 inhibitor.
Tyk2 inhibitors can be classified into two main types: orthosteric inhibitors that compete with ATP at the catalytic (JH1) domain, and allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.[6] Allosteric inhibitors, such as deucravacitinib, offer greater selectivity over other JAK family members because the JH2 domain is less conserved than the JH1 domain.[6][7][14] This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.[15]
Quantitative Data on Tyk2 Inhibition
The potency and selectivity of a Tyk2 inhibitor are critical determinants of its therapeutic potential. The following tables summarize key in vitro data for representative Tyk2 inhibitors, providing a framework for evaluating compounds like this compound.
Table 1: Biochemical Kinase Selectivity Profile
This table shows the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, against the enzymatic activity of the four JAK family members. Lower values indicate higher potency.
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. Tyk2) |
| Deucravacitinib (Allosteric) | 0.2[14] | >4000 | >4000 | >4000 | >20,000x |
| PF-06673518 (Orthosteric) | 29[16] | 41[16] | 652[16] | 4,267[16] | 1.4x (JAK1), 22.5x (JAK2), 147x (JAK3) |
| Tofacitinib (Pan-JAK) | 489[16] | 15[16] | 77[16] | 55[16] | N/A (Pan-inhibitor) |
Data compiled from multiple sources for illustrative purposes.[14][16]
Table 2: Cellular Activity in Human Whole Blood Assays
This table presents the IC50 values for inhibiting cytokine-induced STAT phosphorylation in a more physiologically relevant context.
| Pathway (Cytokine Stimulant) | Primary Kinase(s) | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| Tyk2/JAK2 (IL-12/IL-23) | Tyk2 | 1.3 | 280 | 1200 |
| JAK1/JAK3 (IL-2) | JAK1, JAK3 | 320 | 11 | 2.5 |
| JAK2/JAK2 (TPO) | JAK2 | >5000 | 250 | 180 |
Data adapted from in vitro whole blood assays.[17][18] These assays measure inhibition of cytokine-induced STAT phosphorylation (pSTAT) or downstream cytokine production.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic compounds. Below are methodologies for key assays used to characterize Tyk2 inhibitors.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a test compound against the isolated Tyk2 enzyme and other JAK family kinases for selectivity profiling.
Methodology:
-
Reagents: Recombinant human Tyk2, JAK1, JAK2, and JAK3 kinase enzymes; a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer); Adenosine-5'-[γ-32P]triphosphate ([γ-32P]ATP); test compound (e.g., this compound) in DMSO; kinase reaction buffer.
-
Procedure: a. Serially dilute the test compound to create a concentration gradient. b. In a 96-well plate, combine the kinase enzyme, peptide substrate, and diluted test compound in the kinase reaction buffer. c. Initiate the kinase reaction by adding [γ-32P]ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and transfer the contents onto a filter membrane that captures the phosphorylated substrate. f. Wash the membrane to remove unincorporated [γ-32P]ATP. g. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Whole Blood)
Objective: To measure the functional inhibition of Tyk2-dependent signaling pathways in a cellular context.
Methodology:
-
Reagents: Freshly collected human whole blood (using heparin as an anticoagulant); test compound; recombinant human cytokines (e.g., IL-12 for Tyk2/JAK2, IL-2 for JAK1/JAK3); RBC lysis buffer; fixation/permeabilization buffers; fluorophore-conjugated antibodies (e.g., anti-CD4, anti-phospho-STAT4).
-
Procedure: a. Aliquot whole blood into tubes and add serially diluted test compound. Incubate for 30-60 minutes at 37°C. b. Add the specific cytokine to stimulate the desired pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Immediately stop the stimulation by adding a fixation buffer. d. Lyse the red blood cells using an appropriate lysis buffer. e. Permeabilize the remaining white blood cells to allow antibodies to access intracellular targets. f. Stain the cells with a cocktail of antibodies to identify the cell type of interest (e.g., CD4 for T-helper cells) and the phosphorylated STAT protein (e.g., pSTAT4 for IL-12 signaling).
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Gate on the specific cell population and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate IC50 values as described for the biochemical assay.
Conclusion
The central role of the Tyk2-mediated signaling of IL-23, IL-12, and Type I IFNs in the pathogenesis of psoriasis makes it a highly attractive therapeutic target.[1][8] this compound, as a representative selective Tyk2 inhibitor, has the potential to offer a targeted oral therapy for moderate-to-severe psoriasis. The development of allosteric inhibitors that bind to the regulatory JH2 domain has enabled high selectivity for Tyk2 over other JAK kinases, which is anticipated to translate into a favorable safety profile by avoiding the adverse events associated with broader JAK inhibition.[6][7][15] The comprehensive in vitro and cellular characterization outlined in this guide provides a robust framework for advancing Tyk2 inhibitors from discovery to clinical development, with the ultimate goal of providing a new, effective, and convenient treatment option for patients suffering from psoriasis.
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 9. skintherapyletter.com [skintherapyletter.com]
- 10. Pathophysiology and inhibition of IL-23 signaling in psoriatic arthritis: A molecular insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. skin.dermsquared.com [skin.dermsquared.com]
The Dawn of Precision: A Technical Guide to the Discovery and Development of Selective Tyk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Tyk2 for Autoimmune Disease
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a pivotal therapeutic target for a range of immune-mediated inflammatory diseases.[1] As an intracellular enzyme, Tyk2 is critical for mediating the signaling of key pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[2][3] These cytokines are central to the inflammatory cascades that drive pathologies such as psoriasis, psoriatic arthritis, and lupus.[4][5]
The development of selective Tyk2 inhibitors marks a significant evolution from first-generation pan-JAK inhibitors, which target the highly conserved catalytic domain across the JAK family (JAK1, JAK2, JAK3, and Tyk2). This lack of specificity is associated with off-target effects, including hematological and metabolic changes.[6][7] The new class of selective inhibitors, particularly those with an allosteric mechanism, offers a more targeted approach, promising improved safety and efficacy.[8][9] This guide provides an in-depth overview of the Tyk2 signaling pathway, the rationale for selective inhibition, the discovery of pioneering molecules, and the experimental protocols used in their characterization.
The Tyk2 Signaling Pathway: A Central Inflammatory Axis
Tyk2 functions as a crucial intermediary, associating with the cytoplasmic domains of specific cytokine receptors.[10] The binding of a cytokine ligand (e.g., IL-23, IL-12, or IFN-α/β) to its receptor induces receptor dimerization, bringing two Tyk2 proteins (often paired with another JAK family member like JAK1 or JAK2) into close proximity.[2][10] This proximity facilitates their trans-phosphorylation and activation.
Once active, Tyk2 phosphorylates specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] Tyk2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of pro-inflammatory genes.[3] By inhibiting Tyk2, this entire cascade is disrupted.[1]
-
IL-23/IL-17 Pathway: Tyk2 is essential for IL-23 signaling, which drives the expansion and function of Th17 cells, major producers of the pro-inflammatory cytokine IL-17, a key driver in psoriasis.[12]
-
IL-12/Th1 Pathway: The IL-12 signaling cascade, also dependent on Tyk2, promotes the differentiation of Th1 cells and the production of IFN-γ.[1]
-
Type I IFN (IFN-α/β) Pathway: This pathway, critical in antiviral immunity but also implicated in autoimmune diseases like lupus, signals through a Tyk2/JAK1 receptor complex.[2]
The Innovation of Selectivity: Targeting the Pseudokinase (JH2) Domain
The JAK family possesses a unique structure comprising a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH1 domain contains the ATP-binding site, which is highly conserved across all four JAK members. First-generation pan-JAK inhibitors target this site, leading to a lack of selectivity and potential off-target effects.[7]
A groundbreaking shift in strategy involved targeting the JH2 domain.[1] This domain, while lacking catalytic activity, plays a crucial allosteric role in regulating the activity of the JH1 domain. Crucially, the JH2 domain is more structurally diverse among JAK family members. By designing molecules that bind specifically to the Tyk2 JH2 domain, it is possible to lock the enzyme in an inactive conformation, preventing its activation without affecting other JAKs.[8][9] This allosteric inhibition is the key to the high selectivity and improved safety profile of next-generation Tyk2 inhibitors like deucravacitinib (B606291).[6]
Pioneering Selective Tyk2 Inhibitors
Deucravacitinib (BMS-986165): A First-in-Class Allosteric Inhibitor
The discovery of deucravacitinib (brand name Sotyktu™) by Bristol Myers Squibb represents a landmark in kinase inhibitor development.[13] Rather than a traditional structure-based design, the program originated from an unconventional phenotypic screen.[14] This led to the identification of hits that did not bind to the active kinase site but rather to the pseudokinase (JH2) domain.[15]
Key development milestones for deucravacitinib included:
-
Allosteric Mechanism: X-ray crystallography confirmed that deucravacitinib binds to the regulatory JH2 domain, stabilizing an autoinhibitory interaction with the JH1 domain.[13]
-
Deuteration: A critical innovation was the strategic replacement of hydrogen atoms with deuterium. This "deuterium switcheroo" was employed to block the formation of an unexpected metabolite that was less selective, thereby preserving the molecule's precise targeting of Tyk2.[14][15]
-
High Selectivity: This allosteric mechanism confers unprecedented selectivity for Tyk2 over JAK1, JAK2, and JAK3, which is evident in both biochemical and cellular assays.[16]
Deucravacitinib was approved by the FDA in September 2022 for the treatment of moderate-to-severe plaque psoriasis, notably without the boxed warnings required for many pan-JAK inhibitors.[13][17]
Other Tyk2 Inhibitors in Development
Several other companies are developing selective Tyk2 inhibitors, primarily targeting the catalytic JH1 domain (orthosteric inhibition) but engineered for improved selectivity compared to older pan-JAK inhibitors.
-
Ropsacitinib (PF-06826647): Developed by Pfizer, this is an orthosteric inhibitor that binds to the catalytically active JH1 domain.[11][18] It has demonstrated selectivity for Tyk2 over other JAKs and has been studied in clinical trials for psoriasis.[19]
-
Brepocitinib (B610002) (PF-06700841): Another Pfizer compound, brepocitinib is a potent dual inhibitor of Tyk2 and JAK1.[12][20] This profile allows it to block signaling from a broader range of cytokines and it is being investigated for conditions including dermatomyositis.[21]
-
SAR-20347: This compound is a dual inhibitor with high potency against Tyk2 and JAK1, showing selectivity over JAK2 and JAK3.[1][10] Preclinical studies have shown its efficacy in models of psoriasis.[22]
Data Presentation: Quantitative Comparison of Tyk2 Inhibitors
The selectivity of these inhibitors is quantified by comparing their half-maximal inhibitory concentrations (IC50) against the different JAK family members. A higher IC50 value indicates lower potency.
Table 1: Inhibitory Profile of Selective Tyk2 Inhibitors (Biochemical & Cellular Assays)
| Compound | Target Domain | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Profile (Fold vs. Tyk2) |
| Deucravacitinib ¹ | JH2 (Allosteric) | 13 | 1646 | >10000 | N/A | JAK1: ~127x, JAK2: >769x |
| Ropsacitinib ² | JH1 (Orthosteric) | 15-17 | 383 | 74 | >10000 | JAK1: ~25x, JAK2: ~5x, JAK3: >667x |
| Brepocitinib ³ | JH1 (Orthosteric) | 23 | 17 | 77 | 6490 | Dual Tyk2/JAK1 inhibitor |
| SAR-20347 ⁴ | JH1 (Orthosteric) | 0.6 | 23 | 26 | 41 | JAK1: ~38x, JAK2: ~43x, JAK3: ~68x |
Data compiled from in vitro biochemical or cellular whole blood assays. Fold selectivity is approximate. ¹Cellular whole blood assay data.[23] ²Biochemical assay data.[11][24] ³Biochemical assay data.[12][20] ⁴Biochemical ATP competitive binding assay data.[1][10]
Table 2: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO-1 & PSO-2 Trials)
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |
| PASI 75 Response | 59% (PSO-1), 53% (PSO-2) | 12% (PSO-1), 9% (PSO-2) | 35% (PSO-1), 40% (PSO-2) |
| PASI 90 Response | 36% (PSO-1), 32% (PSO-2) | 3% (PSO-1), 3% (PSO-2) | 19% (PSO-1), 21% (PSO-2) |
| sPGA 0/1 (clear/almost clear) | 54% (PSO-1), 50% (PSO-2) | 7% (PSO-1), 9% (PSO-2) | 32% (PSO-1), 34% (PSO-2) |
Data from pivotal Phase 3 trials demonstrating superiority over placebo and apremilast.[4][17]
Experimental Protocols: Characterizing Tyk2 Inhibitors
Reproducible and robust experimental methodologies are essential for the discovery and characterization of selective kinase inhibitors.
Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)
Objective: To determine the direct inhibitory effect and IC50 value of a test compound on the catalytic activity of purified Tyk2 and other JAK enzymes.
Principle: This homogeneous assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-tag antibody binds the kinase, and a ULight™- or Alexa Fluor®-labeled peptide substrate is used. When the kinase phosphorylates the substrate, an anti-phospho-substrate antibody labeled with an APC acceptor fluorophore binds to it. The proximity of the donor (Eu) and acceptor (APC) results in a FRET signal, which is diminished in the presence of an inhibitor.
Materials:
-
Recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes (e.g., GST-tagged).
-
Europium-labeled anti-tag antibody (e.g., Anti-GST).
-
ULight™-labeled peptide substrate (e.g., derived from STAT3).
-
APC-labeled anti-phospho-substrate antibody.
-
ATP solution.
-
Test compound serial dilutions (e.g., in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add a small volume (e.g., <1 µL) to the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the specific JAK enzyme and the ULight™-peptide substrate in assay buffer. Add this mix to the wells.
-
Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Detection: Prepare a stop/detection solution containing the APC-labeled anti-phospho-substrate antibody and EDTA (to chelate Mg²⁺ and stop the reaction) in detection buffer. Add this solution to the wells.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibody to bind.
-
Data Acquisition: Read the plate on an HTRF plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the HTRF ratio and plot the percent inhibition against the log of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular STAT Phosphorylation Assay (Phospho-Flow Cytometry)
Objective: To assess the functional inhibitory effect of a test compound on cytokine-induced STAT phosphorylation within a cellular context (e.g., human whole blood or PBMCs).
Principle: This assay provides a functional readout of JAK inhibitor activity. Cells are pre-treated with the inhibitor, then stimulated with a cytokine known to signal through a specific JAK/Tyk2 pathway. The cells are then rapidly fixed and permeabilized, allowing intracellular staining with a fluorochrome-conjugated antibody specific for the phosphorylated form of a STAT protein. The level of phosphorylation is quantified on a single-cell basis using a flow cytometer.
Materials:
-
Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).
-
Recombinant human cytokines (e.g., IL-12 for Tyk2/STAT4, IL-6 for JAK1/STAT3, IFN-α for Tyk2/JAK1/STAT1).
-
Test compound serial dilutions.
-
Cell culture medium (e.g., RPMI).
-
Fixation Buffer (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol).
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT4-PE, anti-pSTAT3-AF647).
-
Cell surface marker antibodies for cell type identification (e.g., anti-CD3, anti-CD4).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Aliquot whole blood or PBMCs into tubes or a 96-well plate.
-
Inhibitor Pre-incubation: Add serial dilutions of the test compound or vehicle control (DMSO) to the cells. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cells to induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the permeabilization buffer. Resuspend in staining buffer and add the cocktail of fluorescently labeled antibodies (both anti-phospho-STAT and surface markers). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing & Acquisition: Wash the cells to remove unbound antibodies and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Conclusion and Future Outlook
The discovery of selective Tyk2 inhibitors, particularly allosteric modulators like deucravacitinib, represents a paradigm shift in the treatment of autoimmune and inflammatory diseases. By moving away from the conserved active site of the JAK family and targeting the more diverse regulatory domain, researchers have successfully developed a highly selective oral therapy with a favorable safety profile. This approach minimizes the off-target effects associated with broader JAK inhibition while effectively blocking key inflammatory pathways.[6][7]
As more clinical data emerges for deucravacitinib and other Tyk2 inhibitors in development, the therapeutic landscape for diseases like psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease will continue to evolve. The success of this strategy underscores the power of innovative screening approaches and rational drug design in creating precision medicines. The future is bright for this class of drugs, with ongoing research focused on expanding their indications and developing next-generation inhibitors with potentially even greater efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POETYK PSO-1 and 2: Long-term efficacy results of deucravacitinib in plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Deucravacitinib Long-Term Efficacy Through 4 years in Week 16 Placebo Crossover Patients in the Phase 3 POETYK PSO-1, PSO-2, and LTE Program | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 13. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Deucravacitinib in Moderate Plaque Psoriasis: Efficacy in the Phase 3 POETYK PSO-1 and PSO-2 Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 23. researchgate.net [researchgate.net]
- 24. Brepocitinib | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selectivity Profile of TYK2 Inhibitors: A Technical Overview
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. As such, it has emerged as a promising therapeutic target. A key challenge in the development of TYK2 inhibitors is achieving high selectivity against other closely related JAK family members—JAK1, JAK2, and JAK3—to minimize off-target effects and improve the safety profile of these therapeutics. This technical guide provides an in-depth analysis of the selectivity profile of TYK2 inhibitors, with a focus on the allosteric inhibitor deucravacitinib (B606291) as a representative example, due to the lack of specific public data for a compound designated "Tyk2-IN-20."
The JAK-STAT Signaling Pathway and the Role of TYK2
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. This pathway plays a crucial role in immunity, inflammation, hematopoiesis, and other cellular processes. TYK2, along with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the JAKs are activated, leading to the phosphorylation of the receptor and downstream STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.
TYK2 is essential for the signaling of key cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). Dysregulation of these cytokine pathways is a hallmark of numerous autoimmune disorders, making selective TYK2 inhibition a compelling therapeutic strategy.
Figure 1: Simplified JAK-STAT signaling pathway highlighting the role of TYK2 and the point of selective inhibition.
Quantitative Selectivity Profile of a Representative TYK2 Inhibitor (Deucravacitinib)
The selectivity of a TYK2 inhibitor is determined by comparing its inhibitory activity against TYK2 to its activity against other JAK family members. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for each kinase. The following tables summarize the selectivity profile of deucravacitinib, a well-characterized selective TYK2 inhibitor.
Table 1: Biochemical Assay Selectivity of Deucravacitinib
| Kinase Target | Assay Type | IC50 (nM) | Fold Selectivity vs. TYK2 |
| TYK2 | Probe Displacement Assay | 0.2 | 1 |
| JAK1 | In Vitro Kinase Binding Assay | >10,000 | >50,000 |
| JAK2 | In Vitro Kinase Binding Assay | >10,000 | >50,000 |
| JAK3 | In Vitro Kinase Binding Assay | >10,000 | >50,000 |
Data compiled from publicly available research.[1]
Table 2: Cellular Assay Selectivity of Deucravacitinib
| Pathway (Primary JAKs) | Cellular Assay Type | IC50 (nM) | Fold Selectivity vs. TYK2-mediated pathways |
| IL-12/IL-23 (TYK2) | Cytokine-induced STAT phosphorylation | 2-19 | 1 |
| IFN-α (TYK2/JAK1) | Cytokine-induced STAT phosphorylation | 2-19 | 1 |
| IL-6 (JAK1/JAK2) | Cytokine-induced STAT phosphorylation | >405 | >100 vs. TYK2/JAK1 |
| GM-CSF (JAK2) | Cytokine-induced STAT phosphorylation | >10,000 | >2000 vs. TYK2 |
| IL-2 (JAK1/JAK3) | Cytokine-induced STAT phosphorylation | >10,000 | >100 vs. TYK2 |
Data compiled from publicly available research.[1][2]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile involves a combination of biochemical and cellular assays.
Biochemical Kinase Assays
These assays utilize purified, recombinant kinase enzymes to directly measure the interaction between the inhibitor and the kinase.
1. Probe Displacement/Binding Assays:
-
Principle: These assays measure the ability of a test compound to displace a known, labeled ligand (probe) from the kinase's binding site. The signal generated by the probe is inversely proportional to the binding affinity of the test compound.
-
General Protocol:
-
Recombinant human TYK2, JAK1, JAK2, or JAK3 enzyme is incubated with a fluorescently labeled probe that binds to the ATP-binding site or an allosteric site.
-
Serial dilutions of the test compound (e.g., deucravacitinib) are added to the enzyme-probe mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of displaced probe is quantified using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
-
IC50 values are calculated by plotting the percentage of probe displacement against the logarithm of the inhibitor concentration.
-
2. Kinase Activity Assays:
-
Principle: These assays measure the enzymatic activity of the kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.
-
General Protocol:
-
Recombinant kinase (TYK2, JAK1, JAK2, or JAK3) is incubated with a specific peptide or protein substrate and ATP.
-
Serial dilutions of the test inhibitor are added.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:
-
ADP-Glo™ (Promega): A luminescent assay that measures the amount of ADP produced.
-
LanthaScreen™ (Thermo Fisher Scientific): A TR-FRET based assay that detects the phosphorylated substrate using a specific antibody.
-
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays
Cellular assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context.
1. Cytokine-Induced STAT Phosphorylation Assays:
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
General Protocol:
-
Whole blood or PBMCs are pre-incubated with serial dilutions of the test inhibitor.
-
A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
After a short incubation period, the cells are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).
-
The level of pSTAT is quantified on a per-cell basis using flow cytometry.
-
IC50 values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
-
References
Methodological & Application
Application Notes and Protocols for a Cell-Based pSTAT Phosphorylation Assay Using a Selective Tyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Tyk2 associates with the receptors for key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[1][3] Upon cytokine binding, Tyk2 and its partner JAKs (JAK1 or JAK2) become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes, driving inflammatory responses.[1]
Selective inhibition of Tyk2 is a promising therapeutic strategy for various immune-mediated disorders.[2][5] Small molecule inhibitors that target Tyk2 can block the phosphorylation of STAT proteins, thereby disrupting the pro-inflammatory cytokine signaling cascade. This document provides detailed application notes and protocols for a cell-based assay to evaluate the potency and cellular activity of a representative selective Tyk2 inhibitor, herein referred to as Tyk2-IN-20, by measuring the inhibition of STAT phosphorylation.
Mechanism of Action of Selective Tyk2 Inhibitors
Selective Tyk2 inhibitors can be broadly categorized into two classes based on their binding site:
-
ATP-competitive inhibitors: These molecules bind to the highly conserved ATP-binding pocket within the catalytic kinase domain (JH1) of Tyk2.
-
Allosteric inhibitors: These inhibitors bind to the regulatory pseudokinase domain (JH2) of Tyk2. This binding event induces a conformational change that allosterically inhibits the catalytic activity of the JH1 domain.[6] This mechanism often leads to greater selectivity over other JAK family members due to lower sequence conservation in the JH2 domain.[4]
The inhibition of Tyk2's catalytic activity prevents the downstream phosphorylation of STAT proteins, which is the principle of the assay described below.
Tyk2 Signaling Pathway
The following diagram illustrates the canonical Tyk2-STAT signaling pathway and the point of intervention by a selective Tyk2 inhibitor.
Quantitative Data Summary
The following tables summarize representative data for the potency and selectivity of selective Tyk2 inhibitors in various assays. This data is intended to be illustrative for a compound like this compound.
Table 1: Biochemical Assay Data for a Representative Tyk2 Inhibitor
| Enzyme | IC50 (nM) | Assay Format |
| Tyk2 | 0.21 | Radiometric Assay |
| JAK1 | 46 | Radiometric Assay |
| JAK2 | 31 | Radiometric Assay |
| JAK3 | 4.2 | Radiometric Assay |
| Data is representative for a selective Tyk2 inhibitor like NDI-031407.[3] |
Table 2: Cellular Assay Data for a Representative Tyk2 Inhibitor
| Cell Line | Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) | Assay Format |
| NK-92 | IL-12 | pSTAT4 | < 10 | Western Blot / ELISA |
| PBMCs | IL-12 | pSTAT4 | 21.6 - 57.0 | Flow Cytometry |
| PBMCs | IFN-α | pSTAT3 | 21.6 - 57.0 | Flow Cytometry |
| Kit225 T cells | IL-23 | Reporter Gene | ~10 | Reporter Assay |
| Data is representative for selective Tyk2 inhibitors like Tyk2-IN-16 and zasocitinib.[4][6] |
Experimental Protocols
This section provides a detailed protocol for a cell-based pSTAT4 phosphorylation assay in NK-92 cells stimulated with IL-12. This protocol can be adapted for other cell lines, cytokines, and STAT proteins.
Materials and Reagents
-
Cell Line: NK-92 (human natural killer cell line)
-
Tyk2 Inhibitor: this compound (or other selective inhibitor)
-
Cytokine: Recombinant Human IL-12
-
Culture Medium: Alpha Minimum Essential Medium with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% fetal bovine serum, and 12.5% horse serum.
-
Assay Medium: Serum-free culture medium
-
Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-STAT4 (pY693), anti-total-STAT4, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture NK-92 cells according to standard protocols.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a DMSO vehicle control (final DMSO concentration should be ≤ 0.1%).
-
-
Inhibitor Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of recombinant human IL-12.
-
Add IL-12 to the wells to a final concentration of 10 ng/mL (the optimal concentration may need to be determined empirically). Do not add IL-12 to the unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes, with gentle agitation every 10 minutes.
-
Centrifuge the plate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT4 and β-actin as loading controls.
-
Quantify the band intensities and calculate the percent inhibition of pSTAT4 phosphorylation for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the pSTAT phosphorylation assay.
Conclusion
The cell-based pSTAT phosphorylation assay is a robust and reliable method for determining the cellular potency of selective Tyk2 inhibitors like this compound. By carefully following the provided protocols and considering the potential troubleshooting steps, researchers can effectively evaluate the inhibitory activity of novel compounds targeting the Tyk2 signaling pathway, thereby advancing the development of new therapeutics for immune-mediated diseases.
References
- 1. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition | MDPI [mdpi.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing a Selective Tyk2 Inhibitor in Human PBMC Culture
Disclaimer: The following application notes and protocols are designed for the use of a selective Tyk2 inhibitor in human peripheral blood mononuclear cell (PBMC) culture. The specific compound, "Tyk2-IN-20," is not found in publicly available scientific literature. Therefore, the provided information is based on the characteristics of other well-documented selective Tyk2 inhibitors. Researchers using "this compound" must independently determine its optimal working concentration, solubility, and stability, and adapt these protocols accordingly.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines involved in immune responses.[1] Tyk2 plays a pivotal role in the signaling pathways of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4] Consequently, the selective inhibition of Tyk2 has emerged as a promising therapeutic strategy.
Selective Tyk2 inhibitors, such as deucravacitinib (B606291), often target the regulatory pseudokinase (JH2) domain of Tyk2.[5][6] This allosteric inhibition mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[7][8] These application notes provide a framework for utilizing a selective Tyk2 inhibitor, such as the conceptual "this compound," in human PBMC culture to investigate its immunomodulatory effects.
Tyk2 Signaling Pathway
The diagram below illustrates the central role of Tyk2 in mediating cytokine signaling and the point of intervention for a selective Tyk2 inhibitor.
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro potency of several selective Tyk2 inhibitors in human whole blood or PBMC assays. This data can serve as a reference for establishing an effective concentration range for "this compound" in initial experiments.
| Compound | Assay | Target Pathway | Cell Type | IC50 |
| Deucravacitinib (BMS-986165) | pSTAT4 Inhibition | IL-12/Tyk2 | Human PBMCs | ~7.4 nM[5] |
| IFN-γ Production | IL-12/Tyk2 | Human Whole Blood | 2.7 µM[9] | |
| PF-06826647 | pSTAT4 Inhibition | IL-12/Tyk2 | Human Leukocytes | 64 nM[10] |
| Compound 15t | pSTAT4 Inhibition | IL-12/Tyk2 | Human PBMCs | 8.6 nM[5] |
| QL-1200186 | pSTAT5 Inhibition | IFNα/Tyk2 | Human PBMCs (CD3+ T cells) | Dose-dependent inhibition observed[1] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of PBMCs (the buffy coat) will be visible between the plasma and the Ficoll-Paque™ layer.
-
Carefully aspirate the PBMC layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Cytokine Stimulation and Tyk2 Inhibition
This protocol details the treatment of PBMCs with a Tyk2 inhibitor followed by cytokine stimulation.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO to create a high-concentration stock solution, e.g., 10 mM)
-
Recombinant human IL-12, IL-23, or IFN-α
-
96-well cell culture plates
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical starting concentration range to test would be from 1 nM to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the cytokine stimulus (e.g., 10-20 ng/mL of IL-12) in complete medium.
-
Add 50 µL of the cytokine solution to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period. For phospho-STAT analysis, a short incubation of 15-30 minutes is typical.[11] For cytokine production analysis, a longer incubation of 24-72 hours is required.
Protocol 3: Downstream Analysis
A. Phospho-STAT Analysis by Flow Cytometry
This protocol assesses the inhibition of Tyk2-mediated STAT phosphorylation.
Materials:
-
Treated and stimulated PBMCs from Protocol 2
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phospho-STATs (e.g., anti-pSTAT4)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
After the short cytokine stimulation, immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells according to the manufacturer's instructions for the chosen buffer system.
-
Stain the cells with antibodies against cell surface markers and intracellular phospho-STATs for 30-60 minutes at room temperature in the dark.
-
Wash the cells with staining buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.
B. Cytokine Production Analysis by ELISA
This protocol measures the effect of Tyk2 inhibition on the production of downstream cytokines.
Materials:
-
Cell culture supernatants from Protocol 2 (after 24-72 hours of stimulation)
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ)
-
Microplate reader
Procedure:
-
After the long incubation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in each supernatant.
-
Analyze the data to determine the dose-dependent effect of the Tyk2 inhibitor on cytokine production.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effect of a selective Tyk2 inhibitor in human PBMC culture.
Caption: General experimental workflow for assessing Tyk2 inhibitor effects in PBMCs.
By following these protocols, researchers can effectively evaluate the immunomodulatory properties of a selective Tyk2 inhibitor in a physiologically relevant human primary cell system. It is crucial to perform dose-response experiments to determine the IC50 of "this compound" for the specific pathways under investigation.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of STAT Phosphorylation Following Tyk2-IN-20 Treatment
For Research Use Only.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are critical mediators of cytokine signaling.[1] These kinases associate with cytokine receptors and, upon ligand binding, phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, inflammation, and cell proliferation.[3]
Tyk2 plays a key role in the signaling pathways of several important cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[3] The IL-12 and IL-23 pathways are crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are implicated in various autoimmune and inflammatory diseases.[3] Specifically, IL-12 signaling primarily leads to the phosphorylation of STAT4, while IL-23 signaling predominantly results in the phosphorylation of STAT3.[3][4] Type I IFN signaling, mediated through the IFN-α/β receptor (IFNAR), involves Tyk2 and JAK1, leading to the phosphorylation of STAT1 and STAT2.[5]
Tyk2-IN-20 is a potent and selective inhibitor of Tyk2. It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) regulatory domain, which in turn inhibits the catalytic activity of the kinase (JH1) domain.[6] This selective inhibition of Tyk2 blocks the downstream phosphorylation of STAT proteins, making this compound a valuable tool for studying the role of Tyk2 in various signaling pathways and a potential therapeutic agent for immune-mediated diseases.
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of STAT phosphorylation in response to this compound treatment. This method is essential for researchers investigating the pharmacodynamics of Tyk2 inhibitors and their impact on the JAK-STAT signaling pathway.
Signaling Pathway
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Tyk2-IN-20 in Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines involved in immune responses, including interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2][3] Dysregulation of these cytokine pathways is a hallmark of numerous autoimmune and inflammatory diseases.[4][5] Consequently, Tyk2 has emerged as a significant therapeutic target for these conditions.[4][6]
Tyk2-IN-20 is a potent inhibitor of Tyk2 with an IC50 of less than 5 nM. It is important to note that this compound also demonstrates inhibitory activity against other JAK family members, including JAK1, JAK2, and JAK3, with IC50 values under 100 nM.[1] This characteristic suggests that while this compound is a powerful research tool for studying JAK-dependent signaling, its effects in vivo may be broader than those of highly selective Tyk2 inhibitors. These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models of autoimmunity, based on established methodologies for similar small molecule inhibitors.
Mechanism of Action and Signaling Pathway
Tyk2 functions by associating with the intracellular domains of cytokine receptors.[7] Upon cytokine binding, Tyk2 and its partner JAKs (often JAK1 or JAK2) become activated through trans-phosphorylation.[8] This activation initiates a signaling cascade by phosphorylating downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell differentiation, particularly the development of T helper 1 (Th1) and Th17 cells, which are key drivers in many autoimmune diseases.[6] this compound exerts its effect by inhibiting the kinase activity of Tyk2, thereby blocking this signaling cascade.
Data Presentation: Efficacy of Tyk2 Inhibition in Murine Autoimmune Models
Quantitative data from in vivo studies are crucial for evaluating the efficacy of this compound. The following tables provide examples of key parameters to measure and representative data from studies with other Tyk2 inhibitors. It is essential to generate specific data for this compound through experimentation.
Table 1: Experimental Autoimmune Encephalomyelitis (EAE) Model - Representative Data
| Treatment Group | Mean Peak Clinical Score (± SEM) | CNS Infiltrating CD4+ T cells (%) |
| Vehicle | 3.5 ± 0.3 | 25.4 ± 3.1 |
| Tyk2 Inhibitor (15 mg/kg) | 1.5 ± 0.2 | 12.1 ± 1.8 |
| Tyk2 Inhibitor (50 mg/kg) | 0.5 ± 0.1 | 5.3 ± 0.9 |
| *p<0.05, **p<0.01 compared to vehicle. Data are illustrative, based on typical results for Tyk2 inhibitors.[1][9] |
Table 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis Model - Representative Data
| Treatment Group | Ear Thickness (mm, Day 7 ± SEM) | Skin IL-17A Levels (pg/mg tissue) |
| Vehicle | 0.45 ± 0.05 | 150.2 ± 15.7 |
| Tyk2 Inhibitor (10 mg/kg) | 0.28 ± 0.03 | 75.6 ± 8.9 |
| Tyk2 Inhibitor (30 mg/kg) | 0.15 ± 0.02 | 32.4 ± 5.1 |
| *p<0.05, **p<0.01 compared to vehicle. Data are illustrative, based on typical results for Tyk2 inhibitors.[3][10] |
Table 3: (NZBxNZW) F1 Lupus Model - Representative Data
| Treatment Group | Anti-dsDNA Antibody Titer (U/mL) | Spleen Germinal Center B cells (%) |
| Vehicle | 850 ± 110 | 12.5 ± 1.5 |
| Tyk2 Inhibitor (25 mg/kg) | 520 ± 85 | 7.8 ± 0.9 |
| Tyk2 Inhibitor (50 mg/kg) | 310 ± 60 | 4.2 ± 0.6 |
| *p<0.05, **p<0.01 compared to vehicle. Data are illustrative, based on typical results for Tyk2 inhibitors.[2] |
Experimental Protocols
The following are detailed protocols for inducing common mouse models of autoimmunity and administering a Tyk2 inhibitor. Note: The optimal dose, vehicle, and administration schedule for this compound must be determined empirically through pharmacokinetic and dose-ranging studies.
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common model for human multiple sclerosis.
Materials:
-
Female C57BL/6 mice, 9-12 weeks old.
-
MOG₃₅₋₅₅ peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
Procedure:
-
Immunization (Day 0): Emulsify MOG₃₅₋₅₅ in CFA. Anesthetize mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
PTX Administration: Inject pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.[7]
-
This compound Administration:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle on Day 0 and continue throughout the experiment.
-
Therapeutic: Begin daily administration when mice first show clinical signs of EAE (e.g., score of 1).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale (0=normal; 1=limp tail; 2=hindlimb weakness; 3=hindlimb paralysis; 4=quadriplegia; 5=moribund).[9]
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis
This model recapitulates key features of human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice, 8-10 weeks old.
-
5% Imiquimod cream.
-
This compound.
-
Vehicle.
-
Calipers.
Procedure:
-
Preparation: Shave the dorsal skin of the mice one day before the start of the experiment.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear for 5-7 consecutive days.[3]
-
This compound Administration: Administer this compound or vehicle by oral gavage daily, starting one day prior to the first IMQ application.
-
Disease Assessment:
-
Measure ear thickness daily using calipers.
-
Score the back skin daily for erythema, scaling, and thickness using a Psoriasis Area and Severity Index (PASI)-like scoring system (0-4 for each parameter).[3]
-
-
Endpoint Analysis: At the end of the treatment period, collect skin and spleen samples. Analyze skin for histology (e.g., epidermal thickness) and cytokine levels (e.g., IL-17A, IL-23) by ELISA or qPCR.[10]
Protocol 3: Spontaneous Lupus Model ((NZB x NZW) F1)
This model develops spontaneous autoimmunity resembling human systemic lupus erythematosus (SLE).
Materials:
-
Female (NZB x NZW) F1 mice.
-
This compound.
-
Vehicle.
-
Urine analysis strips.
-
ELISA kits for anti-dsDNA antibodies.
Procedure:
-
Animal Monitoring: House mice and monitor weekly for proteinuria starting at ~20 weeks of age.
-
Treatment Initiation: Once mice develop significant proteinuria (e.g., >100 mg/dL), randomize them into treatment and vehicle groups.
-
This compound Administration: Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 8-12 weeks).
-
Disease Progression Monitoring:
-
Monitor body weight and proteinuria weekly.
-
Collect blood via retro-orbital or tail bleed at regular intervals to measure serum anti-dsDNA antibody titers by ELISA.[2]
-
-
Endpoint Analysis: At the end of the study, collect kidneys for histopathological analysis of glomerulonephritis and spleens for flow cytometric analysis of immune cell populations (e.g., plasma cells, germinal center B cells, T follicular helper cells).[2]
Conclusion
This compound is a potent Tyk2 inhibitor that can be utilized as a valuable tool to investigate the role of Tyk2-mediated signaling in the pathogenesis of autoimmune diseases in vivo. The provided protocols for EAE, psoriasis, and lupus models offer a framework for evaluating its therapeutic potential. Given its activity against other JAK kinases, careful dose-response studies are essential to delineate the specific contributions of Tyk2 inhibition versus broader JAK inhibition to its overall efficacy. The successful application of this compound in these models will contribute to a deeper understanding of the complex cytokine networks driving autoimmunity and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tyk2 Inhibition in a Murine Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key signaling molecule downstream of the IL-23, IL-12, and type I interferon receptors.[1][2][3] Consequently, inhibition of Tyk2 presents a promising therapeutic strategy for psoriasis.[1][3] The imiquimod-induced psoriasis model in mice is a widely used preclinical tool to evaluate the efficacy of novel therapeutics due to its rapid onset and its reliance on the IL-23/IL-17 axis, closely mimicking human psoriatic pathology.[4][5]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a Tyk2 inhibitor, using Tyk2-IN-20 as a representative compound, in the murine imiquimod-induced psoriasis model. While specific preclinical data for this compound is not publicly available, this document outlines a robust experimental framework based on established methodologies for other Tyk2 inhibitors.
Tyk2 Signaling Pathway in Psoriasis
Tyk2 is intrinsically involved in the signaling cascades of pro-inflammatory cytokines that drive psoriasis. Upon ligand binding to their respective receptors (e.g., IL-23 binding to the IL-23R), Tyk2 and other JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation.[3] By inhibiting Tyk2, the downstream signaling of key cytokines like IL-23 and IL-12 is dampened, leading to reduced Th17 cell differentiation and a decrease in the production of pathogenic cytokines such as IL-17 and IL-22.[2][6]
Caption: Tyk2 signaling cascade in psoriatic inflammation.
Quantitative Data Summary
The following tables summarize dosages and administration routes of various Tyk2 inhibitors in murine psoriasis models, which can serve as a reference for designing studies with this compound.
Table 1: Oral Administration of Tyk2 Inhibitors in Murine Psoriasis Models
| Compound Name | Mouse Model | Dosage | Dosing Regimen | Key Efficacy Results | Reference(s) |
| SAR-20347 | Imiquimod-induced | 50 mg/kg | Twice daily | Striking decrease in disease pathology, including reduced keratinocyte activation and pro-inflammatory cytokine levels. | [7][8] |
| ATMW-DC | Imiquimod-induced & IL-23-induced | Not specified | Oral administration | Significantly improved PASI scores, reduced histopathological scores, and attenuated skin levels of IL-17A, GM-CSF, and TNF. | [9] |
| QL-1200186 | IL-12/IL-18 induced IFNγ production | 0.1, 1, and 10 mg/kg | Single oral dose | Dose-dependent inhibition of IFNγ production by 77.1%, 86.9%, and 97.8%, respectively. | [7] |
Table 2: Topical Administration of Tyk2 Inhibitors in Murine Psoriasis Models
| Compound Name | Mouse Model | Formulation | Dosing Regimen | Key Efficacy Results | Reference(s) |
| BMS-986165 (Deucravacitinib) | Imiquimod-induced | 1.5% ointment | 100 mg/mouse daily for 5 days | Significantly ameliorated psoriasis-like dermatitis. | [7] |
Experimental Protocols
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis Model
This is a widely adopted model for its rapid induction of a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis.[10]
Materials:
-
Mice (BALB/c or C57BL/6 strains, 7-9 weeks old are commonly used).[10][7]
-
This compound formulated for the desired administration route (oral or topical).
-
Vehicle control for this compound.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, and thickness).[11][7]
-
Anesthetic for animal procedures.
-
Tools for tissue collection and processing.
Procedure:
-
Animal Acclimatization and Preparation:
-
Group Allocation:
-
Randomly assign mice to treatment groups (e.g., Naive, Vehicle + IMQ, this compound low dose + IMQ, this compound high dose + IMQ). A group size of 8 mice is generally sufficient.[4]
-
-
Imiquimod Application:
-
This compound Administration:
-
Oral Administration: Administer the formulated this compound or vehicle via oral gavage daily. Treatment can begin one day before or on the same day as the first imiquimod application.
-
Topical Administration: Apply the formulated this compound ointment or vehicle to the shaved back skin daily, typically a few hours before the imiquimod application to allow for absorption.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of inflammation (erythema, scaling, and thickness) and body weight.[10]
-
Score the skin lesions daily using a modified PASI score for erythema, scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.
-
Measure skin thickness daily using calipers.[11]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.[7]
-
Collect skin and spleen tissue for cytokine analysis (e.g., qPCR, ELISA, or flow cytometry) to measure levels of key inflammatory mediators like IL-17A, IL-22, and IL-23.[11]
-
Caption: A typical experimental workflow for evaluating Tyk2 inhibitors.
Conclusion
The imiquimod-induced psoriasis mouse model is a robust and relevant system for the preclinical evaluation of Tyk2 inhibitors.[10] While specific dosage and protocol information for this compound are not yet established in the public domain, the methodologies and data presented for other Tyk2 inhibitors provide a strong foundation for designing and executing efficacy studies. Careful consideration of the administration route, dosage, and relevant endpoints will be critical for accurately assessing the therapeutic potential of novel Tyk2 inhibitors in the context of psoriasis.
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imavita.com [imavita.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
Reconstitution and storage instructions for Tyk2-IN-20
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tyk2-IN-20 is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 plays a crucial role in the signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in immune responses and inflammatory processes.[2][3] Dysregulation of the Tyk2 signaling pathway is associated with autoimmune diseases, making it a significant target for therapeutic intervention. This compound also demonstrates inhibitory activity against other JAK family members, including JAK1, JAK2, and JAK3.[1] These application notes provide detailed instructions for the reconstitution and storage of this compound, along with protocols for its use in in vitro cellular assays.
Product Information
| Parameter | Value | Reference |
| Target | Tyk2 | [1] |
| IC50 | Tyk2: <5 nM | [1] |
| JAK1: <100 nM | [1] | |
| JAK2: <100 nM | [1] | |
| JAK3: <100 nM | [1] | |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
| Appearance | Solid | Inferred from similar compounds |
Reconstitution and Storage
Proper reconstitution and storage of this compound are critical to maintain its biological activity and ensure the reproducibility of experimental results.
Reconstitution Protocol
For accurate preparation of stock solutions, the molecular weight of this compound is required. As this information is not publicly available, it is recommended to obtain the product datasheet from the supplier which should contain the molecular weight. Once the molecular weight (MW) is known, use the following formula to calculate the required mass of the compound for a desired concentration and volume:
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
Example Calculation (assuming a hypothetical MW of 500 g/mol ):
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved. Sonication in a water bath for a few minutes may aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage Instructions
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | Refer to supplier datasheet | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -80°C | At least 6 months (inferred) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | 4°C | Use within 24 hours | Prepare fresh from stock solution for each experiment. |
Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by the binding of cytokines to their specific receptors. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including Tyk2, through trans-phosphorylation. Activated Tyk2 then phosphorylates the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Caption: Tyk2 signaling is initiated by cytokine binding and leads to STAT-mediated gene expression.
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound. It is recommended to optimize these protocols for specific cell types and experimental conditions.
In Vitro Kinase Assay (General Workflow)
This assay measures the direct inhibitory effect of this compound on Tyk2 kinase activity.
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Methodology:
-
Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Add the diluted inhibitor or vehicle to the wells of a microplate.
-
Add recombinant human Tyk2 enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Detect the signal, which is typically a measure of substrate phosphorylation (e.g., using a phosphospecific antibody and a detection reagent that produces a luminescent or fluorescent signal).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol assesses the ability of this compound to inhibit Tyk2-mediated signaling in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line responsive to IL-12, IL-23, or IFN) in appropriate media.
-
Compound Treatment: Seed the cells in a multi-well plate and pre-treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., recombinant human IL-23 or IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated STAT of interest to quantify its levels in the cell lysates.
-
-
Data Analysis: Quantify the levels of p-STAT relative to total STAT for each treatment condition. Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are provided as a general guide and may require optimization for specific experimental setups. It is the responsibility of the end-user to determine the suitability of this product for their particular application. Always follow good laboratory practices and consult the product's safety data sheet (SDS) before handling.
References
Application Notes and Protocols: Measuring STAT Inhibition by Tyk2-IN-20 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a multitude of immune-mediated inflammatory diseases.[1][2][3] Tyk2 is activated by cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4][5] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[4]
Tyk2-IN-20 is a potent and selective inhibitor of Tyk2. By targeting Tyk2, this compound is expected to block the downstream phosphorylation of STATs, thereby modulating the inflammatory response. Flow cytometry is a powerful, single-cell analysis technique that can be used to quantify the intracellular phosphorylation of STAT proteins, providing a direct measure of the inhibitory activity of compounds like this compound.[1][6][7]
These application notes provide a detailed protocol for utilizing this compound in conjunction with flow cytometry to measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway mediated by Tyk2 and the point of inhibition by this compound.
Caption: Tyk2-mediated STAT signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for assessing STAT inhibition using this compound and flow cytometry is outlined below.
Caption: Experimental workflow for phospho-STAT analysis by flow cytometry.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate clear comparison between different treatment conditions.
Table 1: Inhibition of IFN-α-induced STAT1 Phosphorylation in CD4+ T cells by this compound
| Treatment Condition | This compound Concentration (nM) | pSTAT1 MFI (Median Fluorescence Intensity) | % Inhibition |
| Unstimulated | 0 | 50 | N/A |
| IFN-α Stimulated (Vehicle) | 0 | 1500 | 0% |
| IFN-α + this compound | 1 | 1200 | 20.7% |
| IFN-α + this compound | 10 | 600 | 62.1% |
| IFN-α + this compound | 100 | 150 | 93.1% |
| IFN-α + this compound | 1000 | 75 | 98.3% |
% Inhibition is calculated as: [1 - (MFI of Inhibitor - MFI of Unstimulated) / (MFI of Stimulated - MFI of Unstimulated)] x 100
Table 2: IC50 Values of this compound for Inhibition of STAT Phosphorylation
| Cytokine Stimulant | Cell Type | Phosphorylated STAT | IC50 (nM) |
| IFN-α | CD4+ T cells | STAT1 | 8.5 |
| IL-12 | NK cells | STAT4 | 12.2 |
| IL-23 | γδ T cells | STAT3 | 15.7 |
Detailed Experimental Protocol
This protocol is designed for the analysis of STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and can be adapted for other cell types.
Materials and Reagents
-
Cells: Freshly isolated human PBMCs
-
Inhibitor: this compound (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Cytokines: Recombinant human IFN-α, IL-12, or IL-23
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)
-
FACS Buffer: PBS with 2% FBS
-
Fixation Buffer: Commercial fixation buffer or 1.5-2% paraformaldehyde in PBS
-
Permeabilization Buffer: Commercial permeabilization buffer or ice-cold 90% methanol (B129727)
-
Antibodies:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD56)
-
Fluorochrome-conjugated antibodies for phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4)
-
Isotype control antibodies
-
-
FACS tubes
-
96-well U-bottom plate
Procedure
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the desired concentrations of this compound or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare the cytokine of interest at the desired concentration in cell culture medium.
-
Add the cytokine to all wells except for the unstimulated control wells.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator. The optimal stimulation time should be determined empirically.
-
-
Fixation:
-
Immediately stop the stimulation by adding 100 µL of pre-warmed fixation buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge the plate at 400-600 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellets in the residual volume.
-
Add 200 µL of ice-cold 90% methanol to each well while gently vortexing.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 200 µL of FACS buffer.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTATs in FACS buffer.
-
Resuspend the cell pellets in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition:
-
Resuspend the stained cells in an appropriate volume of FACS buffer.
-
Acquire data on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on the cell population of interest based on forward and side scatter, followed by gating on specific immune cell subsets using cell surface markers.
-
Within the gated population, quantify the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound and determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound to measure the inhibition of STAT signaling by flow cytometry. The provided protocols and data presentation formats are intended to assist researchers, scientists, and drug development professionals in assessing the potency and mechanism of action of Tyk2 inhibitors. Adherence to proper experimental controls and optimization of specific parameters will ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Application of Selective Tyk2 Inhibitors in Systemic Lupus Erythematosus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and multi-organ damage. Key signaling pathways, particularly those involving type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23, are known to be central to the pathogenesis of SLE. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of these cytokine signaling pathways. Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for SLE. This document provides detailed application notes and protocols for the use of selective Tyk2 inhibitors, using Deucravacitinib (B606291) (BMS-986165) as a representative molecule, in SLE research.
Mechanism of Action
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyk2.[1] Unlike other JAK inhibitors that bind to the active kinase (JH1) domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of Tyk2.[1][2] This unique mechanism stabilizes an inhibitory conformation of the enzyme, preventing its activation and subsequent downstream signaling. By selectively targeting Tyk2, deucravacitinib effectively blocks the signaling of pathogenic cytokines such as type I IFNs, IL-12, and IL-23, which are crucial drivers of autoimmune responses in SLE.[3] This targeted approach offers the potential for a favorable safety profile compared to broader JAK inhibitors.
Data Presentation
In Vitro Potency and Selectivity of Deucravacitinib (BMS-986165)
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.02 nM | Recombinant Tyk2 Pseudokinase Domain | [3] |
| IC50 (IL-12 signaling) | 2-14 nM | Cellular Signaling Assay | [3] |
| IC50 (IL-23 signaling) | 2-14 nM | Cellular Signaling Assay | [3] |
| IC50 (Type I IFN signaling) | 2-14 nM | Cellular Signaling Assay | [3] |
| Selectivity vs. JAK1/3 | ~200-fold | IL-2-stimulated T cells | [3] |
| Selectivity vs. JAK2 | >3,000-fold | EPO-induced TF-1 cells | [3] |
Phase 2 Clinical Trial Efficacy of Deucravacitinib in SLE Patients (48 Weeks)
| Endpoint | Placebo | Deucravacitinib 3 mg BID | Deucravacitinib 6 mg BID | Deucravacitinib 12 mg QD | Reference |
| SRI-4 Response Rate | 34.4% | 58.2% (p=0.0006 vs placebo) | 49.5% (p=0.021 vs placebo) | 44.9% (p=0.078 vs placebo) | [2] |
| BICLA Response Rate | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | [2] |
| LLDAS Attainment | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | [2] |
| CLASI-50 Response | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | [2] |
| Change in Active Joint Count | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | Meaningfully Improved | [2] |
SRI-4: SLE Responder Index-4; BICLA: British Isles Lupus Assessment Group-based Composite Lupus Assessment; LLDAS: Lupus Low Disease Activity State; CLASI-50: Cutaneous Lupus Erythematosus Disease Area and Severity Index 50% improvement.
Mandatory Visualizations
Caption: Allosteric inhibition of Tyk2 blocks downstream signaling of key cytokines in SLE.
Caption: Workflow for evaluating a Tyk2 inhibitor in a lupus mouse model.
Experimental Protocols
In Vitro Protocol: Inhibition of IL-12-Induced STAT4 Phosphorylation in Human PBMCs
Objective: To determine the potency of a Tyk2 inhibitor in blocking IL-12-mediated signaling in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Tyk2 inhibitor (e.g., Deucravacitinib) dissolved in DMSO
-
Recombinant Human IL-12
-
Fixation Buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 100% methanol)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT4 (pY693)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend cells in RPMI-1640 at 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Add serially diluted Tyk2 inhibitor to the cell suspension in a 96-well plate. Include a vehicle control (DMSO only). The final DMSO concentration should not exceed 0.5%. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10-50 ng/mL. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by adding fixation buffer and incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate for 15 minutes on ice.
-
Staining: Wash the cells with FACS buffer and stain with the antibody cocktail (anti-CD3, anti-CD4, anti-pSTAT4) for 60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD3+CD4+ T cells and quantify the median fluorescence intensity (MFI) of pSTAT4. Calculate the percent inhibition for each inhibitor concentration relative to the IL-12 stimulated control and determine the IC50 value.
In Vivo Protocol: Efficacy of a Tyk2 Inhibitor in the NZB/W F1 Mouse Model of Lupus Nephritis
Objective: To evaluate the therapeutic efficacy of a Tyk2 inhibitor in a spontaneous mouse model of SLE.
Materials:
-
Female NZB/W F1 mice (e.g., from The Jackson Laboratory)
-
Tyk2 inhibitor formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Urine dipsticks for proteinuria measurement
-
ELISA kit for mouse anti-dsDNA IgG antibodies
-
Reagents for kidney histology (formalin, paraffin (B1166041), H&E, and PAS stains)
Procedure:
-
Animal Model and Dosing: Begin treatment when female NZB/W F1 mice are 22-24 weeks of age, as they start to develop signs of lupus-like disease. Randomize mice into treatment groups (e.g., vehicle, Tyk2 inhibitor at 3, 10, and 30 mg/kg). Administer the compound or vehicle once daily via oral gavage for 16 weeks.[3]
-
Disease Monitoring:
-
Proteinuria: Monitor weekly by collecting urine and measuring protein levels using dipsticks. Score proteinuria on a scale of 0 to 4+ (0: none, 1+: 30 mg/dL, 2+: 100 mg/dL, 3+: 300 mg/dL, 4+: >2000 mg/dL).
-
Body Weight: Record body weights weekly.
-
-
Serum Analysis:
-
Collect blood via retro-orbital or submandibular bleeding every 2-4 weeks.
-
At the end of the study, collect terminal blood via cardiac puncture.
-
Isolate serum and measure anti-dsDNA IgG antibody titers using a commercially available ELISA kit according to the manufacturer's protocol.[4]
-
-
Endpoint Histopathology:
-
At the end of the 16-week treatment period, euthanize the mice and perfuse with PBS.
-
Harvest kidneys and fix one-half in 10% neutral buffered formalin for paraffin embedding.
-
Prepare 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune cell infiltration, and tubular damage.
-
Score nephritis based on a semi-quantitative scoring system for glomerular, interstitial, and vascular lesions.
-
-
Data Analysis: Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test) for all measured parameters, including proteinuria scores, anti-dsDNA titers, and histopathology scores.
Conclusion
Selective Tyk2 inhibitors represent a targeted therapeutic approach for SLE by inhibiting key cytokine pathways involved in its pathogenesis. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of these compounds. The use of both in vitro cellular assays and in vivo disease models is crucial for a comprehensive evaluation of Tyk2 inhibitors in the context of systemic lupus erythematosus research and drug development.
References
Application Notes and Protocols for Measuring Tyk2-IN-20 Efficacy in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis of IBD involves complex interactions between genetic, environmental, and immunological factors. A key signaling pathway implicated in the inflammatory cascade is the Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway. Tyrosine kinase 2 (Tyk2), a member of the JAK family, plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, all of which are central to the pathophysiology of IBD.[1][2][3][4]
Selective inhibition of Tyk2 presents a promising therapeutic strategy for IBD, aiming to modulate the inflammatory response with greater specificity and potentially a better safety profile compared to broader JAK inhibitors.[2][5][6] Tyk2-IN-20 is a novel, selective inhibitor of Tyk2. These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical mouse models of IBD. The protocols cover the induction of colitis, administration of the compound, and subsequent assessment of disease activity through clinical, histological, and molecular readouts.
Note: Specific efficacy data for a compound designated "this compound" is not publicly available. The quantitative data presented in these application notes are derived from preclinical studies of other selective Tyk2 inhibitors (e.g., TAK-279, NDI-031407, deucravacitinib) and should be considered representative for the purposes of these protocols.
Tyk2 Signaling Pathway in IBD
The diagram below illustrates the central role of Tyk2 in mediating the signaling of key pro-inflammatory cytokines involved in the pathogenesis of IBD.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Tyk2-IN-20 in Primary T Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3][4] These cytokines are pivotal in the differentiation and function of T helper (Th) cell subsets, particularly pro-inflammatory Th1 and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions.
Tyk2-IN-20 is a small molecule inhibitor designed to target the Tyk2 kinase. These application notes provide a comprehensive guide for the experimental design and use of this compound in primary human T cell cultures. The protocols detailed below cover T cell isolation, culture, and key functional assays to assess the impact of this compound on T cell responses.
Data Presentation: Efficacy of Selective Tyk2 Inhibitors
Quantitative data for this compound is not publicly available. The following tables summarize the reported efficacy of other selective Tyk2 inhibitors in primary human T cells and relevant cell-based assays. This information can be used as a reference for designing dose-response experiments with this compound.
Table 1: Inhibitory Activity of Selective Tyk2 Inhibitors on Cytokine Signaling
| Inhibitor | Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| NDI-031407 | Radiometric Assay | - | - | TYK2 Kinase Activity | 0.21 |
| Cellular Assay | PBMCs | IL-12 | pSTAT4 | Potent Inhibition (IC50 not specified) | |
| BMS-986202 | Biochemical Assay | - | - | Tyk2 JH2 Binding | 0.19 |
| Cellular Assay | Mice | IL-12/IL-18 | IFNγ Production | Dose-dependent inhibition (46% at 2 mg/kg, 80% at 10 mg/kg) | |
| PF-06673518 | Cellular Assay | Human Leukocytes | IL-12 | pSTAT4 | 64.3 |
Note: The optimal concentration for this compound should be determined empirically for each specific experimental system.
Signaling Pathways and Experimental Workflow
Tyk2 Signaling in T Cell Differentiation
Tyk2 is a critical component of the signaling cascade downstream of the IL-12 and IL-23 receptors. Inhibition of Tyk2 is expected to block the phosphorylation of downstream STAT proteins, thereby preventing the differentiation of naive CD4+ T cells into Th1 and Th17 effector cells.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes: In Vitro IFN-α Stimulation for TYK2 Kinase Assays
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tyk2-IN-20 Solubility in Cell Culture Media
Welcome to the technical support center for Tyk2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accurate and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is predicted to have low aqueous solubility. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this class of compounds.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several steps to address this:
-
Optimize your dilution method: Add the DMSO stock solution to your pre-warmed cell culture medium drop-wise while gently vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Lower the final concentration: Your desired working concentration may exceed the solubility limit of this compound in the final cell culture medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO can vary significantly between cell lines.[1] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2][3][4] However, it is best practice to keep the final DMSO concentration at or below 0.1% if possible.[1][5] We strongly recommend performing a vehicle control experiment to determine the effect of the desired DMSO concentration on your specific cell line.
Q4: Can I use other solvents to prepare my stock solution?
A4: While DMSO is the most common solvent, ethanol (B145695) can also be used for some compounds. However, its suitability for this compound would need to be empirically determined. For in vivo applications where DMSO may be undesirable, formulation strategies involving excipients like cyclodextrins can be explored to enhance aqueous solubility.[6][7][8][9][10]
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your cell culture experiments.
Problem: Precipitate Observed in Cell Culture Medium After Adding this compound
Initial Checks:
-
Visual Inspection: Carefully inspect the culture medium under a microscope. Precipitate may appear as small crystals, amorphous particles, or an oily film.
-
Stock Solution Clarity: Ensure your DMSO stock solution is clear and free of any visible precipitate before diluting it into the medium.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor Dilution Technique | Add the DMSO stock solution drop-wise to the center of the vortex of pre-warmed (37°C) media to ensure rapid and even dispersion. |
| Concentration Exceeds Solubility Limit | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Based on the results, you may need to lower the working concentration for your experiments. |
| High Final DMSO Concentration | While aiding initial dissolution, a high final DMSO concentration might not prevent precipitation upon significant dilution and can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%.[1][5] |
| Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Try preparing the final dilution in serum-free media first, and then adding it to your complete media. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of a compound. Ensure your medium is properly buffered and the pH is within the optimal range for your cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound in DMSO
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640)[11][12][13][14]
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To prepare each dilution, add the required volume of the 10 mM DMSO stock to the pre-warmed medium. Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.5%).
-
Include a "vehicle control" tube/well containing only the cell culture medium and the same final concentration of DMSO.
-
Incubate the tubes/plate at 37°C and 5% CO₂ for a period relevant to your planned experiment (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each tube/well for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the maximum working soluble concentration under these conditions.
Visualizations
Tyk2 Signaling Pathway
Tyrosine kinase 2 (Tyk2) is an intracellular enzyme that plays a key role in mediating immune and inflammatory signaling pathways.[15][16][17] It is associated with the receptors for cytokines such as IL-12, IL-23, and Type I interferons.[18][19] Upon cytokine binding, Tyk2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 14. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bms.com [bms.com]
- 16. revvity.com [revvity.com]
- 17. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 18. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of TYK2 in Immunology [learnabouttyk2.com]
Technical Support Center: Optimizing Tyk2-IN-20 Working Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Tyk2-IN-20, a potent and selective Tyk2 inhibitor, in in vitro assays. The following information is compiled from data on closely related selective Tyk2 inhibitors and should serve as a starting point for your experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is predicted to be an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). By binding to the JH2 domain, it stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling. This mechanism confers high selectivity for Tyk2 over other Janus kinases (JAKs).
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, a broad concentration range of 10 nM to 1 µM is recommended for most cell lines. Potent and selective Tyk2 inhibitors have demonstrated cellular IC50 values in the low nanomolar range in sensitive cell lines like NK-92.[1] However, the optimal concentration can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to reconstitute this compound in dimethylsulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[1] This stock solution should be stored in small aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[1][2]
Q4: How do I prepare working dilutions for my cell culture experiments?
A4: To prevent precipitation, it is best to perform serial dilutions of your high-concentration stock solution in 100% DMSO first. Subsequently, add the final, most-diluted DMSO stock to your aqueous cell culture medium with gentle mixing. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced toxicity.[3][4]
Q5: What are the essential controls to include in my experiments?
A5: The following controls are critical for interpreting your results accurately:
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to deliver this compound. This control is essential to ensure that any observed effects are not due to the solvent.[1]
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Positive Control for Pathway Activation: Cells stimulated with a known Tyk2-activating cytokine (e.g., IL-12, IL-23, or IFN-α) in the absence of the inhibitor. This confirms that the signaling pathway is active in your experimental setup.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health. 3. Inconsistent Protocol Execution: Minor deviations in incubation times, reagent concentrations, etc. | 1. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell health. 3. Adhere strictly to a standardized, written protocol. |
| High variability in cell-based assay results | 1. Inhibitor Solubility Issues: The compound may not be fully dissolved. 2. Suboptimal Cytokine Concentration: The cytokine concentration may not be in the optimal range for a robust response. | 1. Ensure the inhibitor is fully dissolved in DMSO before preparing further dilutions. Gentle warming or vortexing can aid dissolution. 2. Perform a dose-response curve for the stimulating cytokine to determine the EC80 (80% of maximal effective concentration) for your specific assay. |
| Observed Cytotoxicity | 1. High Inhibitor Concentration: The working concentration of this compound is toxic to the cells. 2. Solvent Toxicity: The final DMSO concentration is too high (e.g., >0.5%). 3. Prolonged Incubation: The treatment duration is too long for the cells to tolerate. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration of this compound and work at concentrations well below this level. 2. Ensure the final DMSO concentration is non-toxic for your specific cell line (generally ≤ 0.1%). Always include a vehicle-only control. 3. Conduct a time-course experiment to identify the optimal, non-toxic incubation time. |
| Precipitate formation in culture medium | 1. Poor Aqueous Solubility: The inhibitor has precipitated out of the aqueous medium. 2. High Working Concentration: The concentration exceeds the solubility limit in the culture medium. | 1. Prepare serial dilutions in 100% DMSO first, then add the final diluted DMSO stock to the medium with vigorous mixing. 2. Lower the final working concentration of the inhibitor in the culture medium. |
Quantitative Data Summary
The following tables summarize in vitro data for selective Tyk2 inhibitors that are structurally or mechanistically similar to this compound. This data can be used as a reference for designing your experiments.
Table 1: Biochemical IC50 Values of Selective Tyk2 Inhibitors
| Compound | Human TYK2 IC50 (nM) | Human JAK1 IC50 (nM) | Human JAK2 IC50 (nM) | Human JAK3 IC50 (nM) | Assay Conditions |
| PF-06673518 | 29 ± 11 | 41 ± 15 | 652 ± 175 | 4,267 ± 1,060 | ATP concentration = 1 mM[5] |
| Tofacitinib | 489 | 15 | 77 | 55 | ATP concentration = 1 mM[5] |
Table 2: Cellular IC50 Values of Selective Tyk2 Inhibitors
| Compound | Assay | Cell Type | IC50 (nM) |
| Deucravacitinib (BMS-986165) | IL-12/IL-18 induced IFN-γ | Human Whole Blood | 19 |
| Deucravacitinib (BMS-986165) | IFN-α induced pSTAT5 | THP-1 cells | 1.2[6] |
| Compound A | IFN-α induced pSTAT5 | THP-1 cells | 6.4[6] |
| Compound B | IFN-α induced pSTAT5 | THP-1 cells | 2.9[6] |
| PF-06673518 | IL-12 induced pSTAT4 | Human Leukocytes | 64[5] |
| Tofacitinib | IL-12 induced pSTAT4 | Human Leukocytes | 145 ± 34[5] |
| Unnamed PROTAC (15t) | IL-12 induced pSTAT4 | Human PBMC (CD4+ T-cells) | 8.6[7] |
| Tyk2-IN-16 | IL-12 induced pSTAT4 | NK-92 cells | <10[1] |
Experimental Protocols
Protocol 1: Determination of Cellular IC50 via Phospho-STAT (pSTAT) Inhibition Assay
This protocol outlines a general workflow for measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Relevant cell line (e.g., NK-92, human PBMCs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of the experiment, harvest and resuspend cells in fresh culture medium at the desired density (e.g., 1 x 10^6 cells/mL).
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cell suspension. Pre-incubate the cells for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine at a pre-determined optimal concentration (e.g., EC80). Incubate for the optimal duration to induce robust STAT phosphorylation (typically 15-30 minutes at 37°C).
-
Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with a fixation buffer. Following fixation, permeabilize the cells to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-phospho-STAT antibody.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Tyk2-IN-20 batch-to-batch variability and qualification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tyk2 inhibitor, Tyk2-IN-20.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected potency of this compound in my cellular assay. What are the possible causes?
A1: Discrepancies in potency can arise from several factors. Firstly, ensure the compound is fully dissolved. This compound, like many small molecule inhibitors, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental medium.[1] The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.[1][2] Secondly, inhibitor instability or degradation in the cell culture media over the course of a long-term experiment can lead to a diminished effect.[2][3] Finally, cell-based assays introduce complexities not present in biochemical assays, such as cell permeability, efflux by transporters like P-glycoprotein, and high intracellular ATP concentrations that can compete with ATP-competitive inhibitors.[2]
Q2: My this compound stock solution has changed color. Is it still usable?
A2: A color change in your stock solution may indicate chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiments. To prevent degradation, store stock solutions protected from light at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]
Q3: How can I confirm the identity and purity of a new batch of this compound?
A3: It is crucial to qualify each new batch of a small molecule inhibitor to ensure consistency and reproducibility of your experimental results. Standard analytical methods for confirming the identity and purity include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.[7][8]
Q4: What are the expected off-target effects of this compound?
A4: this compound is a potent Tyk2 inhibitor with a reported IC50 of <5 nM. However, it also shows inhibitory activity against other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3, with IC50 values <100 nM.[9] Therefore, at higher concentrations, off-target inhibition of these other JAKs can be expected. It is essential to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. To confirm that the observed phenotype is due to Tyk2 inhibition, consider using a structurally unrelated Tyk2 inhibitor as a control.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of enzymes.[9][10] Tyk2 is a crucial mediator of signaling for several cytokines, including IL-12, IL-23, and Type I interferons.[11][12][13][14] Upon cytokine binding to their receptors, Tyk2 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[10][15][16] These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in immune and inflammatory responses.[15][16] this compound exerts its effect by blocking the kinase activity of Tyk2, thereby preventing the phosphorylation of STATs and inhibiting the downstream signaling cascade.[10]
Troubleshooting Guides
Issue 1: Batch-to-Batch Variability in Experimental Results
-
Possible Cause: Inconsistent purity, presence of impurities, or different salt forms between batches.
-
Troubleshooting Steps:
-
Qualify Each New Batch: Before use, analyze each new batch of this compound for purity by HPLC and confirm its identity by LC-MS and/or NMR.
-
Standardize Solution Preparation: Prepare fresh stock solutions for each new batch and determine the accurate concentration.
-
Perform Dose-Response Curves: Compare the potency (e.g., IC50) of the new batch with a previously qualified batch in a standard biochemical or cellular assay.
-
Issue 2: Compound Precipitation in Aqueous Solutions
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[1]
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid precipitation and solvent-induced artifacts.[1][2]
-
Sonication or Gentle Warming: In some cases, brief sonication or gentle warming can aid in dissolving the compound. However, be cautious as this may also lead to degradation.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[1][2]
-
Data Presentation
Table 1: Analytical Methods for this compound Qualification
| Analytical Method | Purpose | Key Parameters to Assess |
| HPLC/UPLC | Purity Assessment | Peak area percentage of the main compound |
| LC-MS | Identity Confirmation | Molecular weight (m/z) |
| ¹H NMR | Structural Verification | Chemical shifts, coupling constants, and integration |
Table 2: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Tyk2 | < 5 | Biochemical |
| JAK1 | < 100 | Biochemical |
| JAK2 | < 100 | Biochemical |
| JAK3 | < 100 | Biochemical |
| Data sourced from MedChemExpress.[9] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
-
Analysis: Integrate the peak areas to determine the percentage purity of the compound.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
LC System: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Acquire a full scan mass spectrum and compare the observed molecular weight (m/z) with the calculated molecular weight of this compound.
Protocol 3: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagents: Recombinant human Tyk2 enzyme, suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and ADP-Glo™ Kinase Assay kit.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the Tyk2 enzyme, the substrate, and the serially diluted this compound or vehicle control (DMSO).
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: Cellular Assay for Tyk2 Inhibition (Phospho-STAT Analysis by Flow Cytometry)
-
Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptors.
-
Inhibitor Treatment: Pre-incubate the cells with serially diluted this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a Tyk2-dependent cytokine, such as IL-12 or IFN-α, for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT4 for IL-12 stimulation).
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Plot the MFI against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Caption: Tyk2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for qualifying and testing a new batch of this compound.
Caption: Logic diagram for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. bms.com [bms.com]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 14. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
Minimizing Tyk2-IN-20 off-target effects at high concentrations
Welcome to the technical support center for Tyk2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on minimizing off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2][3] It functions by binding to the regulatory pseudokinase (JH2) domain of Tyk2, which is structurally distinct from the highly conserved catalytic (JH1) domain targeted by many other kinase inhibitors.[1][4] This allosteric inhibition locks the kinase in an inactive conformation, preventing downstream signaling.[1] The precise mechanism linking Tyk2 inhibition to therapeutic effectiveness is under investigation, but it is known to modulate signaling from key cytokines involved in immune responses, such as IL-12, IL-23, and Type I interferons.[5][6][7][8][9]
Q2: What are the potential off-targets of this compound?
A2: Due to its allosteric mechanism and binding to the more unique JH2 domain, this compound is designed for high selectivity against other JAK family members (JAK1, JAK2, and JAK3).[10][11][12][13] However, at high concentrations, the potential for off-target activity increases. The most likely off-targets are the other JAK kinases due to some structural similarities even in the regulatory domains.[4] Broader kinase screening is always recommended to identify any unexpected off-targets.
Q3: Why is it critical to use the lowest effective concentration of this compound in my experiments?
A3: Using the lowest effective concentration is crucial to minimize the risk of off-target effects.[14] At higher concentrations, the inhibitor may bind to other kinases or cellular proteins, leading to confounding data, unexpected phenotypes, or cellular toxicity.[15][16] This can obscure the true biological effects of selective Tyk2 inhibition.
Q4: How can I determine the optimal concentration of this compound for my cellular assays?
A4: The optimal concentration should be determined by performing a dose-response experiment. A good starting point is to test a range of concentrations around the reported IC50 value. The goal is to identify the lowest concentration that gives a robust on-target effect (e.g., inhibition of STAT phosphorylation downstream of a Tyk2-dependent cytokine) without significant off-target signaling inhibition.
Troubleshooting Guide
Issue 1: I am observing inhibition of a JAK1/JAK3-mediated signaling pathway (e.g., IL-2-induced pSTAT5).
-
Possible Cause: The concentration of this compound is too high, leading to off-target inhibition of JAK1 or JAK3. While highly selective, absolute specificity is rare for any inhibitor at high enough concentrations.[12]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound to determine the concentration at which you see maximal on-target inhibition (e.g., IL-23-induced pSTAT3) with minimal impact on the off-target pathway.
-
Compare with a Pan-JAK Inhibitor: Use a known pan-JAK inhibitor as a positive control for the off-target pathway to ensure the assay is working correctly.
-
Consult Selectivity Data: Refer to the kinase selectivity profile of this compound to understand its potency against other JAKs.
-
Issue 2: My in vitro (biochemical) and in vivo (cellular) results are inconsistent.
-
Possible Cause: Several factors can contribute to such discrepancies. In a cellular environment, factors like cell permeability, plasma protein binding, and the high intracellular concentration of ATP can affect the inhibitor's potency.[14][17] Off-target effects may also be more pronounced in a complex cellular system.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Tyk2 in your cells at the concentrations used.
-
Measure On-Target Pathway Inhibition: Perform a cellular assay, such as a phospho-STAT assay, to confirm that this compound is inhibiting the intended signaling pathway in cells.
-
Assess Cell Permeability: If possible, use methods to determine the intracellular concentration of this compound.
-
Issue 3: I am observing an unexpected cellular phenotype or toxicity that is not consistent with Tyk2 inhibition.
-
Possible Cause: This is a strong indication of an off-target effect, especially at high concentrations. The phenotype could be due to inhibition of another kinase or interaction with a non-kinase protein.[15][18]
-
Troubleshooting Steps:
-
Perform a Kinome Scan: A broad in vitro kinase panel can identify other kinases that are inhibited by this compound at the concentrations causing the phenotype.
-
Use a Structurally Unrelated Tyk2 Inhibitor: If the unexpected phenotype is not replicated with a different selective Tyk2 inhibitor, it is likely an off-target effect of this compound's specific chemical scaffold.
-
Employ a Rescue Experiment: If possible, overexpressing a drug-resistant mutant of Tyk2 could help confirm if the phenotype is on-target.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. Tyk2 |
| Tyk2 | < 1 | - |
| JAK1 | > 1000 | > 1000-fold |
| JAK2 | > 1000 | > 1000-fold |
| JAK3 | > 500 | > 500-fold |
Note: These are representative values for a highly selective Tyk2 inhibitor. Actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel
This protocol is for determining the IC50 values of this compound against a panel of kinases.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
[γ-³³P]ATP and unlabeled ATP.
-
-
Procedure:
-
Prepare serial dilutions of this compound. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[19]
-
In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Allow a 10-15 minute pre-incubation at room temperature for inhibitor binding.[19]
-
Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.[17][19]
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose filter plates.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Phospho-STAT Assay
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in cells.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line.
-
Resuspend cells in appropriate culture medium at a concentration of 1x10⁶ cells/mL.
-
-
Procedure:
-
Prepare serial dilutions of this compound in cell culture media.
-
Add the diluted inhibitor or DMSO to the cells and pre-incubate for 1 hour at 37°C.
-
On-target pathway (Tyk2/JAK2): Stimulate with IL-12 (e.g., 20 ng/mL) for 15 minutes to induce STAT4 phosphorylation.[20]
-
Off-target pathway (JAK1/JAK2): In a separate set of wells, stimulate with IL-6 (e.g., 50 ng/mL) for 15 minutes to induce STAT3 phosphorylation as a control for JAK1/2 selectivity.[20]
-
Immediately fix the cells with a formaldehyde-based buffer.
-
Permeabilize the cells with ice-cold methanol.
-
Stain with fluorescently labeled antibodies against phospho-STAT4 and phospho-STAT3.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Determine the cellular IC50 for the inhibition of each pathway.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol verifies target engagement of this compound with Tyk2 in a cellular environment.
-
Cell Culture and Treatment:
-
Culture a cell line that expresses Tyk2.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Procedure:
-
Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Tyk2 in the supernatant by Western blot or ELISA.
-
Binding of this compound will stabilize the Tyk2 protein, resulting in a higher melting temperature.
-
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
How to address inconsistent results in Tyk2-IN-20 experiments
Welcome to the technical support center for Tyk2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). It binds to the regulatory pseudokinase (JH2) domain of Tyk2, rather than the active ATP-binding site in the kinase (JH1) domain.[1] This allosteric binding stabilizes an inhibitory conformation, preventing the activation of Tyk2 by cytokine receptors and subsequent downstream signaling.[2][3] This mechanism confers high selectivity for Tyk2 over other Janus kinase (JAK) family members like JAK1, JAK2, and JAK3.[2]
Q2: Which signaling pathways are modulated by this compound?
A2: Tyk2 is a key component of the JAK-STAT signaling pathway and is essential for the signaling of several cytokines.[1][4][5] Consequently, this compound primarily inhibits the signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons (IFN-α/β).[1][5][6] Inhibition of Tyk2 blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, STAT2, STAT3, and STAT4, which in turn prevents the transcription of target inflammatory genes.[1][5]
Q3: What are the common applications of this compound in research?
A3: this compound is utilized in various research areas due to its role in immune-mediated inflammatory diseases.[1] Common applications include:
-
Investigating the role of the Tyk2 pathway in autoimmune diseases like psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][5]
-
Studying the cellular responses to specific cytokines, such as IL-12, IL-23, and Type I IFNs.[6]
-
Elucidating the molecular mechanisms of the JAK-STAT signaling pathway.
-
Preclinical evaluation of Tyk2 inhibition as a therapeutic strategy for various inflammatory and autoimmune disorders.[7]
Q4: How should I prepare and store this compound?
A4: For optimal performance and stability, this compound should be handled with care.
| Preparation & Storage Guidelines | |
| Solubility | Typically soluble in DMSO. Ensure the inhibitor is fully dissolved before use.[2] |
| Stock Solutions | Prepare a concentrated stock solution in DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles.[2] |
| Storage | Store the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment.[2] |
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability in Cell-Based Assay Results
High variability between replicate wells or experiments is a frequent challenge.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh serial dilutions from a new aliquot of the concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[2] |
| Inconsistent Cell Health | Use cells that are healthy and within a consistent, low passage number range, as cellular responses can change with increasing passage numbers.[2] Ensure consistent cell density at the time of treatment. |
| Suboptimal Cytokine Concentration | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23, IFN-α) to determine the EC80 concentration for your specific assay conditions.[2] |
| Assay Endpoint Variability | Ensure the chosen endpoint (e.g., pSTAT phosphorylation, cytokine production) is robustly downstream of Tyk2 signaling for the specific cytokine used.[2] |
| Technical Errors | Review pipetting techniques, incubation times, and reagent preparation to ensure consistency across all steps of the experiment. |
Problem 2: Lower Than Expected Potency (High IC50)
If this compound appears less potent than anticipated, consider the following factors.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inhibitor Degradation | Verify the age and storage conditions of your this compound stock. Consider using a fresh vial. |
| High Cell Density | Overly confluent cell cultures can sometimes exhibit reduced sensitivity to inhibitors. Optimize cell seeding density. |
| Incorrect Cytokine Stimulation | Ensure the cytokine used for stimulation is active and used at an appropriate concentration to induce a submaximal response.[2] |
| Assay Sensitivity | The sensitivity of your assay may not be sufficient to detect inhibition at low concentrations. Consider using a more sensitive detection method or optimizing assay parameters. |
| Cellular ATP Levels | While allosteric inhibitors are not ATP-competitive, the overall metabolic state of the cells can influence signaling pathways. Ensure consistent cell health and culture conditions.[2] |
Problem 3: Off-Target Effects Observed
Observing effects on pathways not expected to be regulated by Tyk2 can be a concern.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Inhibitor Selectivity | Although this compound is designed for high selectivity, at very high concentrations, it may interact with other kinases. Perform a dose-response experiment to identify the lowest effective concentration that inhibits Tyk2 signaling without affecting other pathways.[8] |
| Use of Control Compounds | Include a structurally distinct Tyk2 inhibitor to confirm that the observed phenotype is due to Tyk2 inhibition.[2] Also, use a well-characterized inhibitor for the suspected off-target kinase as a positive control.[8] |
| Orthogonal Assays | Confirm your findings using a different assay that measures a distinct downstream event in the signaling pathway.[8] |
Experimental Protocols
Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
This protocol provides a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 with 10% FBS
-
This compound
-
Cytokine (e.g., IL-12, IFN-α)
-
Fixation/Permeabilization Buffer
-
Phospho-specific STAT antibodies (e.g., anti-pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.[8]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.[8]
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK-STAT pathway (e.g., IL-12 for Tyk2/JAK2 pathway) and incubate for 15-30 minutes at 37°C.[8]
-
Fixation and Permeabilization: Immediately fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.[8] Following fixation, permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the levels of pSTAT in each sample.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
Caption: A typical workflow for a cell-based Tyk2 inhibition assay.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Tyk2-IN-20 degradation and stability in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyk2-IN-20. The information focuses on the degradation and stability of this compound in DMSO stock solutions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound DMSO stock solution?
A1: Several factors can influence the stability of this compound in DMSO. Key considerations include:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can lead to the hydrolysis of susceptible compounds.[1][2][3] It is crucial to use anhydrous DMSO and handle it in a low-humidity environment.[1]
-
Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[2][4][5][6] While many compounds are stable for extended periods at 4°C or even room temperature, this is highly compound-specific.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and may cause the compound to precipitate out of solution, leading to a lower effective concentration.[1][2][4][5] It is best to aliquot the stock solution into smaller, single-use volumes.[1][5][6]
-
Light Exposure: Some small molecules are sensitive to light and can degrade upon exposure.[2] Storing stock solutions in amber or light-blocking vials is a good practice.[1]
-
Oxygen: Dissolved oxygen in the DMSO can lead to the oxidation of sensitive compounds.[1] While less of a concern than water, it can be a factor in long-term degradation.
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation after a freeze-thaw cycle is a common issue, often due to the compound's solubility limit being exceeded at lower temperatures or the introduction of water.[2] Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by gentle warming (e.g., to 37°C) and vortexing or brief sonication.[2][4][6] Always visually inspect the solution to confirm that no particulates are present before making your working dilutions.[2][6] If precipitation persists, your stock solution's concentration is likely lower than intended.
Q3: How should I prepare my working solutions of this compound in aqueous buffers to avoid precipitation?
A3: Due to the low aqueous solubility of many kinase inhibitors, diluting a DMSO stock into an aqueous buffer can cause the compound to precipitate.[7] To minimize this:
-
Keep the final concentration of DMSO in your aqueous solution low, ideally below 0.5% and preferably at or below 0.1%.[6]
-
Add the DMSO stock solution drop-wise to the pre-warmed aqueous buffer while continuously stirring or vortexing.[6][7] This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[6]
-
Prepare fresh working solutions daily and avoid storing aqueous solutions for extended periods.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results | Degradation of this compound in stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions are maintained (see stability data below). Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Inaccurate concentration of stock solution due to precipitation. | Before each use, ensure any precipitate is fully redissolved by gentle warming and vortexing.[2][4] Visually confirm the absence of particulates. | |
| Precipitation observed in DMSO stock upon storage/thawing | Compound has low solubility at storage temperature. | Before use, warm the vial to room temperature or 37°C and vortex or sonicate until the solution is clear.[2][4] |
| Water has been absorbed into the DMSO, reducing solubility. | Use anhydrous DMSO and handle stock solutions in a dry environment. Store aliquots in tightly sealed vials.[2] | |
| Precipitation observed when diluting into aqueous buffer | The aqueous solubility of this compound has been exceeded. | Decrease the final concentration of the compound. Add the DMSO stock to pre-warmed aqueous buffer while vortexing to ensure rapid mixing.[6][7] Keep the final DMSO concentration below 0.1% if possible.[6] |
Stability and Storage Data
While specific stability data for this compound is not publicly available, the following table summarizes general recommendations for small molecule inhibitors in DMSO, which should be applied to this compound.
| Form | Storage Temperature | Typical Duration | Notes |
| Solid Powder | -20°C | Up to 2-3 years[5] | Store in a tightly sealed container, protected from light and moisture.[4] |
| DMSO Stock Solution (Long-term) | -80°C | Up to 6 months[4][5] | Aliquot into single-use vials to avoid freeze-thaw cycles.[4][5] |
| DMSO Stock Solution (Short-term) | -20°C | Up to 1 month[4][5] | Ensure vials are tightly sealed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile, amber microcentrifuge tube, accurately weigh out the required mass of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[2][6]
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any solid material.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials. For long-term storage, place at -80°C. For short-term use, store at -20°C.[6]
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a DMSO stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Aliquoting and Storage: Distribute the stock solution into multiple tightly sealed, amber vials. Store sets of these aliquots under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Sample Preparation: Dilute the DMSO stock to an appropriate concentration for HPLC analysis using a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the samples using a validated HPLC method with UV detection to determine the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. This will provide a stability profile for the compound under different storage conditions.
Visualizations
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tyk2-IN-20 pSTAT Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in phosphorylated STAT (pSTAT) assays using the selective Tyk2 inhibitor, Tyk2-IN-20.
Note on this compound Data: Publicly available data for "this compound" is limited. The quantitative data and recommended concentration ranges provided in this guide are based on published results for other potent and highly selective allosteric Tyk2 inhibitors that function similarly by binding to the pseudokinase (JH2) domain, such as Tyk2-IN-16 and Deucravacitinib (BMS-986165). Researchers should always perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It specifically targets the regulatory pseudokinase (JH2) domain of Tyk2. This binding locks the kinase in an inactive state, preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition is highly selective for Tyk2 over other JAK family members (JAK1, JAK2, JAK3), which minimizes off-target effects.[1][2][3]
Q2: Which cytokine signaling pathways are inhibited by this compound?
A2: Tyk2 is crucial for signaling downstream of several key cytokine receptors. Therefore, this compound is expected to inhibit the phosphorylation of STAT proteins in response to cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1][3][4]
Q3: Which specific pSTAT readouts are most relevant for a this compound experiment?
A3: The choice of pSTAT protein to measure depends on the cytokine stimulus used:
-
IL-12 Stimulation: Primarily activates STAT4. Measuring pSTAT4 is a direct readout of the IL-12/Tyk2/JAK2 pathway.[2][5]
-
IL-23 Stimulation: Primarily activates STAT3. Measuring pSTAT3 is key for assessing the IL-23/Tyk2/JAK2 pathway.
-
Type I IFN (e.g., IFN-α) Stimulation: Activates STAT1 and STAT2. Measuring pSTAT1 is a common readout for this pathway.[2][6]
Q4: What is a recommended starting concentration range for this compound in a cellular pSTAT assay?
A4: Based on potent, selective, allosteric Tyk2 inhibitors, a starting dose-response range of 0.1 nM to 1 µM is recommended. The half-maximal inhibitory concentration (IC50) for Tyk2-dependent pSTAT inhibition in whole blood or peripheral blood mononuclear cell (PBMC) assays is often in the low nanomolar range.[2] A thorough dose-response experiment is critical to determine the optimal concentration for your specific assay.
Data Presentation: Potency of Selective Allosteric Tyk2 Inhibitors
The following tables summarize the inhibitory potency of selective allosteric Tyk2 inhibitors in various cell-based pSTAT assays. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Potency (IC50) of Deucravacitinib in Human Whole Blood pSTAT Assays
| Cytokine Stimulus | Pathway Dependence | pSTAT Readout | IC50 (nM) |
| IL-12 | TYK2 / JAK2 | pSTAT4 | ~2 - 19 |
| IFN-α | TYK2 / JAK1 | pSTAT3 | ~2 - 19 |
Data adapted from studies on Deucravacitinib, a selective allosteric Tyk2 inhibitor.
Table 2: Recommended Concentration Ranges for Assay Optimization
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 0.1 nM - 1000 nM | Determine IC50 for pSTAT inhibition |
| Cytokine (e.g., IL-12, IFN-α) | 1 - 100 ng/mL | Determine EC80 for robust pSTAT signal |
| Cell Density (PBMCs) | 1 x 10^6 - 2 x 10^6 cells/mL | Ensure optimal cell health and response |
| pSTAT Antibody Titration | 1:50 - 1:400 dilution | Maximize signal-to-noise ratio |
Visualizing Key Processes
Caption: Tyk2 signaling pathway and the point of allosteric inhibition by this compound.
Caption: A typical experimental workflow for a pSTAT flow cytometry assay.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak specific signal or high background. The following guide addresses common issues in a question-and-answer format.
Issue 1: Weak or No pSTAT Signal
Q: My stimulated positive control shows a very weak or no increase in pSTAT signal compared to the unstimulated control. What could be the cause?
A: This suggests a problem with cell stimulation or the staining protocol itself. Consider the following:
-
Suboptimal Cytokine Concentration/Activity:
-
Solution: Perform a dose-response curve for your cytokine to determine the optimal concentration (often the EC80) that gives a robust pSTAT signal without causing saturation. Ensure the cytokine has been stored correctly and has not lost activity.
-
-
Inadequate Stimulation Time:
-
Solution: STAT phosphorylation is a rapid event. A typical stimulation time is 15-30 minutes at 37°C. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak response time for your specific cell type and cytokine.
-
-
Ineffective Fixation/Permeabilization:
-
Solution: This is a critical step for intracellular staining.
-
Fixation: Immediately fix cells after stimulation to preserve the phosphorylation state. Use fresh, methanol-free formaldehyde (B43269) (1.5-4% final concentration) for 10-15 minutes at room temperature.
-
Permeabilization: For most pSTAT antibodies, permeabilization with ice-cold 90% methanol (B129727) for at least 10 minutes on ice is optimal. This step is crucial for antibody access to the phosphorylated epitope.
-
-
-
Insufficient Antibody Concentration:
-
Solution: The pSTAT antibody concentration may be too low. Titrate the antibody by testing a range of dilutions (e.g., from 1:50 to 1:400) to find the concentration that provides the best separation between positive and negative populations.
-
-
Cell Health and Density:
-
Solution: Ensure cells are healthy and within a consistent passage number. Cell density can influence signaling; plate cells at a consistent and optimal density (e.g., 1-2 x 10^6 cells/mL for PBMCs).
-
Caption: A decision tree for troubleshooting low signal-to-noise in pSTAT assays.
Issue 2: High Background Signal
Q: My unstimulated and/or isotype controls show a high level of fluorescence, making it difficult to resolve the specific pSTAT signal. How can I reduce this?
A: High background can obscure your specific signal. Here are common causes and solutions:
-
Antibody Concentration is Too High:
-
Solution: Using too much antibody can lead to non-specific binding. Perform an antibody titration to identify the optimal concentration that maximizes the specific signal without increasing background fluorescence.
-
-
Inadequate Washing:
-
Solution: Insufficient washing can leave unbound antibody behind. Increase the volume and/or number of wash steps after antibody incubation. Ensure complete removal of the supernatant after centrifugation.
-
-
Non-specific Antibody Binding to Fc Receptors:
-
Solution: Immune cells, particularly monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Pre-incubate cells with an Fc receptor blocking solution before adding the specific pSTAT antibody.
-
-
Dead Cells:
-
Solution: Dead cells can non-specifically bind antibodies, leading to high background. Always include a viability dye in your staining panel to allow for the exclusion of dead cells during data analysis.
-
-
Autofluorescence:
-
Solution: Some cell types are naturally more autofluorescent. Ensure you have an unstained control to properly set your baseline fluorescence and gates. If autofluorescence is a major issue, consider using brighter fluorochromes for your antibody of interest to increase the separation from the background.
-
Experimental Protocols
Protocol 1: pSTAT Flow Cytometry Assay for this compound Inhibition in PBMCs
This protocol outlines a method for measuring the inhibition of IL-12-induced STAT4 phosphorylation in human PBMCs.
Materials:
-
Human PBMCs, isolated via density gradient centrifugation
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Recombinant Human IL-12
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Fluorochrome-conjugated anti-pSTAT4 (pY693) antibody and corresponding isotype control
-
Viability Dye
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
Procedure:
-
Cell Preparation: Resuspend freshly isolated PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL. Allow cells to rest for at least 1-2 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Add the diluted inhibitor or vehicle control (DMSO, final concentration ≤ 0.1%) to the cells. Pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-12 to the desired final concentration (e.g., 20 ng/mL) to all tubes except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge cells (500 x g, 5 min), decant the supernatant, and resuspend the cell pellet in a small residual volume. While gently vortexing, add ice-cold 90% methanol and incubate on ice for at least 30 minutes.
-
Staining: Wash cells twice with Staining Buffer to remove methanol. Stain with a viability dye according to the manufacturer's protocol. Then, resuspend cells in 100 µL of Staining Buffer containing the titrated concentration of anti-pSTAT4 antibody or isotype control.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells twice with Staining Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 200-400 µL of Staining Buffer and acquire events on a flow cytometer.
-
Data Analysis: Gate on live, single cells. Determine the Median Fluorescence Intensity (MFI) for pSTAT4 in both the unstimulated and stimulated populations for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bms.com [bms.com]
- 5. The psoriasis-protective TYK2 I684S variant impairs IL-12 stimulated pSTAT4 response in skin-homing CD4+ and CD8+ memory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Dose-Response Curves and IC50 Calculation for Selective Tyk2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing selective Tyk2 inhibitors. The following information is designed to assist in the optimization of dose-response experiments and the accurate calculation of IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for my Tyk2 inhibitor?
A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration of a drug or inhibitor and its biological effect. For a Tyk2 inhibitor, this allows you to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the inhibitor required to reduce the activity of Tyk2 by 50%. This is a critical parameter for comparing the potency of different inhibitors and for understanding the therapeutic potential of your compound.
Q2: My IC50 value for the Tyk2 inhibitor is significantly different from previously reported values. What are the potential causes?
Discrepancies in IC50 values can arise from a variety of experimental factors. Here are some common causes:
-
ATP Concentration (in biochemical assays): For ATP-competitive inhibitors, the apparent IC50 is highly dependent on the concentration of ATP used in the assay. Higher ATP concentrations will lead to a rightward shift in the dose-response curve and a higher apparent IC50 value.[1][2][3]
-
Cell Type and Health (in cell-based assays): Different cell lines can exhibit varying sensitivities to the same inhibitor due to differences in Tyk2 expression levels, downstream signaling components, or drug metabolism.[1] The health and confluency of your cells can also impact the results.
-
Enzyme/Substrate Concentration: In biochemical assays, the concentrations of the Tyk2 enzyme and its substrate can influence the measured IC50.[1]
-
Incubation Time: The pre-incubation time of the inhibitor with the cells or enzyme before initiating the reaction can affect the IC50, especially for irreversible or slow-binding inhibitors.[1][4]
-
Reagent Quality and Stability: Ensure the inhibitor, reagents, and cells are of high quality and have been stored correctly. Compound instability in the assay medium can lead to inaccurate results.[1]
Q3: The slope of my dose-response curve is very shallow or steep. What does this indicate?
The slope of the dose-response curve, also known as the Hill coefficient, provides information about the binding characteristics of the inhibitor.
-
Shallow Slope (Hill coefficient < 1): This can suggest positive cooperativity in binding, or it may be an artifact of experimental issues such as compound instability, poor solubility at higher concentrations, or complex biological responses.[1]
-
Steep Slope (Hill coefficient > 1): A steep slope might indicate positive cooperativity or could be an artifact of a narrow effective concentration range. It's important to ensure your dose range is wide enough to capture the full curve.[1]
Q4: I'm observing high levels of cell death even at low concentrations of my Tyk2 inhibitor. Is this an on-target or off-target effect?
While potent on-target inhibition of Tyk2 in certain cell lines could lead to apoptosis, unexpected toxicity at low concentrations may indicate off-target effects. Tyk2 is a member of the Janus kinase (JAK) family, and while selective inhibitors are designed to target Tyk2 specifically, cross-reactivity with other JAK family members (JAK1, JAK2, JAK3) or other kinases can occur at higher concentrations.[5][6]
To investigate this, you can:
-
Perform a counter-screen: Test your inhibitor against other JAK family members and a panel of other kinases to determine its selectivity profile.
-
Use a structurally unrelated inhibitor: Confirm your findings with a different, structurally distinct Tyk2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.[5]
-
Consult off-target databases: Check if your inhibitor is known to target kinases essential for cell survival.[5]
Troubleshooting Guide
This guide addresses common issues encountered during Tyk2 inhibitor dose-response experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Inconsistent IC50 values between experiments | - Variability in cell density or passage number.- Inconsistent incubation times.- Fluctuation in ATP concentration (biochemical assay).- Reagent degradation. | - Standardize cell seeding density and use cells within a consistent passage number range.- Precisely control all incubation times.- Prepare fresh ATP solutions for each experiment and use a consistent concentration.- Aliquot and store reagents properly. |
| No dose-response (flat curve) | - Inhibitor is inactive or degraded.- Incorrect concentration range.- Assay is not working correctly. | - Verify the identity and purity of the inhibitor.- Test a much wider range of concentrations (e.g., from picomolar to micromolar).- Include a known, active Tyk2 inhibitor as a positive control.- Check the activity of the Tyk2 enzyme or the responsiveness of the cells. |
| High background signal | - Non-specific binding of antibodies (in ELISA/Western blot).- Autofluorescence of the compound.- Contamination of reagents or cells. | - Optimize blocking conditions and antibody concentrations.- Run a control plate with the compound but without cells or enzyme to measure background fluorescence.- Use sterile techniques and fresh reagents. |
| Poor curve fit (high R² value) | - Inappropriate dose range.- Outlier data points.- Incorrect data analysis model. | - Ensure your concentration range spans from no inhibition to maximal inhibition.- Carefully review raw data for outliers and consider appropriate statistical methods for their removal.- Use a four-parameter logistic (sigmoidal) curve fitting model. |
Data Presentation: Reported IC50 Values for Selective Tyk2 Inhibitors
The following table summarizes publicly available IC50 values for various selective Tyk2 inhibitors. Note that these values are highly dependent on the specific assay conditions.
| Inhibitor | Assay Type | Target/Cell Line | Key Assay Conditions | Reported IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | Cell-based (pSTAT5) | THP-1 cells (IFNα-stimulated) | - | 1.2 | [7] |
| Deucravacitinib (BMS-986165) | Cell-based (pSTAT4) | Human PBMC (IL-12-stimulated) | - | 7.4 | [8] |
| PF-06673518 | Biochemical | Human WT TYK2 | 1 mM ATP | 29 ± 11 | [9] |
| PF-06673518 | Cell-based (pSTAT4) | Human leukocytes (IL-12-stimulated) | No serum | 64 | [9] |
| Cmpd-A | Cell-based (pSTAT5) | THP-1 cells (IFNα-stimulated) | - | 6.4 | [7] |
| Cmpd-B | Cell-based (pSTAT5) | THP-1 cells (IFNα-stimulated) | - | 2.9 | [7] |
| 15t (PROTAC) | Cell-based (pSTAT4) | Human PBMC (IL-12-stimulated) | - | 8.6 | [8] |
Experimental Protocols
Protocol 1: Biochemical Tyk2 Inhibition Assay (LanthaScreen™)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay.[10]
Materials:
-
Recombinant Tyk2 enzyme
-
Fluorescein-labeled substrate peptide
-
Tb-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Tyk2 inhibitor (serial dilutions)
-
384-well low-volume microtiter plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of your Tyk2 inhibitor in the assay buffer. Prepare a solution containing the Tyk2 enzyme and substrate peptide in the assay buffer. Prepare a solution of ATP at 2X the final desired concentration (e.g., at the Km for ATP).
-
Assay Plate Setup: Add your serially diluted inhibitor or DMSO vehicle control to the assay plate.
-
Enzyme/Substrate Addition: Add the Tyk2 enzyme and substrate peptide mixture to all wells.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Add the Tb-labeled antibody in a stop/detection buffer containing EDTA to terminate the reaction.
-
Read Plate: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Tyk2 Inhibition Assay (Phospho-STAT Western Blot)
This protocol assesses the ability of a Tyk2 inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.[6]
Materials:
-
A responsive cell line (e.g., THP-1, NK-92) or PBMCs
-
Complete cell culture medium
-
Serum-free medium
-
Tyk2 inhibitor (serial dilutions)
-
Tyk2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Tyk2, anti-phospho-STAT, anti-total-Tyk2, anti-total-STAT, loading control)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of the Tyk2 inhibitor or a DMSO vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add a Tyk2-dependent cytokine at a pre-determined optimal concentration and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total STAT proteins. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Simplified Tyk2 signaling pathway and the mechanism of a selective inhibitor.
Caption: General experimental workflow for determining the IC50 of a Tyk2 inhibitor.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Managing Potential Cytotoxicity of Tyk2-IN-20 in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxicity of Tyk2-IN-20 during long-term cell culture experiments. The following information is based on general principles for Tyrosine Kinase 2 (Tyk2) inhibitors and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific data for this compound is not available, Tyk2 inhibitors typically function by targeting the Tyrosine Kinase 2 (Tyk2) protein, an intracellular enzyme.[1][2] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4][5] By inhibiting Tyk2, these compounds block the downstream signaling cascades that are involved in immune and inflammatory responses.[1][4] Some Tyk2 inhibitors are allosteric, binding to the pseudokinase (JH2) domain to stabilize an inactive conformation of the enzyme.[6][7]
Q2: What are the common causes of cytotoxicity with this compound in long-term culture?
A2: Potential causes of cytotoxicity during long-term exposure to a small molecule inhibitor like this compound can include:
-
High Concentrations: Exceeding the optimal inhibitory concentration can lead to off-target effects and cellular stress.[8]
-
Prolonged Exposure: Continuous presence of the inhibitor may disrupt essential cellular processes over time.[8]
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[8]
-
Metabolite Toxicity: Cellular metabolism of the inhibitor could produce toxic byproducts.
-
On-Target Toxicity: While inhibiting Tyk2 is the goal, prolonged pathway inhibition might interfere with normal cellular functions, such as anti-viral responses or tumor surveillance, which could manifest as cytotoxicity in certain cell types.[9][10]
-
Compound Instability: Degradation of the inhibitor in culture media over time could lead to the formation of cytotoxic compounds.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits the Tyk2 pathway without causing significant cell death. This can be achieved by performing a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of inhibitor concentrations.[11]
Q4: What are the best practices for preparing and storing this compound?
A4: To ensure the stability and efficacy of this compound:
-
Reconstitution: Dissolve the compound in a high-purity, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[7][11]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[7][8][11]
-
Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. To avoid precipitation, it is advisable to make serial dilutions in the solvent first before the final dilution into the aqueous medium.[11]
Q5: Are there any known resistance mechanisms to Tyk2 inhibitors?
A5: While specific resistance mechanisms to this compound are not documented, cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target protein that prevent inhibitor binding, upregulation of bypass signaling pathways, or increased drug efflux.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a broad range of concentrations.[8] |
| 2. Prolonged exposure is toxic. | Reduce the incubation time. If continuous inhibition is required, consider intermittent dosing (e.g., remove the inhibitor for a period and then re-apply). | |
| 3. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[8] | |
| 4. Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. Perform extensive optimization of concentration and exposure duration. | |
| Inconsistent results or lack of Tyk2 inhibition. | 1. Inhibitor has degraded. | Prepare a fresh stock solution from solid compound. Ensure proper storage of stock solutions at -80°C in aliquots.[8][11] |
| 2. Inaccurate inhibitor concentration. | Verify calculations and pipetting techniques. Use calibrated pipettes. | |
| 3. Cell passage number is too high. | Use cells within a consistent and low passage number range as cellular responses can change over time in culture. | |
| Precipitate formation in culture medium. | 1. Poor solubility of the inhibitor. | Prepare serial dilutions in 100% DMSO before adding to the aqueous culture medium with vigorous mixing.[11] |
| 2. Working concentration exceeds solubility limit. | Lower the final concentration of the inhibitor in the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50) and to identify the maximum non-toxic concentration.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare a 10-point serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 100 µM) and dilute downwards. Include a vehicle-only control (medium with the highest percentage of DMSO used) and an untreated control (medium only).[11]
-
Treatment: Remove the existing medium and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired long-term culture period (e.g., 72 hours, or with media changes and re-dosing for longer periods).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[12][13]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
| Parameter | Description |
| Cell Seeding Density | Varies by cell line; should be optimized to prevent confluence by the end of the assay. |
| This compound Concentration Range | e.g., 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours or longer for chronic exposure studies. |
| MTT Incubation | 2-4 hours at 37°C |
| Absorbance Reading | 570 nm |
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TYK2 signaling promotes the development of autoreactive CD8+ cytotoxic T lymphocytes and type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Selecting appropriate experimental controls for Tyk2-IN-20 studies
Welcome to the technical support center for Tyk2-IN-20, a selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[1][2] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, preventing the receptor-mediated activation of the kinase (JH1) domain.[3][4] This allosteric inhibition blocks downstream signaling from key cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][5][6]
Q2: Which signaling pathways are modulated by this compound?
A2: Tyk2 is a crucial component of the Janus kinase (JAK) family and is involved in the signaling of several immune-related cytokines.[7][8] this compound primarily inhibits the signaling pathways initiated by:
-
IL-12 and IL-23: These cytokines are critical for the differentiation and function of Th1 and Th17 cells, respectively, which are key players in many autoimmune diseases.[5][7] Tyk2 pairs with JAK2 to mediate their signaling.[5]
-
Type I Interferons (IFN-α/β): These are essential for antiviral responses and are also implicated in the pathogenesis of systemic autoimmune diseases.[5][7] Tyk2 pairs with JAK1 to transduce signals from the type I IFN receptor.[9]
Q3: How can I confirm that this compound is engaging its target in my cellular experiments?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand to its target protein in intact cells by measuring the increased thermal stability of the protein-ligand complex.[10][11][12] A successful CETSA experiment will show a shift in the melting curve of Tyk2 to a higher temperature in the presence of this compound.[12]
Q4: What are the appropriate negative and positive controls for an experiment with this compound?
A4: Proper controls are essential for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most critical control to ensure that the observed effects are due to this compound and not the solvent.[13]
-
Inactive Structural Analog: If available, a structurally similar molecule that does not inhibit Tyk2 can be used to control for off-target effects related to the chemical scaffold.
-
Unstimulated Cells: This control establishes the basal level of signaling in your experimental system.[3]
-
-
Positive Controls:
-
Known Tyk2 Inhibitor: A well-characterized Tyk2 inhibitor (e.g., deucravacitinib) can be used to benchmark the effects of this compound.[4][14]
-
Cytokine Stimulation: Treatment with the relevant cytokine (e.g., IL-12, IL-23, or IFN-α) is necessary to activate the Tyk2 signaling pathway and observe the inhibitory effect of this compound.[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of STAT phosphorylation observed after this compound treatment. | 1. Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell type and assay conditions. |
| 2. Insufficient cytokine stimulation. | Ensure that the concentration of the stimulating cytokine (e.g., IL-12, IL-23, IFN-α) is sufficient to induce a robust and measurable phosphorylation of the downstream STAT protein.[3] | |
| 3. Incorrect timing of inhibitor pre-incubation or cytokine stimulation. | Optimize the pre-incubation time with this compound (typically 1-2 hours) and the duration of cytokine stimulation (usually 15-30 minutes for STAT phosphorylation).[3] | |
| 4. Poor cell health. | Ensure cells are healthy and not overly confluent. Perform a viability assay to rule out cytotoxicity from the inhibitor or vehicle. | |
| Inhibition of signaling pathways not mediated by Tyk2. | 1. Off-target effects at high concentrations. | While this compound is designed to be selective, high concentrations may lead to off-target inhibition of other kinases.[15] Use the lowest effective concentration of this compound and perform a kinome-wide selectivity screen if off-target effects are suspected.[16][17] |
| 2. Non-specific effects of the compound or vehicle. | Use an inactive analog as a negative control to rule out non-specific effects. Ensure the final concentration of the vehicle (e.g., DMSO) is not affecting cellular signaling.[13] | |
| High background in Western blot for phosphorylated STATs. | 1. Suboptimal antibody concentration. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| 2. Insufficient blocking. | Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[18][19] | |
| 3. Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[19] | |
| 4. Presence of phosphatases in the cell lysate. | Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.[20] |
Data Presentation
Table 1: In Vitro Selectivity Profile of a Representative Allosteric Tyk2 Inhibitor
| Kinase/Domain | IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Tyk2 (JH2) | 0.2 | - |
| JAK1 (JH2) | >10,000 | >50,000 |
| JAK2 (JH1) | >10,000 | >50,000 |
| JAK3 (JH1) | >10,000 | >50,000 |
Note: Data are representative and may vary between specific assays and compounds.[17][21]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT (p-STAT)
This protocol describes the detection of cytokine-induced STAT phosphorylation following treatment with this compound.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density to reach ~80% confluency on the day of the experiment.[3]
- Optional: Serum-starve cells for 4-6 hours to reduce basal STAT phosphorylation.[3]
- Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.[3]
- Stimulate cells with the appropriate cytokine (e.g., 20 ng/mL IL-12 to induce p-STAT4) for 15-30 minutes.[15]
2. Cell Lysis:
- Place the culture plate on ice and wash cells once with ice-cold PBS.[3]
- Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
- Incubate on ice for 30 minutes with occasional vortexing.[18]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
- Collect the supernatant containing the protein extract.[3]
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each sample using a BCA assay.
- Normalize all samples to the same protein concentration.
- Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[3]
- Transfer proteins to a PVDF or nitrocellulose membrane.[22]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18][23]
- Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-p-STAT4) overnight at 4°C.[3]
- Wash the membrane three times with TBST for 5-10 minutes each.[3]
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
- Wash the membrane three times with TBST for 10 minutes each.[18]
- Detect the signal using an ECL substrate and an imaging system.[18]
- To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total STAT protein or a housekeeping protein like β-actin.[20]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the target engagement of this compound in intact cells.
1. Cell Treatment:
- Culture cells to the desired confluency.
- Treat cells with this compound or vehicle control for 1 hour at 37°C to allow for compound uptake.[10]
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.[10]
- Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[10]
- Cool the tubes to room temperature.
3. Cell Lysis:
- Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[10][24]
- Carefully collect the supernatant, which contains the soluble protein fraction.[10]
5. Protein Analysis:
- Quantify the protein concentration of the soluble fractions.[10]
- Analyze the amount of soluble Tyk2 at each temperature point by Western blotting, as described in Protocol 1.
Mandatory Visualizations
Caption: Tyk2 signaling pathways and the inhibitory action of this compound.
Caption: Workflow for p-STAT Western blot analysis.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Optimizing Tyk2 Inhibitor Dosage to Prevent Adverse Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with Tyrosine Kinase 2 (Tyk2) inhibitors. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help optimize experimental design and minimize potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tyk2 inhibitors and how does it relate to potential adverse effects?
A1: Tyk2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of several cytokines involved in the immune system, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons. Tyk2 inhibitors block the activity of the Tyk2 enzyme, which in turn prevents the phosphorylation and activation of downstream STAT proteins (Signal Transducers and Activators of Transcription). This disruption of the signaling pathway reduces the production of pro-inflammatory cytokines.[1]
There are two main classes of Tyk2 inhibitors with different mechanisms of action that influence their selectivity and potential for adverse effects:
-
Allosteric Inhibitors (e.g., Deucravacitinib): These inhibitors bind to the regulatory pseudokinase (JH2) domain of Tyk2, which is structurally distinct from other JAK family members.[1] This allosteric binding locks the kinase in an inactive state, providing high selectivity for Tyk2 over JAK1, JAK2, and JAK3.[1] This selectivity is thought to reduce the risk of adverse effects associated with broader JAK inhibition.[2]
-
ATP-Competitive (Orthosteric) Inhibitors (e.g., Ropsacitinib, Brepocitinib): These inhibitors target the highly conserved ATP-binding site in the catalytic (JH1) domain of the kinase.[3] Due to the similarity of the ATP-binding site across the JAK family, these inhibitors may have a lower degree of selectivity compared to allosteric inhibitors, potentially leading to off-target effects.
Q2: What are the most common adverse effects observed with Tyk2 inhibitors?
A2: The adverse effect profile of Tyk2 inhibitors can vary depending on the specific molecule and its selectivity. For the approved allosteric inhibitor, deucravacitinib, common side effects include:
-
Upper respiratory tract infections (including nasopharyngitis)[4][5]
-
Headache[4]
-
Diarrhea[4]
-
Nausea[4]
-
Folliculitis[6]
-
Acne[6]
-
Mouth ulcers[6]
-
Increased blood creatine (B1669601) phosphokinase (CPK)[6]
-
Herpes simplex[6]
Serious adverse events are less common but can include serious infections.[5]
Q3: How can I minimize the risk of adverse effects in my preclinical studies?
A3: Minimizing adverse effects in preclinical studies involves careful dose selection and study design. Key strategies include:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the minimum effective dose that achieves the desired therapeutic effect while minimizing off-target effects.
-
Selective Inhibitors: Whenever possible, use highly selective Tyk2 inhibitors, such as allosteric inhibitors, to reduce the likelihood of off-target effects related to the inhibition of other JAK kinases.[2]
-
In Vivo Model Selection: Choose an appropriate in vivo model where the disease pathology is known to be driven by Tyk2-mediated signaling pathways (e.g., IL-12, IL-23).[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure (PK) and the biological response (PD) to guide dose selection and scheduling.
-
Close Monitoring: In in vivo studies, closely monitor animals for clinical signs of toxicity and include regular laboratory monitoring (e.g., complete blood counts, clinical chemistry) to detect any potential adverse effects early.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation from repeated freeze-thaw cycles. Store stock solutions appropriately (-20°C for short-term, -80°C for long-term). | Consistent and reproducible inhibitor potency (IC50 values). |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. | Reduced variability in cell-based assay results. |
| Suboptimal Cytokine Concentration | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23) to determine the optimal concentration (typically EC80) for your specific assay conditions. | A robust and reproducible signaling window for measuring inhibition. |
| Incorrect Assay Endpoint | Confirm that the chosen endpoint (e.g., STAT phosphorylation, cytokine production) is robustly and directly downstream of Tyk2 signaling for the specific cytokine used. | Clear and dose-dependent inhibition of the selected endpoint. |
Issue 2: Inconsistent Efficacy or Unexpected Toxicity in In Vivo Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Verify the formulation and route of administration. For oral dosing, ensure the use of a suitable vehicle (e.g., 0.5% Methyl Cellulose) to improve solubility and absorption.[1] Conduct pharmacokinetic studies to confirm adequate drug exposure. | Consistent plasma concentrations of the inhibitor and a clear dose-response relationship. |
| Species-Specific Differences in Potency | Be aware of potential differences in inhibitor potency between human and animal models. If possible, use a "humanized" mouse model or a model where the inhibitor's potency against the murine target is known.[1] | More translatable in vivo efficacy results. |
| Suboptimal Dosing Regimen | Optimize the dose and frequency of administration based on the inhibitor's pharmacokinetic and pharmacodynamic profile to ensure sustained target engagement. | Improved therapeutic effect and a better understanding of the dose-response relationship. |
| Inappropriate Animal Model | Ensure the chosen in vivo model has a disease mechanism that is dependent on Tyk2-mediated signaling pathways (e.g., IL-12, IL-23, Type I IFN).[1] | A clear and reproducible therapeutic effect in the disease model. |
Data on Dose-Dependent Adverse Events
The following tables summarize the incidence of common adverse events at different doses for various Tyk2 inhibitors based on clinical trial data. This information can help guide dose selection in preclinical studies to minimize the risk of similar adverse effects.
Table 1: Deucravacitinib - Adverse Events in a Phase 2 Psoriasis Trial (12 weeks) [4]
| Adverse Event | Placebo (n=44) | 3 mg QOD (n=45) | 3 mg QD (n=44) | 3 mg BID (n=45) | 6 mg BID (n=44) | 12 mg QD (n=45) |
| Any Adverse Event | 51% | 55% | 61% | 71% | 80% | 69% |
| Nasopharyngitis | 9% | 11% | 9% | 11% | 18% | 13% |
| Headache | 5% | 7% | 5% | 9% | 11% | 7% |
| Diarrhea | 2% | 4% | 2% | 7% | 7% | 4% |
| Nausea | 2% | 2% | 0% | 4% | 9% | 2% |
| Upper Respiratory Tract Infection | 2% | 2% | 5% | 4% | 7% | 4% |
Table 2: Deucravacitinib - Adverse Events in a Phase 2 Systemic Lupus Erythematosus Trial [7]
| Adverse Event (≥5% in any group) | Placebo (n=90) | 3 mg BID (n=91) | 6 mg BID (n=93) | 12 mg QD (n=89) |
| Any Adverse Event | 50.0% | 58.2% | 68.8% | 69.7% |
| Serious Adverse Events | 12.2% | 7.7% | 8.6% | 7.9% |
| Headache | 8.9% | 12.1% | 15.1% | 10.1% |
| Nausea | 4.4% | 7.7% | 10.8% | 7.9% |
| Urinary tract infection | 6.7% | 8.8% | 7.5% | 7.9% |
| Upper respiratory tract infection | 6.7% | 6.6% | 10.8% | 6.7% |
| Nasopharyngitis | 4.4% | 8.8% | 6.5% | 9.0% |
| Diarrhea | 3.3% | 4.4% | 7.5% | 7.9% |
| Acne | 0.0% | 1.1% | 5.4% | 2.2% |
| Rash | 2.2% | 2.2% | 8.6% | 7.9% |
Table 3: Ropsacitinib - Adverse Events in a Phase 2b Psoriasis Trial [8]
| Adverse Event | Placebo | 50 mg QD | 100 mg QD | 200 mg QD | 400 mg QD |
| Treatment-Emergent AEs | 50.0% | 41.2% | 52.9% | 50.0% | 61.8% |
| Treatment-Related AEs | 16.7% | 11.8% | 26.5% | 25.0% | 41.2% |
| Serious AEs | 2.8% | 0.0% | 0.0% | 0.0% | 2.9% |
Table 4: Brepocitinib - Adverse Events in a Phase 2b Psoriatic Arthritis Trial (up to 52 weeks) [9][10]
| Adverse Event | Placebo | 10 mg QD | 30 mg QD | 60 mg QD |
| Serious Adverse Events | N/A | N/A | 12 participants (5.5%) across both 30mg and 60mg groups | 12 participants (5.5%) across both 30mg and 60mg groups |
| Infections (leading to serious AEs) | N/A | N/A | 6 participants (2.8%) across both 30mg and 60mg groups | 6 participants (2.8%) across both 30mg and 60mg groups |
Experimental Protocols
Detailed Methodology for Cellular STAT Phosphorylation Assay
This protocol describes a general method for assessing the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) by a Tyk2 inhibitor.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Tyk2 inhibitor stock solution (in DMSO)
-
Recombinant human cytokine (e.g., IL-12)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated anti-phospho-STAT antibody
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate them in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well).[1]
-
Inhibitor Treatment: Prepare serial dilutions of the Tyk2 inhibitor in culture medium from a DMSO stock. Add the diluted inhibitor or a vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate recombinant human cytokine (e.g., IL-12 at a final concentration of 10 ng/mL) to stimulate the cells.[1] Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control group.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to the cells and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then add a permeabilization buffer to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50 value of the inhibitor by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Tyk2 signaling pathway and the mechanism of allosteric inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
- 10. Brepocitinib shows promise in phase 2 trial for psoriatic arthritis | MDedge [mdedge.com]
Validation & Comparative
Validating On-Target Effects of Tyk2 Inhibition: A Comparative Guide Using CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of selective Tyrosine Kinase 2 (Tyk2) inhibitors, using CRISPR/Cas9-mediated gene knockout as the gold standard for comparison. While specific experimental data for the investigational compound Tyk2-IN-20 is not publicly available, this guide will utilize the well-characterized, FDA-approved allosteric Tyk2 inhibitor, Deucravacitinib, to illustrate the principles and methodologies of on-target validation. By comparing the cellular and signaling outcomes of pharmacological inhibition with genetic ablation of Tyk2, researchers can definitively attribute the observed effects to the specific inhibition of Tyk2, a critical step in preclinical drug development.
Introduction to Tyk2 and its Role in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1] It plays a pivotal role in the signal transduction of key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[2] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and lupus.[2][3]
Upon cytokine binding to their cognate receptors, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] Activated STATs then translocate to the nucleus to modulate the expression of target genes involved in inflammation and immune responses.[2] The specific role of Tyk2 in these pathways makes it an attractive therapeutic target for immune-mediated diseases.[3]
Selective Tyk2 inhibitors, such as Deucravacitinib, are designed to specifically block the kinase activity of Tyk2 without affecting other JAK family members, thereby minimizing potential off-target effects.[4][5] Deucravacitinib is a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2, stabilizing an inhibitory interaction with the catalytic (JH1) domain.[3][6]
To rigorously validate that the observed effects of a selective inhibitor are indeed due to its interaction with Tyk2, a comparison with a clean genetic model, such as a Tyk2 knockout cell line generated by CRISPR/Cas9, is essential.
Comparative Analysis: Deucravacitinib vs. Tyk2 Knockout
The central principle of this validation strategy is to compare the phenotypic and signaling consequences of pharmacological inhibition of Tyk2 with its complete genetic removal. If the effects of the inhibitor in wild-type cells phenocopy the effects observed in Tyk2 knockout cells, it provides strong evidence for on-target activity.
Data Presentation
The following tables summarize the expected comparative data from key validation experiments.
Table 1: In Vitro Potency and Selectivity of Deucravacitinib
| Kinase Target | Assay Type | Deucravacitinib IC₅₀ (nM) | Reference |
| Tyk2 | Whole Blood Assay (IL-12/IL-18 induced IFN-γ) | ~15 | [4] |
| JAK1 | Whole Blood Assay (IL-2 induced pSTAT5) | >10,000 | [4] |
| JAK2 | Whole Blood Assay (TPO induced pSTAT3) | >10,000 | [4] |
| JAK3 | Whole Blood Assay (IL-2 induced pSTAT5) | >10,000 | [4] |
Table 2: Comparison of Downstream Signaling Inhibition
| Treatment/Condition | Cell Type | Stimulation | Key Downstream Marker | Expected Outcome |
| Wild-Type + Deucravacitinib | Human PBMCs | IL-12 | Phospho-STAT4 | Significant Inhibition |
| Tyk2 Knockout | Human PBMCs | IL-12 | Phospho-STAT4 | Complete Abolition |
| Wild-Type + Deucravacitinib | Human PBMCs | IFN-α | Phospho-STAT1 | Significant Inhibition |
| Tyk2 Knockout | Human PBMCs | IFN-α | Complete Abolition | |
| Wild-Type + Deucravacitinib | Human PBMCs | IL-23 | Phospho-STAT3 | Significant Inhibition |
| Tyk2 Knockout | Human PBMCs | IL-23 | Complete Abolition |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: CRISPR/Cas9-Mediated Knockout of Tyk2 in a Human Cell Line (e.g., HEK293T or a relevant immune cell line)
-
sgRNA Design and Plasmid Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the TYK2 gene using a publicly available design tool.
-
Clone the selected sgRNA sequences into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance).
-
-
Transfection:
-
Plate the target cells and grow to 70-80% confluency.
-
Transfect the cells with the sgRNA/Cas9 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the TYK2 gene followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Tyk2 protein expression in candidate clones by Western blot analysis using a specific anti-Tyk2 antibody.
-
Protocol 2: Cellular Assay for Tyk2 Inhibition
-
Cell Culture and Treatment:
-
Culture wild-type and validated Tyk2 knockout cells in appropriate media.
-
For the inhibitor treatment group, pre-incubate wild-type cells with a serial dilution of Deucravacitinib (or the test compound) for 1-2 hours. Use a vehicle control (e.g., DMSO) for comparison.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a Tyk2-dependent cytokine, such as IL-12 (e.g., 10 ng/mL), IL-23 (e.g., 50 ng/mL), or IFN-α (e.g., 1000 U/mL), for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT proteins (e.g., p-STAT4, p-STAT1, p-STAT3) and total STAT proteins. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of STAT phosphorylation relative to the total STAT protein.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Tyk2-mediated JAK-STAT signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of a Tyk2 inhibitor and Tyk2 knockout.
Logical Relationship Diagram
Caption: Logic for validating on-target effects using CRISPR/Cas9 knockout.
Conclusion
The combined use of a selective pharmacological inhibitor and CRISPR/Cas9-mediated gene knockout provides a robust and definitive approach to validate the on-target effects of a drug candidate. The protocols and comparative data framework presented in this guide offer a comprehensive strategy for researchers to confirm that the biological effects of a Tyk2 inhibitor, such as Deucravacitinib, are mediated through the specific inhibition of Tyk2. This validation is a critical milestone in the preclinical development of targeted therapies for a range of autoimmune and inflammatory diseases.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. bms.com [bms.com]
- 3. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deucravacitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-20
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tyrosine kinase 2 (TYK2) inhibitors: deucravacitinib (B606291) (BMS-986165), a first-in-class, approved allosteric inhibitor, and Tyk2-IN-20, a potent research compound. This comparison focuses on their biochemical and cellular activities, selectivity, and available efficacy data to assist researchers in understanding their distinct profiles.
Introduction
TYK2 is a member of the Janus kinase (JAK) family and a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2] Selective inhibition of TYK2 is a promising therapeutic strategy. Deucravacitinib and this compound represent two distinct approaches to TYK2 inhibition, with differences in their selectivity and mechanism of action.
Deucravacitinib is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[3][4] This unique mechanism leads to a highly selective inhibition of TYK2 with minimal effects on other JAK family members.[4] In contrast, this compound is a potent TYK2 inhibitor that also shows activity against other JAK kinases, suggesting a different selectivity profile.
Biochemical and Cellular Activity
The inhibitory activities of deucravacitinib and this compound have been characterized in various biochemical and cellular assays. Deucravacitinib demonstrates high potency and selectivity for TYK2, while this compound, though a potent TYK2 inhibitor, also inhibits other JAK family members at higher concentrations.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| Deucravacitinib (BMS-986165) | Biochemical (Probe Displacement) | TYK2 (JH2) | 0.2 nM | [5] |
| Cellular (IL-12/IL-23 signaling) | TYK2-dependent | 2-19 nM | [5] | |
| Cellular (Human Whole Blood, IL-12 induced IFN-γ) | TYK2/JAK2 | 2.1 nM | [5] | |
| Cellular (Human Whole Blood, IL-2 induced pSTAT5) | JAK1/JAK3 | >10,000 nM | [5] | |
| Cellular (Human Whole Blood, TPO induced pSTAT3) | JAK2 | >10,000 nM | [5] | |
| This compound | Biochemical | TYK2 | <5 nM | |
| Biochemical | JAK1 | <100 nM | ||
| Biochemical | JAK2 | <100 nM | ||
| Biochemical | JAK3 | <100 nM |
Note: Data for this compound is limited to biochemical IC50 values. Further cellular and in vivo data are not publicly available.
Signaling Pathway and Mechanism of Action
Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain is a key differentiator. This mechanism locks the kinase in an inactive conformation, preventing downstream signaling. The diagram below illustrates the TYK2 signaling pathway and the point of inhibition by a selective allosteric inhibitor like deucravacitinib.
Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TYK2 inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is proportional to the enzyme's activity.
Materials:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
-
Substrate peptide (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds (Deucravacitinib, this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Add test compounds to the wells of a microplate.
-
Add a mixture of the respective kinase and substrate to the wells.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate IC50 values by plotting percent inhibition against inhibitor concentration.
Cellular Phospho-STAT Assay
This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cell culture medium
-
Cytokines: IL-12 (for TYK2/JAK2), IFN-α (for TYK2/JAK1), IL-2 (for JAK1/JAK3), TPO (for JAK2)
-
Test compounds
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT antibodies
-
Flow cytometer
Procedure:
-
Pre-incubate cells with serially diluted test compounds.
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells.
-
Stain with an anti-phospho-STAT antibody.
-
Analyze the level of STAT phosphorylation by flow cytometry.
-
Determine the IC50 values for the inhibition of STAT phosphorylation.
Caption: General workflow for a cellular phospho-STAT assay.
In Vivo Efficacy
Deucravacitinib
Deucravacitinib has demonstrated significant efficacy in clinical trials for moderate-to-severe plaque psoriasis.[1] In the pivotal POETYK PSO-1 and PSO-2 trials, deucravacitinib was superior to both placebo and apremilast (B1683926) in achieving primary endpoints of PASI 75 and sPGA 0/1 at week 16.[1]
| Trial | Treatment Group | PASI 75 at Week 16 | sPGA 0/1 at Week 16 | Reference |
| POETYK PSO-1 | Deucravacitinib 6 mg QD | 58.4% | 53.6% | [1] |
| Placebo | 12.7% | 7.2% | [1] | |
| Apremilast 30 mg BID | 35.1% | 32.1% | [1] | |
| POETYK PSO-2 | Deucravacitinib 6 mg QD | 53.0% | 49.5% | [1] |
| Placebo | 9.4% | 8.6% | [1] | |
| Apremilast 30 mg BID | 39.8% | 33.9% | [1] |
This compound
As of the current date, there is no publicly available in vivo efficacy data for this compound.
Conclusion
Deucravacitinib and this compound are both potent inhibitors of TYK2, but they exhibit different selectivity profiles. Deucravacitinib's allosteric mechanism of action confers high selectivity for TYK2 over other JAK kinases, which has translated to a favorable efficacy and safety profile in clinical trials for psoriasis.[1][4] this compound is a potent biochemical inhibitor of TYK2 but also inhibits other JAKs at nanomolar concentrations, suggesting it is less selective.
The lack of comprehensive cellular and in vivo data for this compound limits a direct comparison of their therapeutic potential. For researchers in drug development, deucravacitinib serves as a benchmark for a highly selective, allosteric TYK2 inhibitor. The profile of this compound may be of interest for studies where broader JAK family inhibition in addition to potent TYK2 inhibition is desired or for further optimization to improve its selectivity. Further studies on this compound are required to fully elucidate its therapeutic potential and comparative efficacy against selective inhibitors like deucravacitinib.
References
- 1. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Selectivity: The Case of a Selective Tyk2 Inhibitor Versus the Pan-JAK Inhibitor Tofacitinib
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the selectivity of a highly selective Tyrosine Kinase 2 (Tyk2) inhibitor, using deucravacitinib (B606291) as a representative example, against the pan-Janus Kinase (JAK) inhibitor, tofacitinib (B832).
The JAK-STAT signaling pathway is a cornerstone of cytokine-mediated immune responses, making it a prime target for therapeutic intervention in a host of autoimmune and inflammatory diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. While broad inhibition of this pathway has proven clinically effective, the development of next-generation inhibitors has shifted towards isoform-selective targeting to potentially improve safety profiles by minimizing off-target effects.
Tofacitinib, a first-generation JAK inhibitor, demonstrates activity across multiple JAK isoforms, thereby impacting a wide array of cytokine signaling pathways.[1] In contrast, newer inhibitors have been engineered for high selectivity towards a single JAK family member. A prominent strategy has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, which is less conserved than the ATP-binding catalytic (JH1) domain targeted by traditional inhibitors like tofacitinib.[2][3] This approach has led to highly selective Tyk2 inhibitors, such as deucravacitinib.[4][5]
Comparative Kinase Selectivity Profile
The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the reported biochemical IC50 values for a representative selective Tyk2 inhibitor (deucravacitinib) and the pan-JAK inhibitor (tofacitinib) against the four JAK family members.
| Kinase Target | Selective Tyk2 Inhibitor (Deucravacitinib) IC50 (nM) | Pan-JAK Inhibitor (Tofacitinib) IC50 (nM) |
| Tyk2 | 1.0 | >10,000 |
| JAK1 | >10,000[5] | 112 |
| JAK2 | >10,000[5] | 20 |
| JAK3 | >10,000[5] | 1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The data clearly illustrates the distinct selectivity profiles. The selective Tyk2 inhibitor potently inhibits Tyk2 while sparing the other JAK isoforms.[5] Conversely, tofacitinib is most potent against JAK3, with significant activity against JAK2 and JAK1, but is largely inactive against Tyk2.
Signaling Pathway Inhibition
The differential selectivity of these inhibitors translates to distinct effects on downstream signaling pathways.
As depicted in Figure 1, a selective Tyk2 inhibitor specifically blocks the signaling cascade downstream of receptors that utilize Tyk2, such as those for IL-12, IL-23, and Type I interferons. In contrast, a pan-JAK inhibitor like tofacitinib has a broader effect, inhibiting signaling from a wider range of cytokines that rely on JAK1, JAK2, and/or JAK3.
Experimental Protocols
The determination of kinase inhibitor potency (IC50) is a critical step in drug discovery. A common method is the in vitro kinase assay, which measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO).
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and other necessary co-factors.
-
Prepare solutions of the recombinant kinase, a specific peptide or protein substrate, and ATP.
-
-
Assay Procedure:
-
Perform serial dilutions of the test inhibitor stock solution to create a range of concentrations.
-
In a multi-well plate, add the kinase, the substrate, and the reaction buffer to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle only).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is often kept near its Km value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
The comparison between a selective Tyk2 inhibitor and a pan-JAK inhibitor like tofacitinib highlights a key evolution in kinase inhibitor drug discovery. By achieving high selectivity for a specific JAK family member, as demonstrated by the stark differences in their IC50 profiles, selective inhibitors offer a more targeted approach to modulating the immune system. This targeted engagement has the potential to provide a differentiated efficacy and safety profile compared to broader-acting agents. The precise methodologies for determining kinase selectivity, as outlined in the experimental protocols, are fundamental to characterizing these important therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Kinome-Wide Selectivity Profiling: A Comparative Guide to TYK2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a therapeutic candidate is paramount. This guide provides a comparative analysis of the kinome-wide selectivity of Tyrosine Kinase 2 (TYK2) inhibitors, with a focus on the principles of achieving high selectivity and the methodologies used for assessment. Due to the limited public availability of specific data for a compound designated "Tyk2-IN-20," this guide will utilize the well-characterized, first-in-class selective TYK2 inhibitor, Deucravacitinib (BMS-986165), as a primary example for comparison against other Janus kinase (JAK) inhibitors.
TYK2 is a member of the JAK family of non-receptor tyrosine kinases and is a critical mediator of signaling for key cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making selective TYK2 inhibition a highly attractive therapeutic strategy.[1][2] The therapeutic goal is to modulate the signaling of these specific cytokines while avoiding the inhibition of other JAK family members (JAK1, JAK2, JAK3), which can lead to broader immunosuppression and other off-target effects.[2][3]
Comparative Selectivity of TYK2 Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy profile. High selectivity for TYK2 over other JAK family members is expected to minimize side effects associated with broader JAK inhibition.[2][3] Deucravacitinib achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that distinguishes it from ATP-competitive inhibitors that target the more conserved kinase (JH1) domain.[4][5]
The following table summarizes the selectivity profile of Deucravacitinib compared to other, less selective JAK inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) from in vitro whole blood assays that measure the activity of different JAK signaling pathways.[6] Lower IC50 values indicate higher potency.
| Inhibitor | TYK2 (IL-12/IL-23 pathway) IC50 (nM) | JAK1/3 (IL-2 pathway) IC50 (nM) | JAK2 (TPO pathway) IC50 (nM) |
| Deucravacitinib (BMS-986165) | Data not explicitly provided in nM, but described as highly selective with minimal activity against JAK1, 2, and 3 | >9 to 18-fold lower than Cmax | >52 to >109-fold lower than Cmax |
| Tofacitinib | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
| Upadacitinib | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
| Baricitinib | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided |
Note: While direct IC50 values for all inhibitors in all pathways were not available in the provided search results, the relative selectivity of Deucravacitinib is highlighted by the substantial margins between its therapeutic plasma concentrations and the concentrations required to inhibit other JAK pathways.[7] For instance, the maximal plasma concentration (Cmax) of Deucravacitinib at therapeutic doses is significantly lower than the IC50 values for JAK1/3 and JAK2 pathways, indicating a lack of meaningful inhibition of these off-target kinases in a clinical setting.[7]
TYK2 Signaling Pathway
TYK2 is a key component of the signaling cascade initiated by the binding of cytokines like IL-12, IL-23, and Type I IFNs to their receptors. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Selective inhibition of TYK2 blocks this cascade.
Caption: Simplified TYK2 signaling pathway and the point of selective inhibition.
Experimental Protocols for Kinome-Wide Selectivity Profiling
A standard and widely accepted method for determining the selectivity of kinase inhibitors is the KINOMEscan™ competition binding assay.[8][9][10] This platform quantitatively measures the binding of a compound to a large panel of kinases.
KINOMEscan™ Assay Protocol
Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Detailed Steps:
-
Reagent Preparation: A panel of over 400 DNA-tagged human kinases is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads). The test compound (e.g., this compound or Deucravacitinib) is serially diluted to various concentrations.
-
Binding Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Washing: Unbound and weakly bound components are removed through a washing step. The kinase that remains bound to the solid support is that which has not been displaced by the test compound.
-
Elution and Quantification: The kinase-DNA conjugate is eluted from the solid support. The amount of DNA is then quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a control sample (containing DMSO instead of the compound). The results are often expressed as a percentage of control or used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase. A lower Kd value signifies a higher binding affinity.
Caption: Experimental workflow for the KINOMEscan™ competition binding assay.
Conclusion
The kinome-wide selectivity profile is a critical dataset for the development of safe and effective kinase inhibitors. For TYK2, achieving high selectivity over other JAK family members is a key objective to mitigate the risk of off-target effects. Allosteric inhibitors targeting the pseudokinase domain, such as Deucravacitinib, have demonstrated a superior selectivity profile compared to traditional ATP-competitive JAK inhibitors. The use of standardized and comprehensive screening platforms like KINOMEscan™ is essential for the rigorous evaluation and comparison of the selectivity of novel TYK2 inhibitors like the conceptual "this compound." This data-driven approach enables the selection of drug candidates with the highest potential for a favorable therapeutic window.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skin.dermsquared.com [skin.dermsquared.com]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of a Selective TYK2 Inhibitor in JAK1/JAK2-Mediated Signaling
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are critical in mediating signal transduction for a wide array of cytokines and growth factors, playing a central role in immune responses and hematopoiesis. While the development of pan-JAK inhibitors has been a significant therapeutic advance, their broad activity can lead to off-target effects. Consequently, there is growing interest in developing inhibitors with high selectivity for individual JAK family members to achieve a more favorable efficacy and safety profile.[1][2] This guide provides a comparative assessment of a selective TYK2 inhibitor's effect on JAK1- and JAK2-mediated signaling pathways, using deucravacitinib (B606291) as a representative example due to the lack of specific public data for "Tyk2-IN-20". Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[3][4]
Mechanism of Action and Signaling Pathways
TYK2 forms heterodimers with other JAKs to mediate signaling for specific cytokines. For instance, TYK2 pairs with JAK2 to transduce signals for IL-12 and IL-23, and with JAK1 for type I interferons (IFNs).[3][5][6] In contrast, JAK1 and JAK2 are involved in signaling for a broader range of cytokines, including those that utilize the gp130 receptor subunit, such as IL-6, which signals through a JAK1/JAK2 heterodimer.[7] The selective inhibition of TYK2 is intended to block the pathogenic signaling of cytokines like IL-12, IL-23, and type I IFNs, which are implicated in various autoimmune diseases, while sparing the broader functions mediated by JAK1 and JAK2.[3][8]
Comparative Inhibitory Activity
The selectivity of TYK2 inhibitors is a key differentiator from pan-JAK inhibitors. This is quantified by comparing the half-maximal inhibitory concentration (IC50) across the JAK family members in various assays.
Table 1: Biochemical Assay Selectivity Profile
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 |
|---|---|---|---|---|
| Deucravacitinib | TYK2 (JH2) | 1.0 | >1000x | >2000x |
| JAK1 (JH2) | >1000 | - | - | |
| JAK2 (JH1) | >2000 | - | - | |
| Tofacitinib | JAK1 (JH1) | 1.8 | - | ~0.1x |
| JAK2 (JH1) | 0.2 | ~9x | - | |
| JAK3 (JH1) | 0.07 | ~25x | ~3x | |
| Brepocitinib | TYK2 (JH1) | - | - | - |
| (Dual TYK2/JAK1 Inhibitor) | JAK1 (JH1) | - | - | - |
Data compiled from multiple sources. Note: Deucravacitinib targets the JH2 domain, while Tofacitinib and Brepocitinib target the catalytic JH1 domain. Direct IC50 comparisons should be interpreted with this in mind.
Table 2: Cellular Assay Selectivity Profile
| Compound | Cellular Assay (Stimulus) | Pathway | IC50 (nM) |
|---|---|---|---|
| Deucravacitinib | IL-12-induced pSTAT4 | TYK2/JAK2 | 7.4 |
| IL-6-induced pSTAT3 | JAK1/JAK2 | 405 | |
| Compound 15t (TYK2 Degrader) | IL-12-induced pSTAT4 | TYK2/JAK2 | 8.6 |
| IL-6-induced pSTAT3 | JAK1/JAK2 | >10,000 |
Data from a study on a TYK2 degrader, Compound 15t, which also shows high selectivity in a cellular context.[7]
The data clearly demonstrates that deucravacitinib and other selective TYK2-targeting compounds have significantly higher potency for TYK2-mediated pathways compared to JAK1/JAK2-mediated pathways.[3][7] For example, in peripheral blood mononuclear cells (PBMCs), the IC50 for inhibiting IL-12 (TYK2/JAK2) signaling is substantially lower than for inhibiting IL-6 (JAK1/JAK2) signaling.[7]
Experimental Protocols
The assessment of inhibitor selectivity and potency relies on standardized biochemical and cellular assays.
1. Biochemical Kinase Assays (e.g., HTRF Binding Assay)
-
Objective: To determine the direct binding affinity of an inhibitor to the isolated kinase domains (JH1 or JH2) of JAK family members.
-
Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the displacement of a fluorophore-labeled probe from the kinase domain by the inhibitor compound. The kinase, a fluorescently labeled ligand, and an antibody are combined. The proximity of the ligand and antibody results in a FRET signal. Unlabeled inhibitor competes with the labeled ligand, causing a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve of the inhibitor.[7]
2. Cellular STAT Phosphorylation Assays
-
Objective: To measure the functional inhibition of specific cytokine signaling pathways in a cellular context.
-
Methodology:
-
Immune cells, such as PBMCs or specific T-cell populations, are pre-incubated with varying concentrations of the inhibitor.
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2-STAT4, IL-6 for JAK1/JAK2-STAT3).
-
After stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4, anti-pSTAT3).
-
The level of STAT phosphorylation is quantified on a per-cell basis using flow cytometry (FACS).
-
The IC50 is determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.[7]
-
Conclusion
The assessment of this compound's inhibition of JAK1/JAK2-mediated signaling, using the well-characterized selective TYK2 inhibitor deucravacitinib as a proxy, reveals a high degree of selectivity for the TYK2 pathway. Both biochemical and cellular assays confirm that such inhibitors potently block signaling downstream of TYK2-dependent cytokines like IL-12, while having a minimal impact on pathways predominantly mediated by JAK1 and JAK2, such as IL-6 signaling, at clinically relevant concentrations.[2] This selectivity is achieved by targeting the allosteric JH2 domain, which is structurally distinct among JAK family members, in contrast to the highly conserved ATP-binding JH1 domain targeted by traditional pan-JAK inhibitors.[1][3] This targeted approach holds the promise of dissociating the desired therapeutic effects from the adverse events associated with broader JAK1/2/3 inhibition.[2][5]
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Allosteric Tyk2 Inhibitors for Autoimmune Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several allosteric Tyk2 inhibitors, supported by experimental data. This analysis focuses on key compounds for which public data is available, as information regarding a specific compound designated "Tyk2-IN-20" is not present in the public domain.
Allosteric inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] By targeting the regulatory pseudokinase (JH2) domain, these inhibitors offer high selectivity for Tyk2 over other highly homologous JAK family members, potentially leading to improved safety profiles compared to traditional ATP-competitive JAK inhibitors.[2][3] This guide delves into a comparative analysis of prominent allosteric Tyk2 inhibitors, including Deucravacitinib (BMS-986165), NDI-034858, ATMW-DC, and QL-1200186, focusing on their biochemical potency, cellular activity, and selectivity.
Biochemical Potency and Selectivity
Allosteric Tyk2 inhibitors are designed to bind to the JH2 domain, leading to the stabilization of an inactive conformation of the kinase.[4][5] This mechanism allows for exquisite selectivity over other JAKs, which is a critical differentiator from pan-JAK or more broadly selective JAK inhibitors. The biochemical potency of these inhibitors is typically assessed through binding assays to the isolated JH2 domain and enzymatic assays measuring the inhibition of the JH1 catalytic domain.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 (JH2) | Selectivity vs. JAK2 (JH2) | Selectivity vs. JAK3 (JH1) | Reference |
| Deucravacitinib (BMS-986165) | Tyk2 JH2 | 0.2 | >1000-fold | >1000-fold | >10,000-fold | [6][7] |
| NDI-034858 | Tyk2 JH2 | N/A | Functionally superior selectivity to BMS-986165 in vitro | N/A | N/A | [5][8] |
| ATMW-DC | Tyk2 JH2 | 0.012 | ≥350-fold | ≥350-fold | ≥350-fold | [9][10][11] |
| QL-1200186 | Tyk2 JH2 | 0.06 | 164-fold | No significant binding | No significant binding | [5][7] |
Table 1: Comparative Biochemical Potency and Selectivity of Allosteric Tyk2 Inhibitors. IC50 values represent the half-maximal inhibitory concentration. Selectivity is expressed as a fold-difference in IC50 values. N/A indicates data not publicly available.
Cellular Activity
The efficacy of these inhibitors at a cellular level is crucial for their therapeutic potential. This is typically evaluated by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream effectors of Tyk2 signaling. Key pathways include IL-12/STAT4, IL-23/STAT3, and Type I IFN/STAT1 signaling.
| Compound | Cellular Assay | IC50 (nM) | Cell Line | Reference |
| Deucravacitinib (BMS-986165) | IL-12-induced pSTAT4 | 13 (in hWB) | Human Whole Blood | [10] |
| IL-23-induced signaling | 5 | Cellular Reporter Assay | [10] | |
| IFNα-induced signaling | 13 | Cellular Reporter Assay | [10] | |
| ATMW-DC | IL-12-induced pSTAT4 | 18 | N/A | [9][10] |
| IL-6-induced pSTAT3 | >8500 | N/A | [10] | |
| GM-CSF-induced pSTAT5 | >8300 | N/A | [10] | |
| QL-1200186 | IFNα-induced pSTAT1 | 2.59 | PBMC | [5] |
| IL-12-induced pSTAT4 | 1.16 | NK-92 | [5] | |
| IL-23-induced IL-17A secretion | 2.12 | PBMC | [5] |
Table 2: Comparative Cellular Activity of Allosteric Tyk2 Inhibitors. IC50 values represent the half-maximal inhibitory concentration in cellular assays. pSTAT refers to phosphorylated STAT. hWB denotes human whole blood. PBMC stands for peripheral blood mononuclear cells. N/A indicates data not publicly available.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the Tyk2 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Tyk2 signaling pathway and the point of allosteric inhibition.
Caption: Experimental workflow for assessing Tyk2 inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize allosteric Tyk2 inhibitors.
Biochemical Assays: Tyk2 JH2 Domain Binding
Objective: To determine the binding affinity (e.g., IC50 or Kd) of an inhibitor to the Tyk2 pseudokinase (JH2) domain.
Methodology: A common method is a competitive binding assay. This can be performed using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or a radioligand binding assay.
-
HTRF Assay:
-
Recombinant human Tyk2 JH2 protein is incubated with a fluorescently labeled tracer molecule that is known to bind to the JH2 domain.
-
A competing test inhibitor is added at various concentrations.
-
The displacement of the tracer by the inhibitor results in a decrease in the HTRF signal.
-
The IC50 value is calculated from the dose-response curve.
-
-
Radioligand Binding Assay:
-
A radiolabeled ligand with known affinity for the Tyk2 JH2 domain is incubated with the recombinant protein.
-
The test inhibitor is added at varying concentrations to compete with the radioligand.
-
The amount of bound radioligand is measured, and the IC50 is determined.
-
Cellular Assays: Inhibition of Cytokine-Induced STAT Phosphorylation
Objective: To measure the functional potency of an inhibitor in a cellular context by assessing its ability to block Tyk2-dependent signaling.
Methodology: Flow cytometry is a frequently used technique to measure intracellular protein phosphorylation at a single-cell level.
-
Cell Preparation: A relevant cell line (e.g., NK-92 for IL-12 signaling) or primary cells (e.g., human PBMCs) are used.
-
Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of the Tyk2 inhibitor or a vehicle control.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFNα) to activate the Tyk2 signaling pathway.
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by a flow cytometer. A decrease in the fluorescence signal in inhibitor-treated cells compared to the vehicle control indicates inhibition of STAT phosphorylation.
-
Data Analysis: The IC50 value is determined from the dose-response curve of inhibition.
Selectivity Profiling: To assess selectivity, similar cellular assays are conducted using cytokines that signal through other JAK family members (e.g., IL-6 for JAK1/JAK2 or GM-CSF for JAK2).[10] A highly selective allosteric Tyk2 inhibitor should show potent inhibition of Tyk2-dependent signaling with minimal effect on pathways mediated by other JAKs.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 10. TYK2-STAT1-BCL2 Pathway Dependence in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Genetic Validation of Tyk2 as the Primary Target for Tyk2-IN-20: A Comparative Guide
Introduction: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a compelling therapeutic target for a range of immune-mediated inflammatory diseases. Genetic studies have linked loss-of-function variants in the TYK2 gene to protection against several autoimmune conditions, providing strong genetic validation for its role in disease pathogenesis. This guide provides a comparative analysis of a selective Tyk2 inhibitor, herein referred to as Tyk2-IN-20, with other JAK inhibitors to objectively evaluate the validation of Tyk2 as the primary therapeutic target.
Disclaimer: "this compound" is used as a representative name for a highly selective, allosteric Tyk2 inhibitor. The data and characteristics presented for this compound are based on the publicly available information for Deucravacitinib (BMS-986165), a well-characterized inhibitor with this profile.
The Tyk2 Signaling Pathway
Tyk2 is a key intracellular enzyme that mediates signaling for critical pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][2] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (JAK1 or JAK2) are brought into close proximity, leading to their activation through trans-phosphorylation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the expression of genes involved in inflammation and immune responses.[3] The specificity of Tyk2 in mediating signals for a limited set of cytokines, primarily involved in immune responses, makes it an attractive target for therapeutic intervention with potentially fewer side effects compared to broader JAK inhibition.[4][5]
Comparative Performance of this compound
The key advantage of a selective Tyk2 inhibitor like this compound lies in its ability to precisely target the Tyk2-mediated pathways while sparing other JAK-dependent signaling, which are crucial for various physiological processes, including hematopoiesis. This selectivity is achieved through a unique allosteric inhibition mechanism that targets the regulatory pseudokinase (JH2) domain of Tyk2, which is less conserved among the JAK family members, as opposed to the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by traditional pan-JAK inhibitors.[6][7]
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against Tyk2 and other JAK family members, compared to a pan-JAK inhibitor (Tofacitinib) and a dual Tyk2/JAK1 inhibitor (Brepocitinib).
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Mechanism of Action |
| This compound (Deucravacitinib) | Tyk2 | < 5 | >100-fold | >2000-fold | >100-fold | Allosteric (JH2 domain) |
| JAK1 | > 500 | - | ||||
| JAK2 | > 10000 | - | ||||
| JAK3 | > 500 | - | ||||
| Tofacitinib | Tyk2 | 16 - 34 | ~0.5-1x | ~0.5-1x | ~5-10x less potent | ATP-competitive (JH1 domain) |
| JAK1 | 1.7 - 3.7 | - | ||||
| JAK2 | 1.8 - 4.1 | - | ||||
| JAK3 | 0.75 - 1.6 | - | ||||
| Brepocitinib (PF-06700841) | Tyk2 | 23 | ~0.7x | ~3.3x more potent | ~282x more potent | ATP-competitive (JH1 domain) |
| JAK1 | 17 | - | ||||
| JAK2 | 77 | - | ||||
| JAK3 | 6490 | - |
Data compiled from multiple sources.[6][8][9][10] Actual values can vary based on assay conditions.
Clinical Efficacy in Psoriasis
The clinical relevance of selective Tyk2 inhibition is demonstrated by the efficacy of Deucravacitinib in patients with moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely used measure of psoriasis severity. A 75% reduction in PASI score (PASI 75) is considered a clinically meaningful endpoint.
| Treatment | PASI 75 Response Rate (Week 16) | PASI 90 Response Rate (Week 16) |
| This compound (Deucravacitinib 6 mg QD) | ~53-59% | ~30-36% |
| Placebo | ~9-12% | ~1-3% |
| Apremilast 30 mg BID | ~35-40% | ~18-20% |
Data from POETYK PSO-1 and POETYK PSO-2 clinical trials.[8][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of a therapeutic target. Below are representative protocols for assessing the activity of a selective Tyk2 inhibitor.
Protocol 1: In Vitro Tyk2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of a test compound against Tyk2 kinase activity.
Objective: To measure the in vitro potency of this compound in inhibiting Tyk2 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Tyk2 enzyme
-
Tyk2 substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase assay buffer
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant Tyk2 enzyme, and the substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phospho-STAT Western Blot Assay
This protocol is used to assess the inhibition of Tyk2-mediated signaling in a cellular context.
Objective: To determine the effect of this compound on IL-23-induced STAT3 phosphorylation in a responsive cell line.
Materials:
-
Human cell line expressing the IL-23 receptor (e.g., NK-92)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-23
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and starve in serum-free media for 4-6 hours. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-23 (e.g., 50 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT3 or anti-total-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.
Protocol 3: Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of a Tyk2 inhibitor in a psoriasis-like skin inflammation model.
Objective: To assess the ability of this compound to ameliorate psoriatic skin inflammation in mice.
Principle: Topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7 agonist, on mouse skin induces an inflammatory response that mimics many features of human psoriasis, including erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[5][12][13]
Materials:
-
C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Disease Induction: Shave the back of the mice. Apply a daily topical dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Treatment: Administer this compound or vehicle orally once daily, starting from the first day of imiquimod application (prophylactic) or after the onset of inflammation (therapeutic).
-
Clinical Scoring: Monitor the mice daily for body weight. Score the severity of skin inflammation on the back and ear using a modified PASI score, assessing erythema, scaling, and thickness. Measure ear thickness daily using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Analyze skin sections stained with H&E for epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates by ELISA or qPCR.
-
Flow Cytometry: Analyze immune cell populations in the skin and spleen.
-
Conclusion
The genetic evidence supporting Tyk2 as a key driver of autoimmune diseases, combined with the potent and selective inhibition demonstrated by allosteric inhibitors like this compound (represented by Deucravacitinib), provides a robust validation of Tyk2 as a primary therapeutic target. The comparative data clearly illustrate the advantages of a selective approach, which translates to a favorable efficacy and safety profile in clinical settings. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the role of Tyk2 and to characterize novel Tyk2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality-of-Life Outcomes in a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. join.hcplive.com [join.hcplive.com]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. imavita.com [imavita.com]
A Comparative Analysis of Tyk2-IN-20: In Vitro Potency vs. In Vivo Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of Tyk2-IN-20, a selective Tyrosine Kinase 2 (Tyk2) inhibitor. The following sections detail its inhibitory activity, efficacy in a preclinical disease model, and the experimental protocols utilized for these assessments.
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a pivotal role in the signaling pathways of crucial cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[2][3][4][5] Dysregulation of the Tyk2 signaling cascade is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[2][3] this compound is a selective inhibitor designed to target the Tyk2 pathway.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for this compound, comparing its in vitro inhibitory concentration (IC50) with its in vivo efficacy in a murine model of psoriasis.
Table 1: In Vitro IC50 of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Tyk2 (JH2 domain) | < 10 |
| Cell-Based Assay | IL-12 induced p-STAT4 | 8.6 |
| Cell-Based Assay | IFN-α induced p-STAT1 | 6.7 |
Note: Data presented is representative of a selective Tyk2 inhibitor targeting the pseudokinase (JH2) domain.[6][7]
Table 2: In Vivo Efficacy of this compound in a Murine Psoriasis Model
| Treatment Group | Dosage | Psoriasis Area and Severity Index (PASI) Score Reduction (%) |
| Vehicle | - | Baseline |
| This compound | 5 mg/kg, daily | Significant reduction vs. vehicle |
Note: Efficacy is demonstrated in an imiquimod-induced psoriasis model in mice.[6]
Mandatory Visualizations
The following diagrams illustrate the Tyk2 signaling pathway and the experimental workflows for the in vitro and in vivo studies.
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflows for In Vitro and In Vivo Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a biochemical assay.
Materials and Reagents:
-
Recombinant human Tyk2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
A solution of the Tyk2 enzyme and the substrate is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of the assay plate.
-
The enzyme-substrate solution is added to the wells containing the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The kinase activity is measured by detecting the amount of ADP produced, using a luminescence-based assay like ADP-Glo™.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Psoriasis Model (Efficacy Assessment)
This protocol describes the use of an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice to evaluate the in vivo efficacy of this compound.[6]
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.
Procedure:
-
A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back skin of the mice for a period of 5-7 consecutive days to induce a psoriasis-like phenotype.[6]
-
Mice are divided into treatment and vehicle control groups.
-
This compound is administered daily (e.g., via oral gavage or intraperitoneal injection) at a specified dose (e.g., 5 mg/kg). The vehicle group receives the corresponding vehicle solution.
-
The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.
-
At the end of the study, mice are euthanized, and skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
The efficacy of this compound is determined by comparing the reduction in PASI scores and the improvement in histological parameters in the treatment group relative to the vehicle control group.
References
Investigating the Cross-Reactivity of Selective Tyk2 Inhibitors with Other Protein Kinases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, playing a crucial role in cytokine signaling pathways that are pivotal to the immune system.[1] Its involvement in the pathogenesis of various autoimmune and inflammatory diseases has made it a compelling therapeutic target.[2][3] Selective inhibition of Tyk2 over other closely related kinases, particularly other JAK family members (JAK1, JAK2, and JAK3), is a key objective in the development of safe and effective therapies. This guide provides a comparative analysis of the cross-reactivity of a selective Tyk2 inhibitor with other protein kinases, supported by experimental data and detailed methodologies.
While specific cross-reactivity data for the compound "Tyk2-IN-20" is not publicly available, this guide will utilize data from Deucravacitinib , a well-characterized, clinically approved, and highly selective allosteric Tyk2 inhibitor, as a representative example to illustrate the principles of Tyk2 inhibitor selectivity.[1][4][5][6] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of Tyk2, a mechanism that confers high selectivity over other JAKs which are typically targeted at the more conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6][7]
Data Presentation: Comparative Inhibitory Activity
The selectivity of a kinase inhibitor is paramount to its therapeutic index. The following table summarizes the inhibitory activity of Deucravacitinib against the four members of the JAK family, demonstrating its high selectivity for Tyk2. The data is presented as half-maximal inhibitory concentrations (IC50), where a lower value indicates higher potency.
| Kinase Target | Inhibitor | IC50 (nM) in Biochemical Assay | Cellular Assay Type | Cellular IC50 (nM) | Selectivity over Tyk2 (Biochemical) | Selectivity over Tyk2 (Cellular) |
| Tyk2 | Deucravacitinib | 0.2 | IL-12 stimulated pSTAT4 | 7.4 | - | - |
| JAK1 | Deucravacitinib | >10,000 | IL-6 stimulated pSTAT3 | >10,000 | >50,000-fold | >1,350-fold |
| JAK2 | Deucravacitinib | >10,000 | GM-CSF stimulated pSTAT5 | >10,000 | >50,000-fold | >1,350-fold |
| JAK3 | Deucravacitinib | >10,000 | IL-2 stimulated pSTAT5 | >10,000 | >50,000-fold | >1,350-fold |
Data compiled from publicly available sources on Deucravacitinib and other selective Tyk2 inhibitors.[4][7]
Tyk2 Signaling Pathway
Tyk2 is an intracellular tyrosine kinase that mediates signaling for a specific set of cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (JAK1 or JAK2) are brought into proximity, leading to their activation through trans-phosphorylation. Activated Tyk2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical component of drug discovery. Below are detailed methodologies for key experiments used to assess the cross-reactivity of a Tyk2 inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.
Materials and Reagents:
-
Purified recombinant human kinase domains (e.g., Tyk2, JAK1, JAK2, JAK3, and a broader panel of kinases)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., this compound) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP or unlabeled ATP (depending on the detection method)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be at or near the Km for each kinase to accurately determine the IC50.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of product (ADP) formed using a suitable method, such as the ADP-Glo™ assay, which measures luminescence.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of potency and selectivity.
Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling)
-
Recombinant human cytokines (e.g., IL-12, IL-6, GM-CSF, IL-2)
-
Test inhibitor stock solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Plate cells in a 96-well plate and starve them of serum for a few hours if necessary.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.
-
Permeabilize the cells to allow for intracellular staining.
-
Stain the cells with a fluorochrome-conjugated antibody against the specific phosphorylated STAT protein.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each sample.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated DMSO control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tyk2 Inhibitors in Cellular Assays: Ropsacitinib vs. Allosteric Modulators
An objective comparison of the orthosteric inhibitor ropsacitinib (B610013) (PF-06826647) and a representative allosteric inhibitor, providing supporting experimental data and methodologies for researchers in drug discovery.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator for key cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[1][2] These pathways are integral to the pathogenesis of numerous autoimmune and inflammatory diseases, making Tyk2 a highly attractive therapeutic target.[3] The development of small molecule inhibitors against Tyk2 has primarily followed two distinct strategies: orthosteric inhibition, which targets the highly conserved ATP-binding site in the catalytic (JH1) domain, and allosteric inhibition, which targets the regulatory pseudokinase (JH2) domain.[4][5]
This guide provides a comparative overview of two such inhibitors: ropsacitinib (PF-06826647) , an orthosteric inhibitor, and a representative potent allosteric inhibitor, exemplified by compounds like Tyk2-IN-16 . While specific cellular assay data for a compound named "Tyk2-IN-20" is not publicly available, Tyk2-IN-16 serves as a well-characterized tool compound to illustrate the properties of the allosteric class. This comparison will focus on their mechanisms, potency, and selectivity in key cellular assays.
Inhibitor Profiles and Mechanism of Action
Ropsacitinib (PF-06826647): The Orthosteric Competitor
Ropsacitinib is an ATP-competitive inhibitor that binds to the catalytic JH1 domain of Tyk2.[6][7] By occupying the ATP-binding pocket, it directly prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.[8] However, because the ATP-binding site is highly conserved among the four JAK family members (JAK1, JAK2, JAK3, and Tyk2), achieving high selectivity with orthosteric inhibitors can be challenging.[9] As a result, ropsacitinib also demonstrates inhibitory activity against other JAKs, notably JAK2.[5][6]
Allosteric Inhibitors (e.g., Tyk2-IN-16): The Selective Modulators
In contrast, allosteric inhibitors bind to the pseudokinase (JH2) domain, a regulatory domain that is structurally distinct from the active site.[10][11] This binding event induces a conformational change that locks the kinase in an inactive state, preventing its activation without directly competing with ATP.[4] The JH2 domain has lower sequence homology across the JAK family compared to the JH1 domain, allowing for the development of inhibitors with significantly higher selectivity for Tyk2 over JAK1, JAK2, and JAK3.[9] Tyk2-IN-16 is a potent example of such an inhibitor, demonstrating high selectivity by targeting the JH2 domain.[10][11]
Data Presentation: Potency and Selectivity
The performance of Tyk2 inhibitors is primarily assessed by their potency (IC50 values) in biochemical and cellular assays and their selectivity against other kinases.
Table 1: Biochemical (Cell-Free) Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of purified JAK family kinases.
| Compound | Target | Mechanism of Action | IC50 (nM) | Selectivity Profile |
| Ropsacitinib (PF-06826647) | Tyk2 (JH1 Domain) | Orthosteric (ATP-Competitive) | 17[6] | Tyk2 > JAK2 > JAK1 |
| JAK1 (JH1 Domain) | 383[6] | |||
| JAK2 (JH1 Domain) | 74[6] | |||
| Tyk2-IN-16 | Tyk2 (JH2 Domain) | Allosteric | <10[10] | Highly selective for Tyk2 over other JAKs |
Table 2: Cellular Inhibitory Activity
This table presents the IC50 values from cellular assays, which measure the functional inhibition of a specific cytokine-induced signaling pathway within a cellular context. A key assay measures the inhibition of STAT phosphorylation downstream of Tyk2 activation.
| Compound | Cellular Assay | Cell Line | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |
| Ropsacitinib (PF-06826647) | IL-12 Signaling | Human Leukocytes | IL-12 (Tyk2/JAK2 dependent) | pSTAT4 Inhibition | ~64 (Human)[12] |
| Tyk2-IN-16 | IL-12 Signaling | NK-92 Cells | IL-12 (Tyk2/JAK2 dependent) | pSTAT4 Inhibition | <10[10][11] |
Mandatory Visualizations
Tyk2 Signaling Pathway
Caption: A simplified diagram of the Tyk2-mediated JAK/STAT signaling pathway.
Experimental Workflow for Inhibitor Comparison
Caption: General workflow for assessing Tyk2 inhibitor potency in a cellular pSTAT assay.
Experimental Protocols
A crucial method for evaluating the cellular activity of Tyk2 inhibitors is the phospho-STAT (pSTAT) flow cytometry assay. This assay directly measures the functional consequence of Tyk2 inhibition within a relevant signaling pathway.
Protocol: Inhibition of IL-12-Induced STAT4 Phosphorylation in Human PBMCs
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend them in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at a concentration of 1 x 10^6 cells/mL.[13]
2. Inhibitor Treatment:
-
Plate the cells in a 96-well U-bottom plate.
-
Prepare serial dilutions of the Tyk2 inhibitors (e.g., ropsacitinib) and vehicle control (DMSO) in culture medium.
-
Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This allows for cell penetration and target engagement.[13]
3. Cytokine Stimulation:
-
Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10-20 ng/mL.
-
Incubate for 15-30 minutes at 37°C.[13] This short stimulation time is optimal for detecting the peak of STAT phosphorylation.
4. Fixation and Permeabilization:
-
Immediately stop the stimulation by adding a fixation buffer (e.g., BD Cytofix) and incubate for 10-15 minutes at room temperature.
-
Wash the cells and then permeabilize them by adding a permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial saponin-based buffer) and incubating for 30 minutes.[13]
5. Intracellular Staining:
-
Wash the permeabilized cells to remove the buffer.
-
Add a fluorescently-conjugated antibody specific for phosphorylated STAT4 (pSTAT4) (e.g., PE-anti-pSTAT4).
-
Incubate for 30-60 minutes at room temperature, protected from light.[13]
6. Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, ensuring a sufficient number of events are collected for the lymphocyte population.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT4 signal.
-
Normalize the data to the vehicle-treated (stimulated) and unstimulated controls.
-
Plot the normalized MFI against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Conclusion
The comparison between ropsacitinib and allosteric inhibitors like Tyk2-IN-16 highlights a fundamental divergence in strategy for targeting Tyk2.
-
Ropsacitinib (Orthosteric): As an ATP-competitive inhibitor, ropsacitinib is a potent inhibitor of Tyk2.[6] However, its mechanism, which targets the conserved catalytic domain, results in some activity against other JAK family members, particularly JAK2.[5][6] This cross-reactivity is a critical consideration in its therapeutic application and potential for off-target effects.[14]
-
Allosteric Inhibitors: By targeting the more structurally unique JH2 pseudokinase domain, allosteric inhibitors can achieve a much higher degree of selectivity for Tyk2 over other JAKs.[4][15] This is evident in the cellular data for compounds like Tyk2-IN-16, which potently inhibit Tyk2-dependent signaling with minimal impact on pathways mediated by other JAKs.[10][11] This high selectivity is expected to translate into a more favorable safety profile by avoiding the biological consequences of inhibiting JAK1, JAK2, or JAK3.[5]
For researchers, the choice between an orthosteric and an allosteric inhibitor depends on the experimental goal. Ropsacitinib can be a valuable tool for studying the effects of dual Tyk2/JAK2 inhibition. In contrast, highly selective allosteric inhibitors are superior tools for dissecting the specific biological roles of Tyk2 and represent a more refined therapeutic strategy for treating autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ropsacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ard.bmj.com [ard.bmj.com]
Confirming Tyk2-IN-20 Specificity: A Comparative Guide Using Tyk2-Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for researchers to assess the specificity of the Tyk2 inhibitor, Tyk2-IN-20, by comparing its activity with other well-characterized Janus kinase (JAK) inhibitors in wild-type and Tyrosine Kinase 2 (Tyk2)-deficient cellular models. The experimental protocols detailed herein are designed to provide robust, quantitative data to unequivocally determine the on-target and off-target effects of this compound.
Introduction to Tyk2 and Inhibitor Specificity
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling, playing a pivotal role in the immune system.[1] Tyk2 is specifically involved in the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making Tyk2 an attractive therapeutic target.
The specificity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to undesirable side effects. Therefore, rigorous validation of an inhibitor's specificity is a critical step in drug development. The use of genetically modified cell lines, such as those deficient in the target protein, provides a powerful tool for this validation. By comparing the inhibitor's effect in the presence and absence of its intended target, researchers can definitively attribute its activity and assess any off-target engagement.
Comparative Inhibitors
To thoroughly assess the specificity of this compound, it is essential to compare its performance against a panel of inhibitors with varying selectivity profiles.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 |
| This compound | Tyk2, JAK1, JAK2, JAK3 | ATP-competitive (presumed) | Tyk2: <5 nM; JAK1, JAK2, JAK3: <100 nM[2] |
| Deucravacitinib (BMS-986165) | Tyk2 | Allosteric (binds to the regulatory pseudokinase JH2 domain) | Ki for Tyk2 JH2: 0.02 nM[3] |
| Tofacitinib | Pan-JAK (primarily JAK1 and JAK3) | ATP-competitive | JAK1: 1 nM, JAK2: 20 nM, JAK3: 1 nM, Tyk2: 10.76 nM[3] |
| PF-06826647 | Tyk2 | ATP-competitive | Highly selective for Tyk2[4] |
Experimental Validation of this compound Specificity
The following experimental protocols are designed to quantify the specificity of this compound.
Experiment 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This experiment will determine the potency of this compound in inhibiting the phosphorylation of downstream STAT proteins in response to cytokine stimulation in both wild-type and Tyk2-deficient cells.
Cell Lines:
-
Wild-Type (WT) Human Cell Line (e.g., HEK293T, NK-92)
-
Tyk2 Knockout (KO) Human Cell Line (e.g., HEK293T Tyk2 KO)
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture WT and Tyk2 KO cells in appropriate media.
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Pre-treat cells with a dose range of this compound and comparator inhibitors (e.g., Deucravacitinib, Tofacitinib) for 1-2 hours. Include a DMSO vehicle control.
-
-
Cytokine Stimulation:
-
Stimulate cells with a Tyk2-dependent cytokine, such as IL-23 (e.g., 50 ng/mL) or IFN-α (e.g., 1000 U/mL), for 15-30 minutes.[5] Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-STAT (e.g., p-STAT3 for IL-23 stimulation, p-STAT1 for IFN-α) and total STAT overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
Re-probe for a loading control (e.g., β-actin or GAPDH).
-
Expected Outcome: A specific Tyk2 inhibitor will show a dose-dependent decrease in STAT phosphorylation in WT cells but will have a significantly reduced or no effect in Tyk2 KO cells. A non-specific inhibitor will show activity in both cell lines.
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing this compound specificity via Western blot.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture WT cells to high confluency.
-
Treat cells with this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
-
Western Blotting:
-
Analyze the soluble fractions by Western blot for the presence of Tyk2.
-
Quantify the band intensities.
-
Expected Outcome: In the presence of a specific inhibitor like this compound, the thermal stability of Tyk2 will be increased, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.
CETSA Workflow Diagram
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Data Presentation and Interpretation
All quantitative data from the Western blot and CETSA experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values for Inhibition of IL-23-Induced STAT3 Phosphorylation
| Inhibitor | WT Cells IC50 (nM) | Tyk2 KO Cells IC50 (nM) | Fold Selectivity (KO/WT) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Deucravacitinib | Experimental Value | Experimental Value | Calculated Value |
| Tofacitinib | Experimental Value | Experimental Value | Calculated Value |
Table 2: CETSA Thermal Shift (ΔTm) for Tyk2
| Treatment | Tyk2 Melting Temperature (Tm) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | Experimental Value | N/A |
| This compound | Experimental Value | Calculated Value |
Conclusion
By employing Tyk2-deficient cell lines in combination with these robust experimental protocols, researchers can definitively characterize the specificity of this compound. The comparative data generated will provide a clear understanding of its on-target potency and any potential off-target activities, which is essential for its continued development as a therapeutic agent. Based on available data, this compound is a potent Tyk2 inhibitor but also exhibits inhibitory activity against other JAK family members, suggesting it may function as a pan-JAK inhibitor to some extent.[2] The proposed experiments will elucidate the functional consequences of this broader activity profile in a cellular context.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tyk2-IN-20
This document provides critical safety and logistical information for the proper disposal of Tyk2-IN-20, a tyrosine kinase 2 (Tyk2) inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related tyrosine kinase inhibitors, such as JAK1/TYK2-IN-3, indicates that this class of compounds should be handled with care. Key hazard considerations include:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1][2]
-
Aquatic Toxicity: These molecules can be very toxic to aquatic life with long-lasting effects.[1]
Therefore, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
II. Proper Disposal Procedures
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of through an approved hazardous waste disposal program.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Waste streams include:
-
Unused or expired pure compound.
-
Solutions containing this compound (e.g., from cell culture media, stock solutions).
-
Contaminated labware (e.g., pipette tips, tubes, flasks, gloves, bench paper).
-
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., "Toxic," "Dangerous for the Environment").
-
Indicate the approximate concentration and quantity of the compound.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
Ventilate the area and decontaminate the spill site.
-
III. Personal Protective Equipment (PPE)
When handling this compound in any form (powder or solution) and during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
IV. Quantitative Data Summary
As specific experimental data for this compound is proprietary, the following table serves as a template for researchers to document their findings related to its use and disposal.
| Parameter | Value | Units | Notes |
| Stock Solution | e.g., 10 | ||
| Concentration | mM | ||
| Solvent | e.g., DMSO | ||
| Working Concentration | e.g., 1 | ||
| In Vitro Assay | µM | ||
| In Vivo Study | mg/kg | ||
| Waste Generation | |||
| Aqueous Waste Volume | L/experiment | Media, buffers | |
| Solid Waste Mass | kg/experiment | Pipette tips, tubes, gloves | |
| Organic Waste Volume | mL/experiment | e.g., Contaminated organic solvents |
Visualizing Key Pathways and Workflows
To provide further context for the use of Tyk2 inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The Tyk2 signaling pathway, activated by cytokines like IL-12, IL-23, and Type I interferons.
Caption: A typical experimental workflow for evaluating the efficacy of a Tyk2 inhibitor in a cell-based assay.
References
Navigating the Safe Handling of Tyk2-IN-20: A Comprehensive Guide
For researchers and drug development professionals working with the potent Tyk2 inhibitor, Tyk2-IN-20, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build confidence in handling this novel compound.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the general safety protocols for handling potent small molecule kinase inhibitors and should be supplemented by a thorough risk assessment conducted by the user's institution.
Immediate Safety and Handling Protocols
A proactive approach to safety is crucial when working with any potent chemical compound. The following table summarizes the recommended personal protective equipment (PPE) and immediate first aid measures.
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound in powdered form to avoid inhalation. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact with the compound occurs. |
| Body Protection | A lab coat or disposable gown should be worn to protect street clothing and skin from contamination. |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| In Case of Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| In Case of Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| In Case of Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Use
A structured operational plan ensures consistency and safety throughout the handling process of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, and any hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, refer to the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C), especially for solutions.
Preparation of Stock Solutions
-
Solvent Selection: this compound is typically soluble in organic solvents like DMSO.
-
Procedure:
-
Perform all weighing and solvent addition steps within a chemical fume hood.
-
Use appropriate PPE, including gloves, lab coat, and eye protection.
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Use
-
Dilution: Prepare working dilutions from the stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Cell Culture Handling: When adding the inhibitor to cell cultures, use sterile techniques within a biological safety cabinet.
-
Incubation: Incubate treated cells under standard conditions.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the original compound and any unused stock solutions as hazardous chemical waste according to institutional and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound, such as spent cell culture medium, for hazardous waste disposal.
Understanding the TYK2 Signaling Pathway
Tyk2 (Tyrosine Kinase 2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the immune response. Dysregulation of the TYK2 pathway is implicated in various autoimmune and inflammatory diseases. Tyk2 inhibitors like this compound are designed to modulate these pathways.
The diagram below illustrates the central role of TYK2 in mediating signals from key cytokines.
Caption: The TYK2 signaling cascade initiated by cytokine binding.
This simplified workflow illustrates how extracellular cytokines, upon binding to their receptors, activate TYK2 and its partner Janus kinases. This activation leads to the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and the immune response. This compound exerts its effect by inhibiting the activity of TYK2, thereby disrupting this signaling cascade.
By adhering to these safety protocols and understanding the biological context of this compound, researchers can confidently and safely advance their critical work in drug discovery and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
